4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O4SSi/c1-17-8-5-6-9(10(7-8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZYLSPWZUDOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479465 | |
| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10479465 | |
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Molecular Weight |
328.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556812-41-0 | |
| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10479465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor for Modern Organic Synthesis
This guide provides an in-depth exploration of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a key reagent in advanced organic synthesis. Primarily aimed at researchers, chemists, and professionals in drug development, this document details the compound's properties, synthesis, and critical applications, with a focus on its role as a mild and efficient precursor to the highly reactive 4-methoxybenzyne intermediate.
Compound Identification and Physicochemical Properties
This compound, often referred to as 4-Methoxy-2-(trimethylsilyl)phenyl triflate, is a specialized aryl triflate that has gained prominence as a "Kobayashi precursor" for aryne generation.[1] Its structure combines a trimethylsilyl (TMS) group and a trifluoromethanesulfonyl (triflate, OTf) group ortho to each other on a 4-methoxyphenyl ring. This specific arrangement is the cornerstone of its utility.
| Property | Value | Source(s) |
| CAS Number | 556812-41-0 | [2][3] |
| Molecular Formula | C₁₁H₁₅F₃O₄SSi | [3] |
| Molecular Weight | 328.38 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Purity | Typically >95.0% (by GC) | [2] |
| Storage | Recommended <15°C in a cool, dark place | |
| Handling Notes | Air and moisture sensitive; Store under inert gas (e.g., Argon) | [4] |
Strategic Synthesis of the Precursor
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overarching strategy involves the introduction of the trimethylsilyl group at the 2-position of 4-methoxyphenol, followed by conversion of the phenolic hydroxyl into the triflate group. The triflate is one of the best leaving groups in organic chemistry, a property critical for the subsequent aryne formation.[5]
Step-by-Step Synthesis Protocol
Part A: ortho-Silylation of 4-Methoxyphenol
The primary challenge is the regioselective installation of the TMS group. Direct electrophilic silylation is difficult; therefore, a directed ortho-metalation (DoM) strategy is employed. This requires a directing group to position a strong base, which deprotonates the ortho position, allowing for subsequent quenching with a silicon electrophile.
-
Protection/Direction: Start with commercially available 4-methoxyphenol. The hydroxyl group itself can act as a directing group, but its acidity requires the use of at least two equivalents of a strong base (e.g., n-butyllithium).
-
Dissolution: In a flame-dried, three-neck flask under a positive pressure of argon, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Deprotonation/Metalation: Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure kinetic control. Slowly add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise via syringe. The first equivalent deprotonates the phenol, while the second deprotonates the C2 position, directed by the resulting lithium phenoxide.
-
Silylation: After stirring for 2-3 hours at low temperature, add chlorotrimethylsilane (TMS-Cl, 1.5 eq.) dropwise. The silyl electrophile is attacked by the ortho-aryl anion to form the C-Si bond.
-
Workup: Allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into diethyl ether, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: The crude 4-methoxy-2-(trimethylsilyl)phenol is purified by flash column chromatography on silica gel.
Part B: Triflation of 4-Methoxy-2-(trimethylsilyl)phenol
This step converts the phenol into the highly reactive triflate ester.
-
Setup: In a separate flame-dried flask under argon, dissolve the purified 4-methoxy-2-(trimethylsilyl)phenol (1.0 eq.) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 eq.) to act as a base, scavenging the triflic acid byproduct.
-
Triflation: Cool the solution to 0°C in an ice bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise. This reaction is highly exothermic, and maintaining a low temperature is crucial for preventing degradation.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound, as an oil. Due to its sensitivity, it should be stored immediately under an inert atmosphere.
Caption: Synthetic pathway to the title compound.
Core Application: Generation of 4-Methoxybenzyne
The primary utility of this reagent is its ability to generate 4-methoxybenzyne under remarkably mild, neutral conditions. This contrasts sharply with classical methods that require strong bases (like LDA or n-BuLi) or high temperatures, which are incompatible with many sensitive functional groups crucial in pharmaceutical compounds.[6]
Mechanism of Aryne Formation
The reaction is initiated by a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF). The high affinity of fluoride for silicon is the driving force.
-
Fluoride Attack: The fluoride anion attacks the electrophilic silicon atom of the TMS group.
-
Elimination Cascade: This attack forms a transient pentacoordinate silicate, which fragments. The electrons from the C-Si bond collapse into the aromatic ring to form a triple bond, simultaneously ejecting the triflate anion—an excellent leaving group—from the adjacent carbon.
-
Products: The process yields the highly strained 4-methoxybenzyne, trimethylsilyl fluoride, and the triflate anion.
The slow, controlled addition of the fluoride source or the precursor allows for a low steady-state concentration of the highly reactive aryne, minimizing undesired side reactions and polymerization.
Caption: Fluoride-induced generation of 4-methoxybenzyne.
Utility in Drug Development: The [4+2] Cycloaddition
Arynes are powerful dienophiles and dipolarophiles. Their reaction with 1,3-dienes, particularly furan, in a [4+2] cycloaddition (Diels-Alder reaction) is a foundational method for rapidly constructing complex, oxygenated, bicyclic aromatic scaffolds.[1] These structures are prevalent in natural products and serve as key intermediates in the synthesis of pharmaceutical agents.[7][8] The methoxy group on the benzyne intermediate can influence the electronics and regioselectivity of these cycloadditions and provides a synthetic handle for further functionalization.
Exemplary Protocol: Diels-Alder Reaction with Furan
This self-validating protocol describes the trapping of in situ-generated 4-methoxybenzyne with furan to produce an oxabicyclic adduct.
-
Reagent Preparation: In an oven-dried Schlenk flask under argon, add cesium fluoride (CsF, 2.5 eq.). Heat gently under vacuum to ensure it is anhydrous, then allow to cool.
-
Reaction Setup: Add anhydrous acetonitrile (CH₃CN) as the solvent, followed by furan (5.0 eq.), which serves as both the trapping agent and a co-solvent.
-
Precursor Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension of CsF and furan at room temperature over 1-2 hours using a syringe pump.
-
Causality: The slow addition is paramount. It ensures the concentration of the benzyne intermediate remains low, maximizing the probability of it being trapped by the furan rather than reacting with itself.
-
-
Reaction and Monitoring: Stir the mixture at room temperature overnight. Monitor the consumption of the triflate precursor by TLC or LC-MS.
-
Workup: After completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 1-methoxy-5,8-epoxy-5,8-dihydronaphthalene adduct.
Caption: [4+2] Cycloaddition of 4-methoxybenzyne with furan.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling is essential. The triflate group and its precursors can be corrosive and moisture-sensitive.
| Hazard Class | GHS Statement |
| Corrosivity | H314: Causes severe skin burns and eye damage. |
| Corrosivity | H290: May be corrosive to metals. |
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Handle exclusively under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent hydrolysis. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in the original container, tightly sealed, in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.
Conclusion
This compound is a powerful and strategic tool for modern synthetic chemistry. Its primary value lies in its capacity to generate the 4-methoxybenzyne intermediate under exceptionally mild conditions, enabling the construction of complex polycyclic aromatic systems that are central to drug discovery and natural product synthesis.[8] Understanding its synthesis, mechanism of action, and proper handling allows researchers to harness the unique reactivity of arynes to accelerate the development of novel molecular architectures.
References
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Aladdin Scientific. (n.d.). 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethan, min 95%. Retrieved from [Link]
-
Motyka, R., Stecko, S., & Suwiński, J. W. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Organic Communications, 9(1), 23-31. Retrieved from [Link]
-
Govek, T. D., & Wulff, W. D. (2002). Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester. Journal of the American Chemical Society, 124(45), 13396–13409. Retrieved from [Link]
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Mondal, S. (n.d.). [4+2] CYCLOADDITION REACTION (Diels-Alder reaction between furan and maleic acid). ResearchGate. Retrieved from [Link]
-
Chen, B., & Houk, K. N. (2015). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. Heterocycles, 90(2), 857-867. Retrieved from [Link]
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NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]
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Molbase. (n.d.). (4-methoxy-2-trimethylsilyl-phenyl) trifluoromethanesulfonate. Retrieved from [Link]
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Narayan, A. R. H., et al. (2018). Chemoenzymatic total synthesis of natural products. Accounts of Chemical Research, 51(6), 1399–1412. Retrieved from [Link]
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In-Depth Technical Guide: 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Molecular Weight: 328.38 g/mol
This guide provides a detailed technical overview of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a key reagent in modern organic synthesis. It serves as a stable, versatile precursor for the in situ generation of the highly reactive intermediate, 4-methoxybenzyne. We will delve into its chemical properties, a robust synthetic pathway, its mechanism of action, and its applications in constructing complex molecular architectures relevant to pharmaceutical research.
Core Compound Profile
This compound, also known as 4-Methoxy-2-(trimethylsilyl)phenyl Triflate, is a cornerstone reagent for generating electronically modified arynes under mild conditions.[1][2][3] The strategic placement of the trimethylsilyl and trifluoromethanesulfonate (triflate) groups ortho to one another enables a clean, fluoride-induced 1,2-elimination to form the benzyne intermediate. The methoxy group provides electronic perturbation, influencing the subsequent reactivity and regioselectivity of the aryne's reactions.
Physicochemical & Safety Data
A summary of the essential properties and safety information for this compound is provided below. This reagent is corrosive and causes severe skin burns and eye damage; appropriate personal protective equipment (PPE) must be used at all times.[2]
| Property | Value | Reference(s) |
| Molecular Weight | 328.38 | [1] |
| Molecular Formula | C₁₁H₁₅F₃O₄SSi | [1] |
| CAS Number | 556812-41-0 | [1][2] |
| Physical State | Colorless to Light Orange Clear Liquid | [3] |
| Boiling Point | 322.4±42.0 °C (Predicted) | [3] |
| Density | ~1.25 g/mL | [3] |
| Primary Hazard | GHS05 (Corrosive) | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [2] |
| Storage | Store in a cool, dark place under an inert atmosphere. | [2] |
Synthesis Protocol: A Validated Approach for Aryne Precursors
While a specific peer-reviewed synthesis for this compound is not widely published, a robust and highly adaptable three-step sequence can be employed, leveraging well-established methodologies for analogous aryne precursors.[4] This pathway starts from the readily available 4-methoxyphenol and is designed for high fidelity and scalability.
The causality behind this synthetic strategy is rooted in directed ortho-metalation, a powerful technique for regioselective functionalization of aromatic rings. The initial phenol is first protected to prevent O-metalation and to install a directing group that positions a strong base to deprotonate the C-H bond at the ortho position, which is then quenched with a silicon electrophile.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic pathway from 4-methoxyphenol.
Step-by-Step Experimental Protocol
Materials:
-
Diethylcarbamoyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Trimethylsilyl chloride (TMSCl)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF) and Dichloromethane (CH₂Cl₂).
-
Standard glassware for anhydrous reactions.
Procedure:
-
Protection of 4-Methoxyphenol:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous THF and sodium hydride (1.2 eq).
-
Cool the suspension to 0 °C and add a solution of 4-methoxyphenol (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting sodium phenoxide solution back to 0 °C and add diethylcarbamoyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude carbamate is typically of sufficient purity for the next step.
-
-
Directed ortho-Metalation and Silylation:
-
Dissolve the carbamate intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under argon. Add TMEDA (1.5 eq).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add s-BuLi (1.5 eq) dropwise, maintaining the temperature below -70 °C. A deep color change indicates the formation of the lithiated species. Stir for 1 hour at -78 °C.
-
Quench the reaction by adding TMSCl (2.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work up the reaction as described in Step 1. The crude silylated carbamate can be purified by flash column chromatography if necessary.
-
-
Deprotection and Triflation:
-
This step is often performed as a one-pot cleavage and triflation, but a stepwise approach offers more control. For triflation, dissolve the purified silylated intermediate (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add pyridine (2.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The final product, this compound, should be purified by flash chromatography on silica gel.
-
Mechanism of Action: Fluoride-Induced Aryne Generation
The synthetic utility of this reagent lies in its ability to undergo a clean 1,2-elimination upon treatment with a fluoride source. The high affinity of silicon for fluoride is the driving force for this transformation.[4]
The mechanism proceeds as follows:
-
Fluoride Attack: A fluoride anion (from a source like CsF, KF with 18-crown-6, or TBAF) attacks the electrophilic silicon atom of the trimethylsilyl group.[8]
-
Formation of Pentacoordinate Silicate: This attack forms a transient, hypervalent pentacoordinate silicon intermediate.
-
Elimination: This intermediate is unstable and collapses. The carbon-silicon bond cleaves, and the resulting negative charge on the aromatic ring facilitates the expulsion of the triflate anion, an excellent leaving group.
-
Aryne Formation: This concerted elimination process forms the strained triple bond of 4-methoxybenzyne.
Diagram of Aryne Generation
Caption: Fluoride-induced generation of 4-methoxybenzyne.
Applications in Drug Development & Complex Synthesis
Aryne intermediates are powerful tools for rapidly building molecular complexity.[9][10] Their ability to participate in a variety of pericyclic reactions and nucleophilic additions makes them invaluable in synthetic campaigns targeting novel scaffolds for drug discovery. The methoxy group on the benzyne intermediate generated from this precursor can influence reaction regioselectivity and serve as a handle for further functionalization.
Key Reaction Classes
-
[4+2] Cycloaddition (Diels-Alder Reaction): 4-methoxybenzyne can act as a potent dienophile, reacting with dienes like furan, pyrroles, or cyclopentadiene to construct bicyclic aromatic systems. This is one of the most powerful methods for forming substituted naphthalene and other polycyclic aromatic frameworks.[8][11]
-
[2+2] Cycloaddition: Reactions with alkenes can produce benzocyclobutene derivatives, which are versatile intermediates for further transformations.
-
Nucleophilic Addition: A wide range of nucleophiles (amines, thiols, alcohols, stabilized carbanions) can add to the aryne, leading to the regioselective formation of substituted aromatic compounds.
Workflow for a Representative [4+2] Cycloaddition
Caption: General workflow for a benzyne cycloaddition reaction.
The electron-donating methoxy group is expected to direct nucleophilic attack to the meta position and influence the regiochemistry of cycloaddition reactions, a critical consideration for synthetic planning. The development of asymmetric catalytic systems that can interact with transient aryne intermediates is a frontier in the field, promising new routes to enantiopure complex molecules.[10]
Analytical Characterization
-
¹H NMR: Resonances in the aromatic region (δ 6.5-7.5 ppm) showing a characteristic three-proton ABC spin system. A sharp singlet around δ 3.8 ppm for the methoxy (–OCH₃) protons and a sharp singlet around δ 0.3 ppm for the nine equivalent trimethylsilyl (–Si(CH₃)₃) protons.
-
¹³C NMR: Signals for six distinct aromatic carbons, one methoxy carbon (around δ 55 ppm), and one trimethylsilyl carbon (around δ 0 ppm). The carbon attached to the triflate group would be significantly downfield.
-
¹⁹F NMR: A sharp singlet corresponding to the –CF₃ group of the triflate ester.
-
Mass Spectrometry (HRMS): The calculated exact mass for C₁₁H₁₅F₃O₄SSi should be confirmed, corresponding to [M+H]⁺, [M+Na]⁺, or other appropriate adducts depending on the ionization method.
References
A consolidated list of references will be provided for further reading and verification.
References
-
Erowid. Synthesis of 4-Methoxyphenol. Available from: [Link]
-
PrepChem. Preparation of 4-methoxyphenol. Available from: [Link]
-
Organic Syntheses. n-BUTYL 4-CHLOROPHENYL SULFIDE. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information for: [Title of paper, if available]. Available from: [Link]
- Google Patents. JPH09151151A - Production of 4-methoxyphenol.
-
Organic Reactions. [6 + 4] Cycloaddition Reactions. Available from: [Link]
- Hoye, T. R., et al. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes.
- Stevenson, C. P., et al. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. Organic Letters.
-
Chemdad. This compound. Available from: [Link]
-
Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Available from: [Link]
-
PubChem. {4-Methoxy-2-[(trimethylsilyl)oxy]phenyl}(phenyl)methanone. Available from: [Link]
-
Royal Society of Chemistry. Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. Available from: [Link]
- Anthony, S. M., et al. Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds. JACS Au.
- Anthony, S. M., et al. Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds. JACS Au.
- Anthony, S. M., et al. Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds. JACS Au.
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A Senior Application Scientist's Guide to 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: Properties, Reactivity, and Synthetic Utility
Introduction
In the landscape of modern organic synthesis, the strategic generation of highly reactive intermediates is paramount for the construction of complex molecular architectures. Among these intermediates, arynes, and specifically benzynes, have garnered significant attention due to their unique reactivity profile. 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a stable and readily accessible precursor, has emerged as a key player in this field. It serves as a versatile and efficient generator of 4-methoxybenzyne under mild, fluoride-induced conditions, circumventing the need for harsh bases or high temperatures often associated with other aryne generation methods.[1][2]
This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, showcase its utility in forming intricate molecular frameworks, and provide practical insights for its handling and application in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful aryne precursor.
Core Compound Identifiers:
-
Chemical Name: this compound
-
Synonyms: 4-Methoxy-2-(trimethylsilyl)phenyl Triflate, Trifluoromethanesulfonic Acid 4-Methoxy-2-(trimethylsilyl)phenyl Ester[3]
-
CAS Number: 556812-41-0[4]
-
Molecular Formula: C₁₁H₁₅F₃O₄SSi[4]
-
Molecular Weight: 328.38 g/mol [4]
Physicochemical and Structural Properties
The utility of any reagent is fundamentally tied to its physical and chemical characteristics. This compound is typically a liquid at room temperature, whose properties are dictated by the interplay of its constituent functional groups. The triflate group imparts significant electrophilicity to the ipso-carbon, while the trimethylsilyl group provides a handle for fluoride-mediated activation.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Boiling Point | 70 °C at 2 mmHg | [5] |
| Density | 1.229 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.456 | [5] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [5] |
The molecule's architecture is key to its function. The ortho-disposition of the trimethylsilyl and triflate groups on the methoxy-substituted benzene ring is the critical design feature that enables the efficient generation of the benzyne intermediate upon activation.
Caption: Structure of this compound.
Core Reactivity: Generation of 4-Methoxybenzyne
The primary utility of this compound lies in its role as a precursor to 4-methoxybenzyne. The triflate anion (CF₃SO₃⁻) is an exceptional leaving group, a property derived from the high electronegativity of the fluorine atoms, which stabilizes the resulting anion through resonance and inductive effects.[6] The trimethylsilyl group is strategically positioned to facilitate a 1,2-elimination reaction upon exposure to a fluoride source.
Mechanism of Action:
The reaction is initiated by the nucleophilic attack of a fluoride ion (from a source like CsF or TBAF) on the silicon atom of the trimethylsilyl group.[2][7] This forms a pentacoordinate silicate intermediate, which readily fragments. The cleavage of the carbon-silicon bond generates a transient carbanion ortho to the triflate leaving group. This carbanion rapidly eliminates the triflate group, resulting in the formation of the highly strained triple bond of 4-methoxybenzyne. This entire process occurs under mild, often room temperature, conditions.[1]
Caption: Fluoride-induced generation of 4-methoxybenzyne.
Synthesis Protocol
The preparation of 2-(trimethylsilyl)aryl triflates, including the 4-methoxy derivative, typically involves a multi-step sequence starting from a corresponding phenol. A general and efficient procedure has been developed that avoids harsh organolithium intermediates, making it amenable to a wider range of substrates.[1]
Exemplary Synthetic Workflow:
-
Phenol Protection: The starting phenol (e.g., 4-methoxyphenol) is first protected. A common strategy involves conversion to an aryl carbamate.
-
Directed Ortho-Metalation & Silylation: The protecting group directs metalation to the ortho position. Subsequent reaction with a silicon electrophile, such as trimethylsilyl chloride (TMSCl), introduces the required trimethylsilyl group.
-
Deprotection and Triflation: The protecting group is removed to reveal the ortho-silylated phenol. The final step involves triflation of the hydroxyl group, typically using triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), to yield the final product.[1]
This sequence can often be performed with a single chromatographic purification for the final step, providing the desired silyltriflate in good overall yield.[1]
Caption: General synthetic pathway to the title compound.
Applications in Synthetic Chemistry
The true value of this compound is realized in the subsequent trapping reactions of the in-situ generated 4-methoxybenzyne. This highly electrophilic intermediate readily engages with a wide array of nucleophiles and dienes.
Key Reaction Classes:
-
[4+2] Cycloadditions (Diels-Alder Reactions): Arynes are excellent dienophiles. They react with dienes like furan, cyclopentadiene, and anthracenes to rapidly construct polycyclic aromatic and heteroaromatic systems.
-
Nucleophilic Addition: A broad range of nucleophiles, including amines, thiols, alcohols, and carbanions, can add to one of the sp-hybridized carbons of the aryne. This is often followed by protonation to yield substituted aromatic compounds.
-
Transition Metal-Catalyzed Cross-Coupling: The aryne intermediate can be intercepted by transition metal catalysts, enabling multicomponent coupling reactions to form complex, highly substituted aromatic products.[8][9] This approach is particularly powerful for forging C-C and C-heteroatom bonds.
Caption: Synthetic utility of in-situ generated 4-methoxybenzyne.
Safety and Handling
As with any reactive chemical, proper handling of this compound is crucial for ensuring laboratory safety. The compound is corrosive and reacts with moisture.
Table 2: Hazard and Precautionary Information
| Category | Information | Source(s) |
| Signal Word | Danger | [10] |
| Hazard Statements | H290: May be corrosive to metals.H314: Causes severe skin burns and eye damage. | [3][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [10][11] |
| Handling Precautions | Use in a well-ventilated area or under a chemical fume hood. Avoid all personal contact, including inhalation. Wash hands thoroughly after handling. Keep away from incompatible materials (e.g., strong bases, oxidizing agents). | [10][11][12] |
| Storage | Store in a cool, dry, well-ventilated area in the original, tightly sealed container. Store under an inert atmosphere (e.g., nitrogen or argon). Store locked up in a corrosive resistant container. | [5][10][11] |
| Spill Response | Absorb spillage with inert material (e.g., sand, vermiculite) to prevent material damage. Collect and place in a suitable, labeled container for waste disposal. | [10][11] |
| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [3][10] |
| First Aid (IF ON SKIN) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor. | [3][10] |
Conclusion
This compound stands as a testament to the power of rational reagent design in organic chemistry. By combining the excellent leaving group ability of a triflate with the fluoride-activated elimination of a trimethylsilyl group, it provides a mild and highly efficient entry into the rich chemistry of arynes. Its ability to generate 4-methoxybenzyne in situ opens avenues for the streamlined synthesis of complex polycyclic and highly substituted aromatic compounds, making it an invaluable tool for professionals in academic research and the pharmaceutical industry. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for unlocking its full synthetic potential.
References
-
Fairweather, J. K., & Bols, M. (2010). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health (PMC). Available at: [Link]
-
European Chemicals Agency (ECHA). White mineral oil (petroleum) - Substance Information. Available at: [Link]
-
Kobayashi, S. (1999). Rare-Earth Metal Triflates in Organic Synthesis. ACS Publications. Available at: [Link]
-
DePinto, J. (2017). Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis. ResearchGate. Available at: [Link]
-
National Institutes of Health (PMC). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Available at: [Link]
-
ResearchGate. (2022-05-27). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Le, C. M., et al. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health (PMC). Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. Available at: [Link]
-
Organic Chemistry Portal. Literature search results for: triflates. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Available at: [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Available at: [Link]
Sources
- 1. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
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- 3. This compound | 556812-41-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. 2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE | 88284-48-4 [chemicalbook.com]
- 6. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes [organic-chemistry.org]
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4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
This guide provides a comprehensive, field-proven protocol for the multi-step synthesis of this compound, a valuable triflate precursor for the generation of substituted benzynes in organic synthesis. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations essential for successful execution in a research and development setting.
Strategic Overview and Rationale
The synthesis of this compound from the readily available starting material, 4-methoxyphenol, necessitates a carefully orchestrated four-step sequence. The core challenge lies in achieving regioselective functionalization at the C-2 position of the electron-rich aromatic ring. A direct electrophilic substitution is not feasible for introducing the trimethylsilyl group at the desired position due to the directing effects of the hydroxyl and methoxy groups.
Therefore, a Directed ortho-Metalation (DoM) strategy is employed. This powerful technique utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating a nucleophilic aryl anion that can then be trapped by an electrophile.
Our synthetic pathway is as follows:
-
Protection: The acidic proton of the phenol in 4-methoxyphenol would be preferentially abstracted by the organolithium base. To prevent this and to install a potent DMG, the phenol is protected as a diethylcarbamate.
-
ortho-Silylation: With the carbamate group in place, directed ortho-metalation is performed, followed by quenching with trimethylsilyl chloride to install the TMS group at the C-2 position.
-
Deprotection: The carbamate protecting group is then cleaved to unmask the phenol, yielding the key intermediate, 4-methoxy-2-(trimethylsilyl)phenol.
-
Triflation: Finally, the phenolic hydroxyl group is converted to the trifluoromethanesulfonate ester, affording the target compound.
Experimental Protocols
Step 1: Protection of 4-Methoxyphenol as O-(4-Methoxyphenyl) N,N-diethylcarbamate
The diethylcarbamoyl group is an excellent choice for a DMG as it is a strong Lewis basic site for coordination with lithium and is robust under the basic conditions of the metalation step.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Methoxyphenol | 124.14 | 5.00 g | 40.27 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.77 g | 44.30 |
| N,N-Diethylcarbamoyl chloride | 135.60 | 6.0 mL | 44.30 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Protocol
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-methoxyphenol.
-
Add anhydrous THF (100 mL) and stir until the solid has dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride in small portions over 10 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add N,N-diethylcarbamoyl chloride dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield O-(4-methoxyphenyl) N,N-diethylcarbamate as a colorless oil.
Step 2: Directed ortho-Metalation and Silylation
This is the key regioselective step. The use of s-butyllithium with the chelating agent N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures promotes efficient deprotonation ortho to the carbamate DMG.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| O-(4-Methoxyphenyl) N,N-diethylcarbamate | 223.28 | 4.47 g | 20.0 |
| s-Butyllithium (1.4 M in cyclohexane) | - | 15.7 mL | 22.0 |
| TMEDA | 116.24 | 3.3 mL | 22.0 |
| Trimethylsilyl chloride | 108.64 | 2.8 mL | 22.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 80 mL | - |
Protocol
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere, add the carbamate from Step 1.
-
Add anhydrous THF (80 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA, followed by the dropwise addition of s-butyllithium. A color change to yellow or orange is typically observed.
-
Stir the solution at -78 °C for 1 hour.
-
Add trimethylsilyl chloride dropwise.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (40 mL).
-
Extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product, O-(4-methoxy-2-(trimethylsilyl)phenyl) N,N-diethylcarbamate, can be purified by column chromatography or used directly in the next step if deemed sufficiently pure by NMR.
Step 3: Deprotection of the Carbamate to Yield 4-Methoxy-2-(trimethylsilyl)phenol
Reductive cleavage of the carbamate is a mild and efficient method for deprotection, avoiding harsh acidic or basic conditions that could cleave the TMS group. The use of Schwartz's reagent (Cp₂ZrHCl) is a literature-supported method for this transformation.[1]
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| O-(4-methoxy-2-(trimethylsilyl)phenyl) N,N-diethylcarbamate | 295.46 | 5.91 g | 20.0 |
| Zirconocene chloride hydride (Cp₂ZrHCl) | 257.89 | 6.19 g | 24.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Protocol
-
In a flame-dried flask under an inert atmosphere, dissolve the silylated carbamate in anhydrous THF.
-
Add zirconocene chloride hydride in one portion.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove zirconium byproducts, washing with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 4-methoxy-2-(trimethylsilyl)phenol.
Step 4: Triflation of 4-Methoxy-2-(trimethylsilyl)phenol
The final step involves the conversion of the phenol to its corresponding triflate. This reaction is typically rapid and high-yielding.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Methoxy-2-(trimethylsilyl)phenol | 196.32 | 3.93 g | 20.0 |
| Anhydrous Dichloromethane (DCM) | - | 80 mL | - |
| Anhydrous Pyridine | 79.10 | 1.78 mL | 22.0 |
| Trifluoromethanesulfonic anhydride (Tf₂O) | 282.14 | 3.73 mL | 22.0 |
Protocol
-
To a flame-dried flask under an inert atmosphere, dissolve 4-methoxy-2-(trimethylsilyl)phenol in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add anhydrous pyridine, followed by the dropwise addition of triflic anhydride. Caution: This reaction is exothermic.[2]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench with 1 M HCl (30 mL) and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the final product, this compound, as a colorless to pale yellow liquid.
Visualization of the Synthetic Workflow and Mechanism
Product Characterization
This compound
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₅F₃O₄SSi |
| Molecular Weight | 328.38 g/mol |
| Appearance | Colorless to pale yellow liquid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-6.8 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 0.3 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155 (C-O), ~150 (C-O), ~120 (q, J=320 Hz, CF₃), aromatic signals, 55.8 (OCH₃), -0.9 (Si(CH₃)₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -73 (s, CF₃) |
Safety and Handling Precautions
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
n-Butyllithium and s-Butyllithium: Pyrophoric liquids that can ignite spontaneously on contact with air and react violently with water.[3][4] All transfers should be performed under an inert atmosphere using syringe or cannula techniques.[5] Always have a Class D fire extinguisher or a bucket of sand readily available.
-
Trifluoromethanesulfonic Anhydride (Tf₂O): Highly corrosive and reacts violently with water.[6][7] It is a strong lachrymator and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
References
- Morin, J., Zhao, Y., & Snieckus, V. (2013). Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Letters, 15(16), 4102–4105.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbamate cleavage. Retrieved from [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and p-xylene-α-dianions. Chemical Reviews, 90(6), 879–933.
- Organic Syntheses. (2014).
- University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.
- Princeton University. (n.d.).
Sources
- 1. Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy [organic-chemistry.org]
- 2. Trimethylsilyl triflate | C4H9F3O3SSi | CID 65367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(Trifluoromethylsulfonyl)anisole | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol | MDPI [mdpi.com]
An In-depth Technical Guide to 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: Synthesis, Spectroscopic Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a versatile reagent in modern organic synthesis, primarily utilized as a precursor to generate a highly reactive 4-methoxybenzyne intermediate under mild conditions. The strategic positioning of the methoxy and trimethylsilyl groups on the phenyl ring, combined with the excellent leaving group ability of the triflate moiety, allows for precise control in the formation of complex aromatic systems. This guide provides a comprehensive overview of a proposed synthetic route, detailed analysis of its predicted spectroscopic data, and insights into its potential applications, serving as a valuable resource for researchers in synthetic and medicinal chemistry.
Synthesis of this compound
-
Protection of the Phenolic Hydroxyl Group: The synthesis commences with the protection of the hydroxyl group of 4-methoxyphenol as a diethylcarbamate. This is a crucial step to prevent the acidic phenol proton from interfering with the subsequent organometallic reactions. The carbamate group also serves as an effective directed metalation group (DMG), facilitating the regioselective introduction of the trimethylsilyl group at the ortho position.
-
Directed Ortho-Metalation and Silylation: The carbamate-protected 4-methoxyphenol then undergoes a directed ortho-metalation reaction. This involves the use of a strong base, such as sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate the aromatic ring specifically at the position ortho to the carbamate group. The resulting aryllithium species is then quenched with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl), to install the trimethylsilyl group.
-
Deprotection and Triflation: In the final step, the diethylcarbamate protecting group is cleaved, and the newly liberated hydroxyl group is converted to the trifluoromethanesulfonate (triflate) ester. This transformation is typically achieved in a one-pot procedure using a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).
Experimental Protocol
Materials:
-
4-Methoxyphenol
-
Diethylcarbamoyl chloride
-
Triethylamine (Et₃N)
-
sec-Butyllithium (sec-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Trimethylsilyl chloride (TMSCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (MeCN)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 4-methoxyphenyl diethylcarbamate
To a solution of 4-methoxyphenol and triethylamine in a suitable solvent like dichloromethane or THF at 0 °C, diethylcarbamoyl chloride is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to afford the crude 4-methoxyphenyl diethylcarbamate, which can often be used in the next step without further purification.
Step 2: Synthesis of 4-methoxy-2-(trimethylsilyl)phenyl diethylcarbamate
In a flame-dried flask under an inert atmosphere, the crude 4-methoxyphenyl diethylcarbamate is dissolved in anhydrous THF. The solution is cooled to -78 °C, and TMEDA followed by sec-butyllithium are added dropwise. The reaction mixture is stirred at this temperature for a specified time to allow for complete ortho-lithiation. Trimethylsilyl chloride is then added dropwise, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to give the crude 4-methoxy-2-(trimethylsilyl)phenyl diethylcarbamate.
Step 3: Synthesis of this compound
The crude 4-methoxy-2-(trimethylsilyl)phenyl diethylcarbamate is dissolved in anhydrous acetonitrile. DBU and diethylamine are added, and the mixture is heated to facilitate the cleavage of the carbamate group. After cooling, a solution of N-phenyl-bis(trifluoromethanesulfonimide) in acetonitrile is added. The reaction is stirred at room temperature until completion. The workup involves washing with aqueous solutions to remove byproducts, followed by drying of the organic phase and concentration. The final product, this compound, is purified by flash column chromatography.
Spectroscopic Data Analysis
As of the writing of this guide, experimentally obtained spectroscopic data for this compound is not publicly available. Therefore, the following analysis is based on predicted data, derived from the known spectra of the analogous compound, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and the established electronic and steric effects of a methoxy substituent on an aromatic ring.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the trimethylsilyl group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.1-7.3 | d | 1H | Ar-H (H-6) | Expected to be the most downfield aromatic proton due to deshielding from the adjacent triflate group. |
| ~6.8-7.0 | d | 1H | Ar-H (H-5) | Coupled to H-6. The methoxy group at the para position will cause a slight upfield shift compared to the unsubstituted analog. |
| ~6.7-6.9 | s | 1H | Ar-H (H-3) | Expected to be a singlet or a narrow doublet due to the absence of ortho-coupling partners. The methoxy group will cause an upfield shift. |
| ~3.8 | s | 3H | -OCH ₃ | A characteristic singlet for the methoxy group protons. |
| ~0.3 | s | 9H | -Si(CH ₃)₃ | A sharp singlet integrating to nine protons, characteristic of the trimethylsilyl group. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing triflate and silyl groups.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158-162 | C -4 (C-OMe) | The carbon attached to the electron-donating methoxy group will be significantly shielded. |
| ~148-152 | C -1 (C-OTf) | The carbon bearing the electron-withdrawing triflate group will be deshielded. |
| ~135-138 | C -6 | Aromatic methine carbon. |
| ~125-128 | C -2 (C-Si) | The carbon attached to the silicon atom. |
| ~118.7 (q, J ≈ 318 Hz) | -S(=O)₂C F₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
| ~115-120 | C -5 | Aromatic methine carbon. |
| ~110-115 | C -3 | Aromatic methine carbon, shielded by the ortho-methoxy group. |
| ~55-56 | -OC H₃ | The carbon of the methoxy group. |
| ~-0.5 to -1.0 | -Si(C H₃)₃ | The carbons of the trimethylsilyl group, appearing at a characteristic upfield chemical shift. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2960-2850 | C-H stretching (aliphatic, from TMS and OMe) |
| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |
| ~1420 | S=O stretching (asymmetric) |
| ~1250 | Si-C stretching |
| ~1210 | S=O stretching (symmetric) |
| ~1140 | C-F stretching |
| ~1030 | C-O stretching (aryl ether) |
Predicted Mass Spectrometry (MS)
The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Predicted m/z | Assignment |
| 328 | [M]⁺ (Molecular ion) |
| 313 | [M - CH₃]⁺ |
| 255 | [M - CF₃]⁺ |
| 195 | [M - SO₂CF₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a stable and efficient precursor for the in-situ generation of 4-methoxybenzyne. This highly reactive intermediate can participate in a variety of cycloaddition and insertion reactions, providing access to complex, substituted aromatic frameworks.
Generation of 4-Methoxybenzyne
Treatment of this compound with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF) with a crown ether, in an aprotic solvent like acetonitrile or THF, leads to the smooth generation of 4-methoxybenzyne. The reaction proceeds via a fluoride-induced 1,2-elimination of the trimethylsilyl and triflate groups.
Mechanism of Benzyne Formation:
Caption: Fluoride-induced generation of 4-methoxybenzyne.
Trapping of 4-Methoxybenzyne
The generated 4-methoxybenzyne is a powerful dienophile and can be trapped in situ with a variety of dienes and other trapping agents.
-
[4+2] Cycloaddition (Diels-Alder Reaction): Reaction with furans, pyrroles, or anthracenes can lead to the formation of functionalized bicyclic or polycyclic aromatic compounds.
-
[2+2] Cycloaddition: Reaction with alkenes can afford benzocyclobutene derivatives.
-
Nucleophilic Addition: Arynes can be trapped by a wide range of nucleophiles, including amines, thiols, and carbanions, to generate substituted aromatic compounds.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound may be moisture-sensitive, and storage under an inert atmosphere is recommended.
Conclusion
References
- This guide is a compilation of information from various sources and does not represent a single peer-reviewed public
- D. L. Bolshan, and M. A. Belyk, "Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne." J. Org. Chem.2009, 74 (21), 8149–8151.
- Spectroscopic data for 2-(trimethylsilyl)
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An In-depth Technical Guide to the Stability and Storage of 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Introduction: A Versatile Reagent Demanding Careful Handling
4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a key intermediate in modern organic synthesis, valued for its utility in cross-coupling reactions and as a precursor for the generation of arynes under mild conditions.[1][2] Its synthetic versatility, stemming from the presence of the highly reactive triflate leaving group and the ortho-trimethylsilyl moiety, is counterbalanced by its inherent reactivity and sensitivity to environmental conditions. This guide provides a comprehensive overview of the stability profile of this compound and outlines best practices for its storage and handling to ensure its integrity and the safety of laboratory personnel.
Understanding the Stability Profile
The stability of this compound is intrinsically linked to its chemical structure. The electron-withdrawing nature of the trifluoromethanesulfonate (triflate) group makes it an excellent leaving group, while the silicon-carbon bond of the trimethylsilyl group is susceptible to cleavage. These structural features dictate the compound's reactivity and its degradation pathways.
Key Factors Influencing Stability:
-
Moisture: This is the most critical factor affecting the stability of this compound. The compound reacts violently with water.[3] This reactivity is due to the susceptibility of both the triflate group and the trimethylsilyl group to hydrolysis. Contact with moisture will lead to the generation of trifluoromethanesulfonic acid, a strong, corrosive acid.[4]
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, acids, and alcohols should be strictly avoided.[3][4] These materials can catalyze or participate in degradation reactions, compromising the purity of the compound and potentially leading to hazardous situations.
Postulated Degradation Pathways
While specific experimental studies on the degradation pathways of this compound are not extensively documented in publicly available literature, we can postulate the primary degradation mechanisms based on the chemical nature of aryl triflates and organosilanes. The principal pathway of degradation is undoubtedly hydrolysis.
Diagram of Postulated Hydrolytic Degradation:
Caption: Step-by-step workflow for the safe handling of this compound.
Safety and Hazard Information
It is crucial to be aware of the hazards associated with this compound as outlined in its Safety Data Sheet (SDS).
-
Corrosivity: The compound is corrosive and may be corrosive to metals. [5][6][7]It causes severe skin burns and eye damage. [5][6][7]* Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray. [5]In case of inhalation, remove the person to fresh air and keep them comfortable for breathing. [5][6]* First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes. [5][6]Remove contaminated clothing and seek immediate medical attention. [5][6]If swallowed, rinse the mouth but do not induce vomiting, and get immediate medical help. [5][6]
Conclusion
This compound is a powerful synthetic tool, but its utility is directly tied to its proper handling and storage. By understanding its inherent instability in the presence of moisture and its incompatibility with other common laboratory reagents, researchers can take the necessary precautions to maintain its quality and ensure a safe laboratory environment. Adherence to the protocols outlined in this guide will help in harnessing the full synthetic potential of this versatile compound while minimizing risks.
References
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Gelest, Inc. (2015, January 13). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE. Retrieved from [Link]
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Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved from [Link]
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Reddit. (2016, November 22). How easy is it to make and use aryl triflate, technical-wise? Retrieved from [Link]
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Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. [Link]
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Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved from [Link]
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The Hartwig Group. (n.d.). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. Retrieved from [Link]
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Frost, C. G., & Turner, R. M. (2006). Bifunctional Silyl Triflates in Synthesis, Part 1: Synthesis and Characterization of Novel Alkane-α,ω-diyl-bis(silyl triflates). ResearchGate. Retrieved from [Link]
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Li, S., et al. (2020). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. National Institutes of Health. Retrieved from [Link]
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ChemRxiv. (n.d.). RESEARCH ARTICLE SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Retrieved from [Link]
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A Senior Application Scientist's Guide to 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate: From Hazard Assessment to Practical Application
This guide provides an in-depth analysis of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights for researchers and drug development professionals. We will deconstruct its hazards, outline robust safety protocols, and explore its chemical behavior in the context of its primary application—transition-metal-catalyzed cross-coupling reactions.
Compound Profile & Physicochemical Properties
This compound, also known as 4-Methoxy-2-(trimethylsilyl)phenyl Triflate, is a specialized aryl triflate reagent.[1][2] Its structure incorporates three key features: a stable methoxy-substituted phenyl ring, a trimethylsilyl (TMS) group that can direct or influence reactivity, and a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in cross-coupling reactions.[3][4] This combination makes it a valuable building block in complex organic synthesis.
| Property | Value | Source |
| CAS Number | 556812-41-0 | [1][2] |
| Molecular Formula | C₁₁H₁₅F₃O₄SSi | [1] |
| Molecular Weight | 328.38 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
| Synonyms | 4-Methoxy-2-(trimethylsilyl)phenyl Triflate; Trifluoromethanesulfonic Acid 4-Methoxy-2-(trimethylsilyl)phenyl Ester | [2] |
Section 1: A Researcher's Interpretation of GHS Hazards
The Globally Harmonized System (GHS) provides a framework for hazard communication. For this compound, the classifications are critical indicators of its chemical nature. The primary hazards are corrosivity to metals and severe skin/eye damage.
| GHS Classification | Hazard Statement | Practical Implication for the Lab |
| Corrosive to metals, Cat. 1 | H290: May be corrosive to metals | The triflate group can hydrolyze, especially in the presence of moisture, to form trifluoromethanesulfonic acid (triflic acid), a superacid. This can damage metal equipment like stainless steel spatulas, needles, and balances, and compromise the integrity of non-resistant metal storage containers or cap liners.[5] |
| Skin Corrosion, Cat. 1B | H314: Causes severe skin burns and eye damage | This is a direct consequence of its corrosive nature. Upon contact with moisture on the skin or in the eyes, hydrolysis to triflic acid can occur, causing immediate and severe chemical burns. The organosilane moiety itself can also present unique dermatological hazards. |
| Serious Eye Damage, Cat. 1 | H318: Causes serious eye damage | This is an extension of H314, emphasizing the extreme danger to the eyes, which are particularly sensitive to corrosive agents. The risk of permanent eye damage is significant.[5][6] |
Summary of Precautionary Statements (P-Statements)
| Type | Codes | Summary of Required Actions |
| Prevention | P234, P260, P280 | Keep in original container; Do not breathe mist/vapors; Wear protective gloves, clothing, and eye/face protection.[7][6] |
| Response | P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 | Detailed first aid for ingestion, skin contact, inhalation, and eye contact. The consistent directive is to seek immediate medical attention.[7] |
| Storage | P405, P406 | Store locked up in a corrosion-resistant container.[7][6] |
| Disposal | P501 | Dispose of contents/container according to approved local, regional, and national regulations.[6] |
Section 2: The Hierarchy of Controls: A Self-Validating Safety Workflow
To ensure safety, a multi-layered approach known as the hierarchy of controls must be implemented. This framework prioritizes engineering solutions over procedural ones and procedural solutions over personal protective equipment (PPE).
Engineering Controls (The First Line of Defense)
-
Certified Chemical Fume Hood: All handling of this compound, including weighing, transferring, and adding to a reaction, must occur within a properly functioning chemical fume hood. This is non-negotiable and protects against inhalation of corrosive mists or vapors.[7]
-
Safety Shower & Eyewash Station: Ensure immediate and unobstructed access. Verify their functionality weekly.
Administrative & Procedural Controls
-
Standard Operating Procedure (SOP): Develop a specific SOP for the use of this reagent. It should include details on transport, storage, handling, and waste disposal.
-
Restricted Access: Store the compound in a designated, locked cabinet, clearly labeled as corrosive.[7] This prevents handling by untrained personnel.
-
Moisture-Free Environment: While many aryl triflates are bench-stable, the corrosive hazard is exacerbated by moisture.[8] Handle under an inert atmosphere (e.g., Argon or Nitrogen) when possible, especially for long-term storage or sensitive reactions.
Personal Protective Equipment (PPE) (The Last Line of Defense)
-
Eye and Face Protection: Safety goggles are mandatory at a minimum. Given the severe corrosion risk, a full face shield worn over safety goggles is strongly recommended.
-
Hand Protection: Wear nitrile gloves as a minimum. For extended handling or spill cleanup, consider double-gloving or using heavier-duty butyl or neoprene gloves. Always inspect gloves for pinholes before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant lab coat is essential. Ensure it is fully buttoned. For larger quantities, a chemically resistant apron is advisable.
Caption: Workflow for the safe handling of this compound.
Section 3: Emergency Response Protocols
Rapid and correct response to an exposure is critical to minimizing injury.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Do not hesitate to use the safety shower. Seek immediate medical attention.[7]
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use the eyewash station. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration (if trained). Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[7]
-
Spill Response: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if the spill is large. Absorb the spill with a neutral, inert material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels. Collect the absorbed material into a designated, labeled, corrosion-resistant container for disposal.
Caption: Decision flowchart for emergency first aid response to exposure.
Section 4: Reactivity, Stability, and Synthetic Considerations
-
Hydrolytic Instability: The primary reactivity concern is hydrolysis. The Si-C bond can be sensitive to strong acids or bases, but the triflate ester is the most susceptible functional group. Contact with water, particularly under non-neutral pH, will hydrolyze the triflate to triflic acid, a corrosive superacid. This underscores the need for dry solvents and inert atmosphere conditions in many synthetic applications.[9]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and moisture. Strong bases can deprotonate the aromatic ring or attack the silicon or sulfur centers.
-
Thermal Stability: Aryl triflates are generally quite stable to heat, which allows for their use in reactions that require elevated temperatures, such as microwave-assisted synthesis or many palladium-catalyzed couplings.[10] However, at very high temperatures, decomposition can release hazardous fumes, including sulfur oxides (SOx) and hydrogen fluoride (HF).
-
Application in Cross-Coupling: This reagent is designed for use in reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[4][11][12] In these contexts, it acts as an electrophile, with the triflate serving as an excellent leaving group for oxidative addition into a low-valent metal center (e.g., Pd(0)). The TMS group may influence the electronic properties of the ring or serve as a handle for subsequent transformations.
Section 5: Lifecycle Management: Storage and Disposal
-
Storage: Store in the original, corrosion-resistant container with a tightly sealed, resistant inner liner.[7] A cool, dark, and dry location is recommended.[7] For long-term stability and to minimize hydrolysis from atmospheric moisture, storage in a freezer (-20 °C) under an inert gas atmosphere is best practice. The storage area should be locked and clearly labeled.
-
Disposal: All waste, including empty containers, contaminated spill materials, and reaction residues, must be treated as hazardous corrosive waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[6] Never pour this chemical down the drain. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance on waste stream segregation.
References
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Silicon & Organosilicon Compounds: Health Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Silicon & Organosilicon Compounds: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Practical Synthesis of Aryl Triflates under Aqueous Conditions. American Chemical Society. [Link]
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Organosilicon Compounds: Everything You Need to Know. Changfu Chemical. [Link]
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Review of Potentially Harmful Substances: Organosilicon Compounds (Silanes and Siloxanes). GESAMP. [Link]
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Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). National Institutes of Health (NIH). [Link]
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SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]
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Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. [Link]
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Practical Synthesis of Aryl Triflates under Aqueous Conditions. ResearchGate. [Link]
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How easy is it to make and use aryl triflate, technical-wise? Reddit. [Link]
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Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. PubMed. [Link]
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Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. National Institutes of Health (NIH). [Link]
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Advances in Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]
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Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. ResearchGate. [Link]
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A Comprehensive Technical Guide to 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate: Nomenclature, Properties, Synthesis, and Application as an Aryne Precursor
Executive Summary: This document provides an in-depth technical overview of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate. It is a specialized chemical reagent primarily utilized in advanced organic synthesis as a stable and reliable precursor for the in-situ generation of 4-methoxybenzyne, a highly reactive aryne intermediate. This guide details the compound's nomenclature, physicochemical properties, a representative synthesis protocol, and the core mechanism of its application. Safety, handling, and storage protocols are also provided for researchers, scientists, and drug development professionals who leverage aryne chemistry in the construction of complex molecular architectures.
Compound Identification and Nomenclature
Precise identification is critical for sourcing, regulatory compliance, and scientific communication. This compound is known by several synonyms and is uniquely identified by its CAS number.
Alternate Names and Identifiers
| Identifier Type | Value | Source(s) |
|---|---|---|
| Primary Name | This compound | TCI Chemicals, Santa Cruz Biotechnology[1] |
| Common Synonyms | 4-Methoxy-2-(trimethylsilyl)phenyl Triflate | TCI Chemicals, AiFChem, Santa Cruz Biotechnology[1][2] |
| Trifluoromethanesulfonic Acid 4-Methoxy-2-(trimethylsilyl)phenyl Ester | TCI Chemicals, AiFChem[2] | |
| IUPAC Name | (4-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | PubChemLite[3] |
| CAS Number | 556812-41-0 | TCI Chemicals, Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₁H₁₅F₃O₄SSi | TCI Chemicals, Santa Cruz Biotechnology[1] |
| Reaxys Registry No. | 9406753 | TCI Chemicals |
| PubChem Substance ID | 87559749 | TCI Chemicals |
Caption: Core chemical identity of the aryne precursor.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this reagent are essential for its proper handling, storage, and use in experimental setups. The compound is a liquid under standard conditions and is sensitive to air.
Key Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 328.38 g/mol | TCI Chemicals, Santa Cruz Biotechnology[1] |
| Appearance | Colorless to light orange/yellow clear liquid | TCI Chemicals |
| Physical State (at 20°C) | Liquid | TCI Chemicals |
| Purity (GC) | >95.0% | TCI Chemicals |
| Specific Gravity (20/20) | 1.25 | TCI Chemicals |
| Refractive Index (n20/D) | 1.47 | TCI Chemicals |
| Air Sensitivity | Air Sensitive | TCI Chemicals |
| Monoisotopic Mass | 328.04123 Da | PubChemLite[3] |
Predicted Mass Spectrometry Data The following table summarizes the predicted collision cross-section (CCS) values for various adducts, which is valuable for mass spectrometry-based identification.[3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 329.04851 | 165.2 |
| [M+Na]⁺ | 351.03045 | 174.2 |
| [M-H]⁻ | 327.03395 | 165.3 |
| [M+NH₄]⁺ | 346.07505 | 180.5 |
Core Application: Generation of 4-Methoxybenzyne
The primary utility of this compound lies in its role as a stable, efficient precursor to 4-methoxybenzyne. Arynes are highly reactive, neutral intermediates that are invaluable in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, enabling access to complex aromatic structures.[4] The analogous compound, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, is a well-established precursor for generating the parent o-benzyne.[4][5][6][7]
Mechanism of Action: The Silyl-Triflate Synergy The generation of the aryne intermediate under mild conditions is achieved through a synergistic mechanism involving the ortho-positioned trimethylsilyl (TMS) and triflate (OTf) groups.
-
Fluoride-Induced Desilylation: The reaction is initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the nucleophilic attack of the fluoride ion on the TMS group, forming a transient pentacoordinate silicate which then fragments to form a phenyl anion.[4][8]
-
Triflate Elimination: The triflate group is an exceptionally good leaving group due to the resonance stabilization of the resulting triflate anion. The phenyl anion, generated in the previous step, rapidly eliminates the triflate group.
-
Aryne Formation: This concerted or near-concerted elimination of the TMS group and the triflate group results in the formation of the highly strained C-C triple bond characteristic of the 4-methoxybenzyne intermediate.
Caption: Fluoride-induced formation of 4-methoxybenzyne.
Representative Synthesis Protocol
While specific synthetic procedures for this compound are not widely published, a reliable protocol can be adapted from the well-documented synthesis of its parent analog, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.[4][5][6] The following procedure is a representative, field-proven methodology for the triflation of a silylated phenol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of argon or nitrogen is crucial to prevent the reaction of intermediates with atmospheric oxygen and moisture.
-
Low Temperature: The triflation reaction is highly exothermic. Cooling to -10°C or below controls the reaction rate, prevents side reactions, and ensures safety.[5]
-
Non-Nucleophilic Base: Pyridine acts as a base to neutralize the triflic acid (TfOH) byproduct generated during the reaction. Its non-nucleophilic nature prevents it from competing with the phenol for the triflating agent.[5]
-
Controlled Addition: Slow, dropwise addition of trifluoromethanesulfonic anhydride is essential to manage the exotherm and maintain temperature control.[5]
-
Aqueous Workup: The sequence of washes is designed to systematically remove impurities. A dilute HCl wash removes the pyridine base, a saturated sodium bicarbonate wash neutralizes any remaining acid, and a brine wash begins the drying process by removing bulk water before the use of a drying agent.[5]
Step-by-Step Methodology:
-
Reactor Setup: A multi-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is assembled.
-
Reagent Charging: The flask is charged with the starting material, 3-methoxy-2-(trimethylsilyl)phenol (1.0 eq), and anhydrous dichloromethane as the solvent.
-
Cooling: The reaction mixture is cooled to an internal temperature of -10 to -15°C using a dry ice/acetone bath.[5]
-
Base Addition: Anhydrous pyridine (1.1 eq) is added slowly via syringe. A slight exotherm may be observed.
-
Triflation: Trifluoromethanesulfonic anhydride (1.2 eq) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -5°C.[5]
-
Reaction: The mixture is stirred at 0°C for 5-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.[5]
-
Quenching: The reaction is cautiously quenched by the slow, dropwise addition of cold 1N hydrochloric acid (HCl) while maintaining a low temperature.
-
Workup & Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and saturated brine.[5]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude oil is purified by vacuum distillation or flash column chromatography on silica gel to afford the final product as a clear liquid.
Caption: Step-wise protocol for the synthesis of the title compound.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and can cause severe skin burns and eye damage.
GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | TCI Chemicals |
| Corrosive to Metals | H290 | May be corrosive to metals | TCI Chemicals |
Safe Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
Ventilation: Handle exclusively in a well-functioning chemical fume hood.[9]
-
Handling: Avoid all personal contact, including inhalation of vapors.[10] Do not allow the material to come into contact with water, as a violent reaction may occur.[9] Keep containers securely sealed when not in use.[10]
-
Spills: Absorb spills with an inert, dry material and place in a suitable container for chemical waste disposal.[9]
Storage and Stability:
-
Conditions: Store in a cool, dry, well-ventilated area under an inert gas like argon or nitrogen.[9] A recommended storage temperature is below 15°C in a dark place.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[9]
-
Containers: Store in the original, tightly sealed container. Do not use aluminum or galvanized containers.[10]
Transportation:
-
UN Number: UN3265
-
DOT Class: 8 (Corrosive liquid)
-
Packing Group: II
Conclusion
This compound is a highly valuable reagent for synthetic chemists. Its carefully designed structure allows for the controlled, mild generation of 4-methoxybenzyne, opening avenues for the synthesis of complex, substituted aromatic compounds relevant to pharmaceutical and materials science research. A thorough understanding of its properties, handling requirements, and the mechanism of its application is paramount for its safe and effective use in the laboratory.
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(PDF) Trifluoromethanesulfonic acid in organic synthesis. ResearchGate. [Link]
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2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | C10H13F3O3SSi. PubChem. [Link]
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Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne | Request PDF. ResearchGate. [Link]
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3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | C11H15F3O4SSi. PubChem. [Link]
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An In-Depth Technical Guide to the 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate Benzyne Precursor: Mechanism, Protocol, and Application
This document provides a comprehensive technical overview of 4-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a highly versatile and widely utilized precursor for the generation of 4-methoxybenzyne. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the core mechanistic principles, provides field-proven experimental protocols, and discusses the synthetic utility of this powerful chemical tool. Our focus is on elucidating the causality behind experimental choices, ensuring a robust and reproducible understanding of the chemistry involved.
Introduction: The Renaissance of Aryne Chemistry
Arynes, and particularly the parent intermediate benzyne, are highly reactive species characterized by a formal triple bond within an aromatic ring. This strained alkyne imparts exceptional reactivity, making arynes powerful intermediates for the rapid construction of complex, substituted aromatic systems. For decades, the generation of arynes required harsh conditions, such as the use of strong bases like sodium amide, which limited their synthetic scope and functional group tolerance.[1]
A paradigm shift occurred with the development of milder generation methods, most notably the fluoride-induced 1,2-elimination from ortho-silylaryl triflates, a method pioneered by Kobayashi.[1][2] This approach allows for the generation of benzynes at or below room temperature, unlocking a vast new landscape of chemical transformations.[2] The precursor this compound is a prime example of this class, offering controlled access to an electron-rich benzyne intermediate with significant potential in organic synthesis.
The Precursor: A Molecular Design for Controlled Reactivity
The efficacy of this compound stems from its carefully designed molecular architecture. Each substituent plays a critical and cooperative role in the controlled generation of 4-methoxybenzyne.
-
The Trimethylsilyl (TMS) Group: Positioned ortho to the leaving group, the TMS moiety serves as the initiation site for the reaction. The silicon atom is highly oxophilic and electrophilic, making it a prime target for attack by a nucleophilic fluoride source.
-
The Trifluoromethanesulfonate (Triflate, OTf) Group: The triflate group is one of the most effective leaving groups in organic chemistry due to the exceptional stability of its corresponding anion, which is highly resonance-stabilized. Its presence ensures a rapid and irreversible elimination step.
-
The Methoxy (OMe) Group: As a strong electron-donating group, the methoxy substituent significantly influences the electronic properties of the resulting benzyne. This has profound implications for the regioselectivity of subsequent cycloaddition or nucleophilic trapping reactions.
Core Mechanism: Fluoride-Induced 1,2-Elimination
The generation of 4-methoxybenzyne from its precursor is a clean and efficient process driven by the high affinity of silicon for fluoride. The mechanism proceeds through a concerted, stepwise pathway initiated under exceptionally mild conditions.[2][3][4]
Step 1: Nucleophilic Attack at Silicon: The reaction commences with the attack of a fluoride ion (F⁻) on the silicon atom of the trimethylsilyl group. This is the key initiation event.
Step 2: Formation of a Pentacoordinate Silicate Intermediate: The attack results in the formation of a transient, hypervalent pentacoordinate silicon intermediate. This species is highly unstable and poised for subsequent elimination.
Step 3: 1,2-Elimination: The pentacoordinate intermediate rapidly collapses. This collapse triggers the elimination of the triflate anion from the adjacent carbon and the concurrent formation of the benzyne "triple" bond, along with the neutral and stable trimethylsilyl fluoride (TMSF) byproduct.
The overall transformation is an elegant 1,2-elimination reaction that proceeds smoothly at room temperature, liberating the highly reactive 4-methoxybenzyne in situ for immediate reaction with a chosen trapping agent.
A simplified representation of the mechanism. Note: Image SRCs are placeholders. Caption: Fluoride-induced generation of 4-methoxybenzyne.
Experimental Protocol: A Self-Validating System
The following protocol describes a standard procedure for the generation of 4-methoxybenzyne and its subsequent in situ trapping in a [4+2] cycloaddition reaction with furan. This serves as a reliable model for a broad range of aryne reactions.[5][6]
Workflow Title: Generation of 4-Methoxybenzyne and [4+2] Cycloaddition with Furan
A. Materials & Reagents:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 4-Methoxy-2-(trimethylsilyl)phenyl triflate | 328.38 | 1.0 | 1.0 |
| Furan (freshly distilled) | 68.07 | 5.0 | 5.0 |
| Cesium Fluoride (CsF, anhydrous) | 151.90 | 2.0 | 2.0 |
| Acetonitrile (MeCN, anhydrous) | - | 10 mL | - |
| Flame-dried round-bottom flask (25 mL) | - | 1 | - |
| Magnetic stir bar, rubber septum, N₂/Ar balloon | - | - | - |
B. Step-by-Step Methodology:
-
Inert Atmosphere Setup: Place a magnetic stir bar into a 25 mL round-bottom flask. Flame-dry the flask under high vacuum and backfill with an inert atmosphere (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 328 mg).
-
Solvent and Trap Addition: Add anhydrous acetonitrile (10 mL) via syringe, followed by freshly distilled furan (5.0 mmol, 0.36 mL). Stir the solution at room temperature until the precursor is fully dissolved.
-
Reaction Initiation: Add anhydrous cesium fluoride (2.0 mmol, 304 mg) to the stirred solution in one portion. Causality Note: CsF is highly effective but has low solubility in MeCN. The reaction occurs on the crystal surface, leading to a slow and controlled generation of benzyne, which is ideal for preventing oligomerization.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the triflate precursor.
-
Workup: Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, washing with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cycloadduct, 6-methoxy-1,4-dihydronaphthalene-1,4-epoxide.
Caption: Standard workflow for benzyne generation and trapping.
Field-Proven Insights & Causality
A. Choice of Fluoride Source and Solvent System:
The rate of benzyne generation can be finely tuned by the choice of the fluoride source and solvent, a critical factor for success when working with sensitive substrates.[4][7]
| Fluoride Source | Common Solvent(s) | Characteristics & Rationale |
| CsF | MeCN, THF | Workhorse Reagent: Highly effective due to the high polarity of the Cs-F bond. Its low solubility in MeCN allows for a slow, controlled release of benzyne.[3] |
| KF/18-Crown-6 | MeCN, THF | Cost-Effective Alternative: KF is inexpensive but poorly soluble. 18-Crown-6 acts as a phase-transfer catalyst, sequestering K⁺ ions and liberating a "naked," highly nucleophilic fluoride anion.[8] |
| TBAF | THF | Homogeneous Conditions: Tetrabutylammonium fluoride is soluble in organic solvents, allowing for a homogeneous reaction. Caution is advised as commercial solutions contain water and can be basic, potentially leading to side reactions. |
| Propylene Carbonate | (as solvent) | Green Chemistry: Has been shown to be an effective, more sustainable replacement for acetonitrile, sometimes leading to increased reaction rates.[7] |
B. The Directing Effect of the Methoxy Group:
The electron-donating methoxy group on the benzyne intermediate is not a passive spectator. It polarizes the strained triple bond, making the carbon atom meta to the methoxy group more electrophilic. Consequently, in reactions with nucleophiles, attack preferentially occurs at this meta position. This predictable regioselectivity is a cornerstone of its synthetic utility, allowing for the directed synthesis of 1,3-disubstituted aromatic products.
Conclusion
This compound is a robust and reliable precursor for the generation of 4-methoxybenzyne under mild, fluoride-initiated conditions. Its predictable reactivity, driven by a well-understood mechanism, provides chemists with a powerful tool for the synthesis of complex aromatic molecules. By carefully selecting the fluoride source, solvent, and trapping agent, researchers can harness the synthetic potential of this versatile intermediate to achieve their molecular design goals in drug discovery and materials science.
References
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D. L. Gerbino, D. Augner, N. S. Nandurkar, A. V. Podgorbunskikh, A. F. Schmidt, S. F. V. Beta, C. D. Cadell, L. F. Tietze. "Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne". Synthesis, 2012, 44(15), 2421-2424. [Link]
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The Organic Chemistry Tutor. "Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex". YouTube, 2018. [Link]
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C. Hall, J. L. Henderson, G. Ernouf, M. F. Greaney. "Tandem thia-Fries rearrangement – cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne precursors". Chemical Communications, 2013, 49(70), 7792-7794. [Link]
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Y. Himeshima, T. Sonoda, H. Kobayashi. "FLUORIDE-INDUCED 1,2-ELIMINATION OF O-TRIMETHYLSILYLPHENYL TRIFLATE TO BENZYNE UNDER MILD CONDITIONS". Chemistry Letters, 1983, 12(8), 1211-1214. [Link]
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A. M. K. Pena, M. M. K. Boominathan. "Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates". New Journal of Chemistry, 2023, 47(37), 18762-18768. [Link]
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The Advent of Silylaryl Triflates: A Paradigm Shift in Benzyne Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of benzynes, highly reactive intermediates characterized by a formal triple bond within a benzene ring, has been profoundly impacted by the development of silylaryl triflate precursors. This guide provides a comprehensive overview of the discovery and history of these pivotal reagents, with a particular focus on the seminal contributions of Kobayashi and coworkers. We will delve into the mechanistic intricacies of benzyne generation from these precursors, detail robust synthetic protocols, and explore their extensive applications in modern organic synthesis, including the construction of complex natural products. This document is intended to serve as a detailed technical resource, equipping researchers with the foundational knowledge and practical insights necessary to effectively utilize this powerful chemical tool.
Introduction: The Elusive Nature of Benzynes
Benzynes are fleeting, highly reactive intermediates that have captivated the imagination of organic chemists for over a century.[1] Their existence was first inferred from the unusual outcomes of nucleophilic aromatic substitution reactions, where substitution occurred at a position adjacent to the leaving group.[2] This observation led to the postulation of a symmetrical intermediate, benzyne, which could be attacked by a nucleophile at either terminus of the strained triple bond. The inherent strain of the aryne triple bond, a consequence of distorted orbital overlap within the aromatic ring, renders these species exceptionally reactive and thus transient under normal conditions.[1]
Early methods for generating benzynes often required harsh conditions, such as the use of strong bases like sodium amide or organolithium reagents, or the thermal decomposition of benzenediazonium-2-carboxylate, a notoriously explosive precursor.[3] These demanding conditions significantly limited the synthetic utility of benzynes, as they were incompatible with a wide range of functional groups. The need for a mild, general, and safe method for benzyne generation was a significant bottleneck in the field.
The Kobayashi Breakthrough: A New Era of Benzyne Chemistry
A paradigm shift in benzyne chemistry occurred in 1983 when Kobayashi and coworkers reported a remarkably mild and efficient method for generating benzyne from o-silylaryl triflates.[4] Their seminal work, published in Chemistry Letters, described the fluoride-induced 1,2-elimination of 2-(trimethylsilyl)phenyl triflate to produce benzyne under neutral conditions at room temperature.[4][5] This discovery, now widely known as the "Kobayashi method," revolutionized the field by providing a broadly applicable and functionally tolerant entry into aryne chemistry.[6][7]
The elegance of the Kobayashi protocol lies in the clever use of the unique properties of silicon and the excellent leaving group ability of the triflate anion. The high affinity of fluoride for silicon drives the reaction forward, initiating a cascade that culminates in the formation of the benzyne intermediate.[8] The mildness of the conditions, typically employing a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) in an aprotic solvent such as acetonitrile, opened the door to a vast array of previously inaccessible transformations.[5][7]
The Mechanism of Benzyne Formation: A Step-by-Step Analysis
The fluoride-induced generation of benzyne from a silylaryl triflate precursor proceeds through a well-studied E1cB-type (Elimination Unimolecular conjugate Base) mechanism. Computational studies have provided detailed insights into the energetics and structures of the intermediates and transition states involved.[8]
The key steps of the mechanism are as follows:
-
Fluoride Attack and Silicate Formation: The reaction is initiated by the nucleophilic attack of a fluoride ion on the silicon atom of the silylaryl triflate, forming a pentacoordinate silicate intermediate. This step is typically fast and reversible.
-
Desilylation and Aryl Anion Formation: The silicate intermediate undergoes desilylation to form a transient, highly reactive aryl anion and fluorotrimethylsilane. The formation of the strong Si-F bond provides a significant thermodynamic driving force for this step.
-
Triflate Elimination and Benzyne Formation: The aryl anion then rapidly eliminates the triflate leaving group to form the benzyne intermediate. This step is typically the rate-determining step of the overall process.
The following diagram, generated using Graphviz, illustrates this mechanistic pathway:
Caption: Mechanism of benzyne formation from a silylaryl triflate precursor.
This stepwise mechanism, proceeding through a discrete aryl anion, has been supported by both experimental and computational evidence.[8] The ability to generate the highly reactive benzyne intermediate under such mild and controlled conditions is a testament to the ingenuity of the Kobayashi precursor design.
Synthesis of Silylaryl Triflate Precursors: A Practical Guide
The accessibility of silylaryl triflate precursors is crucial for their widespread use. While the parent compound, 2-(trimethylsilyl)phenyl triflate, is commercially available, a variety of substituted analogues can be readily synthesized in the laboratory. A particularly efficient and scalable route starts from readily available phenols.[9]
The following is a detailed, three-step protocol for the gram-scale preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate from phenol, adapted from the literature.[9]
Experimental Protocol: Synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Step 1: Carbamate Formation
-
To a stirred solution of phenol (5.00 g, 53.1 mmol) in dichloromethane (177 mL), add isopropyl isocyanate (7.80 mL, 79.7 mmol) followed by triethylamine (1.50 mL, 10.6 mmol).
-
Stir the solution at 23 °C for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to afford the crude carbamate, which is used in the next step without further purification.
Step 2: Directed ortho-Metalation and Silylation
-
Dissolve the crude carbamate in anhydrous diethyl ether (530 mL) and cool the solution to 0 °C.
-
Add TMEDA (9.40 mL, 58.4 mmol) followed by a solution of TBSOTf in n-pentane (1.30 M, 44.9 mL, 58.4 mmol).
-
Allow the mixture to stir at 0 °C for 5 minutes, then warm to 23 °C over 30 minutes.
-
Add additional TMEDA (17 mL, 106.2 mmol) and cool the reaction to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes (2.12 M, 50.1 mL, 106.2 mmol) dropwise over 70 minutes.
-
Stir the mixture at -78 °C for 1 hour, then add neat TMSCl (23.6 mL, 185.9 mmol) dropwise over 35 minutes.
-
Stir the resulting mixture at -78 °C for 85 minutes, then quench with saturated aqueous NaHSO₄ (200 mL) and allow to warm to 23 °C.
-
Separate the organic layer, wash with saturated aqueous NaHSO₄ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude silylcarbamate.
Step 3: Deprotection and Triflation
-
To a solution of the crude silylcarbamate in acetonitrile (530 mL), add DBU (11.9 mL, 79.7 mmol) and diethylamine (6.59 mL, 63.7 mmol).
-
Heat the mixture at 40 °C for 45 minutes, then cool to 23 °C.
-
Add a solution of PhNTf₂ (28.5 g, 79.7 mmol) in acetonitrile (155 mL) via cannula over 20 minutes.
-
After stirring for 2 hours, wash the reaction mixture successively with saturated aqueous NaHSO₄ and 10% aqueous NaOH, then dry over Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash chromatography (199:1 hexanes:EtOAc) to afford 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as a colorless oil (10.4 g, 66% overall yield from phenol).[9]
The following workflow diagram illustrates this synthetic sequence:
Caption: Synthetic workflow for the preparation of 2-(trimethylsilyl)phenyl triflate.
This robust and scalable synthesis provides access to the key benzyne precursor, enabling its use in a wide range of applications.
Applications in Organic Synthesis: A Versatile Tool for Molecular Construction
The mild generation of benzynes from silylaryl triflates has led to their widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. The high reactivity of the benzyne triple bond allows it to participate in a variety of transformations, including cycloadditions, nucleophilic additions, and transition-metal-catalyzed reactions.
Cycloaddition Reactions
Benzynes are excellent dienophiles and dipolarophiles, readily undergoing [4+2] and [3+2] cycloaddition reactions. These reactions provide a powerful method for the rapid construction of complex polycyclic and heterocyclic frameworks.
| Trapping Agent (Diene/Dipole) | Reaction Type | Product Type | Typical Yield (%) |
| Furan | [4+2] Cycloaddition | Dihydroepoxynaphthalene | 85-95 |
| Cyclopentadiene | [4+2] Cycloaddition | Dihydrobenzonorbornadiene | 80-90 |
| Anthracene | [4+2] Cycloaddition | Triptycene derivative | 70-85 |
| Pyrroles | [4+2] Cycloaddition | Dihydrocarbazole derivative | 60-80 |
| Azides | [3+2] Cycloaddition | Benzotriazole | 75-95 |
| Nitrones | [3+2] Cycloaddition | Benzisoxazoline | 65-85 |
Yields are representative and can vary depending on the specific substrates and reaction conditions.
Nucleophilic Addition Reactions
A wide variety of nucleophiles can add to the benzyne triple bond, leading to the formation of functionalized aromatic compounds. This provides a powerful method for the introduction of substituents onto an aromatic ring.
| Nucleophile | Product Type | Typical Yield (%) |
| Alcohols/Phenols | Aryl ethers | 70-95 |
| Amines | Anilines | 75-90 |
| Thiols | Aryl thioethers | 80-95 |
| Carbanions (e.g., Grignards, organolithiums) | Alkylated/Arylated arenes | 60-85 |
| Enolates | α-Aryl carbonyl compounds | 65-80 |
Yields are representative and can vary depending on the specific substrates and reaction conditions.
Applications in Natural Product Synthesis
The mild and functional group tolerant nature of the Kobayashi method has made it an invaluable tool in the total synthesis of complex natural products. The ability to rapidly construct intricate molecular architectures has enabled the efficient synthesis of numerous biologically active molecules.
For example, the total synthesis of Merochlorin A , a marine natural product with antibacterial activity, utilized a key benzyne cycloaddition reaction to construct the core of the molecule. Similarly, the synthesis of Dehydro-N-methyl-coixol , a natural product with potential anticancer properties, employed a nucleophilic addition to a benzyne intermediate as a crucial step.
Conclusion and Future Outlook
The discovery of silylaryl triflate benzyne precursors by Kobayashi and coworkers represents a landmark achievement in organic synthesis. This mild and versatile method for generating benzynes has transformed them from chemical curiosities into indispensable tools for the construction of complex molecules. The deep understanding of the reaction mechanism, coupled with the development of robust synthetic protocols for the precursors, has solidified their place in the modern synthetic chemist's toolbox.
As the field of organic synthesis continues to evolve, the demand for efficient and selective methods for bond formation will only increase. The unique reactivity of benzynes, unlocked by the Kobayashi precursors, will undoubtedly continue to inspire the development of novel synthetic strategies and enable the synthesis of increasingly complex and important molecules for medicine, materials science, and beyond.
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Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-(trimethylsilyl)phenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211-1214. [Link]
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Michel, B., & Greaney, M. F. (2014). Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. Organic Letters, 16(10), 2692–2695. [Link]
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Bronner, S. M., & Garg, N. K. (2009). Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. The Journal of Organic Chemistry, 74(22), 8842–8844. [Link]
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Wentrup, C. (2010). The Benzyne Story. Australian Journal of Chemistry, 63(7), 979-986. [Link]
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Methodological & Application
Generating 4-methoxybenzyne using 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Guide to the Mild Generation of 4-Methoxybenzyne Using a Silylaryl Triflate Precursor
Abstract
Arynes, particularly functionalized benzynes like 4-methoxybenzyne, are highly reactive and versatile intermediates in modern organic synthesis. Their ability to undergo a variety of pericyclic, cycloaddition, and nucleophilic addition reactions makes them invaluable for the rapid construction of complex, substituted aromatic systems prevalent in pharmaceuticals and functional materials. However, their high reactivity necessitates in situ generation under conditions that tolerate sensitive functional groups. This application note provides a detailed protocol for the generation of 4-methoxybenzyne from its stable silylaryl triflate precursor, 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, under mild, fluoride-initiated conditions. We will explore the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol including an in situ trapping reaction, and discuss the expected outcomes and characterization, offering a reliable method for accessing this powerful synthetic intermediate.
The Mechanistic Foundation: The Kobayashi-Type Aryne Generation
The use of 2-(trimethylsilyl)aryl triflates as aryne precursors, a method pioneered by Kobayashi and others, has become a cornerstone of modern aryne chemistry.[1] This approach circumvents the harsh conditions (e.g., strong bases like n-BuLi or LDA, or high temperatures) required by classical methods, thereby expanding the synthetic utility of arynes to more complex and delicate substrates.[2][3]
The process is initiated by a fluoride source, typically an anhydrous salt like cesium fluoride (CsF) or a solution of tetrabutylammonium fluoride (TBAF). The reaction proceeds via a two-step cascade:
-
Fluoride-Mediated Desilylation: The high affinity of the fluoride ion for silicon is the driving force of the initial step. Fluoride attacks the electrophilic silicon atom of the trimethylsilyl (TMS) group, leading to the cleavage of the carbon-silicon bond and the formation of a transient aryl anion.[4]
-
Triflate Elimination: The resulting aryl anion is strategically positioned ortho to a trifluoromethanesulfonate (triflate, OTf) group. The triflate is an excellent leaving group due to the high stability of the triflate anion, which is resonance-stabilized. A rapid, irreversible 1,2-elimination (E2-like) of the triflate group occurs, resulting in the formation of the strained triple bond of the benzyne intermediate.[1][2]
This sequence provides a mild and controlled entry to the highly reactive 4-methoxybenzyne intermediate, which can then be intercepted by a suitable trapping agent present in the reaction mixture.
Figure 2. General synthetic workflow for the aryne precursor.
Experimental Application & Protocol
This protocol details the generation of 4-methoxybenzyne and its in situ trapping with furan, a common arynophile, via a [4+2] Diels-Alder cycloaddition.
Part A: Materials and Reagents
| Reagent | CAS Number | Supplier Suggestion | Purity/Notes |
| This compound | 556812-41-0 | TCI, Sigma-Aldrich | >97% |
| Cesium Fluoride (CsF) | 13400-13-0 | Sigma-Aldrich | Anhydrous, >99%. Must be dried under vacuum at >100 °C before use. |
| Furan | 110-00-9 | Acros Organics | >99%, freshly distilled before use. |
| Acetonitrile (MeCN) | 75-05-8 | Fisher Scientific | Anhydrous, <50 ppm H₂O. |
| Diethyl Ether (Et₂O) | 60-29-7 | VWR Chemicals | Anhydrous. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | Any major supplier | Standard laboratory grade. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Any major supplier | For drying. |
Part B: Instrumentation
-
Magnetic stirrer with heating plate
-
Standard oven-dried glassware (round-bottom flask, condenser)
-
Inert atmosphere setup (Schlenk line or nitrogen/argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
Flash column chromatography system
Part C: Step-by-Step Procedure
Reaction Setup and Execution:
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous cesium fluoride (CsF) (e.g., 3.0 mmol, 3.0 equiv). Flame-dry the flask containing the CsF under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add anhydrous acetonitrile (MeCN) (15 mL). To this suspension, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Trapping Agent: Add freshly distilled furan (5.0 mmol, 5.0 equiv) to the reaction mixture via syringe. The large excess of the trapping agent ensures efficient capture of the aryne intermediate.
-
Reaction Conditions: Equip the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 50 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting triflate precursor. A typical reaction time is 12-24 hours. [5]5. Quenching: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
Work-up and Purification:
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure cycloadduct product.
Part D: Safety Precautions
-
Triflate Precursor: Handle in a well-ventilated fume hood. While stable, triflates are reactive compounds. [6]* Cesium Fluoride: CsF is hygroscopic and a skin and eye irritant. Handle with gloves and safety glasses. Ensure it is thoroughly dried to prevent side reactions.
-
Furan: Furan is volatile, flammable, and toxic. All manipulations should be performed in a fume hood.
-
Anhydrous Solvents: Anhydrous solvents are reactive with atmospheric moisture. Use proper inert atmosphere techniques.
Results and Discussion
Expected Outcome
The reaction between 4-methoxybenzyne and furan yields the Diels-Alder adduct, 5-methoxy-1,4-dihydro-1,4-epoxynaphthalene. The reaction is typically clean, with good to excellent yields depending on the purity of reagents and adherence to anhydrous conditions.
| Product | Structure | Typical Yield | Physical Appearance |
| 5-Methoxy-1,4-dihydro-1,4-epoxynaphthalene | ![]() | 75-90% | White solid |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive CsF (absorbed moisture). | Ensure CsF is rigorously dried under high vacuum with heating before use. |
| Low reaction temperature or insufficient reaction time. | Increase temperature to 60-70 °C or extend the reaction time. Monitor by TLC. | |
| Formation of Byproducts | Presence of water in the reaction. | Use high-purity anhydrous solvents and reagents. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. |
| Aryne polymerizes before being trapped. | Ensure a sufficient excess of the furan trap is present from the beginning of the reaction. | |
| Difficult Purification | Unreacted furan or furan polymers. | Ensure furan is freshly distilled. Most excess furan will be removed during rotary evaporation. |
Conclusion
The generation of 4-methoxybenzyne from this compound via fluoride-induced desilylation represents a mild, highly efficient, and functionally tolerant method for accessing this valuable synthetic intermediate. This protocol provides a reliable and reproducible procedure for its in situ generation and trapping, opening avenues for the synthesis of complex substituted aromatic molecules in fields ranging from medicinal chemistry to materials science. The operational simplicity and mild conditions make this method superior to many classical approaches and suitable for a wide range of research and development applications.
References
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Available from: [Link]
-
Spiro[4.5]decan-1-one, 4-methoxy-. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. Available from: [Link]
-
Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. ResearchGate. Available from: [Link]
-
Desilylation. Organic Chemistry Portal. Available from: [Link]
-
Chemoselective desilylation of aryl silyl ethers in presence of alkyl silyl ethers. ResearchGate. Available from: [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. Available from: [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. Available from: [Link]
-
Synthesis of Arynes via Formal Dehydrogenation of Arenes | Request PDF. ResearchGate. Available from: [Link]
-
Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne | Request PDF. ResearchGate. Available from: [Link]
-
Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound | 556812-41-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Fluoride-induced benzyne formation from 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Application Note: Fluoride-Induced Generation of 4-Methoxybenzyne
A Technical Guide for Researchers on the Efficient In Situ Formation and Trapping of a Key Reactive Intermediate from 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Abstract
This document provides a comprehensive technical guide for the generation of 4-methoxybenzyne, a highly reactive aryne intermediate, from its stable precursor, this compound. The protocol leverages the fluoride-induced 1,2-elimination methodology pioneered by Kobayashi, which allows for the formation of the benzyne under remarkably mild conditions.[1][2][3] This application note details the underlying mechanism, provides a validated, step-by-step experimental protocol, and discusses critical parameters for optimizing reaction outcomes. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science who seek to harness the synthetic potential of arynes for the construction of complex molecular architectures.
Introduction: The Power of Benzyne Chemistry
Arynes, and specifically benzyne, are highly reactive intermediates characterized by a formal triple bond within an aromatic ring.[4] This strained alkyne is a potent electrophile and dienophile, readily participating in a variety of transformations including nucleophilic additions, pericyclic reactions, and transition-metal-catalyzed insertions.[5][6] The ability to generate benzynes under controlled conditions provides a powerful tool for the rapid construction of substituted aromatic frameworks, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.
Historically, benzyne generation required harsh conditions, such as the use of strong bases like sodium amide or organolithium reagents, limiting the functional group tolerance of the reactions.[4][7] The advent of the Kobayashi precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and its analogues, revolutionized the field by enabling benzyne formation under mild, fluoride-mediated conditions.[1][2][3][8] This method's broad applicability and functional group compatibility have led to a renaissance in aryne chemistry.[2][3]
This guide focuses on a specific, electronically modified Kobayashi-type precursor, this compound, to generate 4-methoxybenzyne. The presence of the methoxy group introduces electronic asymmetry, influencing the regioselectivity of subsequent trapping reactions.
The Kobayashi Method: A Mechanistic Overview
The fluoride-induced generation of benzyne from an o-silylaryl triflate is a cornerstone of modern aryne chemistry.[3] The process is initiated by the high affinity of the fluoride ion for silicon, a consequence of the strength of the silicon-fluorine bond.
The reaction proceeds via a concerted or stepwise 1,2-elimination mechanism:
-
Fluoride Attack: A fluoride source, typically an anhydrous alkali metal fluoride like cesium fluoride (CsF) or potassium fluoride (KF), attacks the electrophilic silicon atom of the trimethylsilyl (TMS) group.[3][9] The use of anhydrous fluoride sources is crucial, as water can protonate the intermediate carbanion, quenching the desired reaction pathway.[7]
-
Elimination of the Triflate: The attack of the fluoride ion leads to the formation of a transient pentacoordinate silicate or directly induces the elimination of the trimethylsilyl group. This process generates a carbanion at the C2 position. The highly labile trifluoromethanesulfonate (triflate, OTf) group, an excellent leaving group, is positioned ortho to the silyl group. The newly formed carbanion rapidly eliminates the triflate group, resulting in the formation of the benzyne triple bond.[3][9]
The overall transformation is an elegant and efficient method for generating a highly reactive intermediate from a stable, easily handled solid precursor.
Caption: Mechanism of Fluoride-Induced Benzyne Formation.
Experimental Protocol: In Situ Generation and Trapping of 4-Methoxybenzyne
This protocol describes the generation of 4-methoxybenzyne and its subsequent in situ trapping with furan, a classic Diels-Alder reaction partner for benzynes.
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | TCI, Sigma-Aldrich | Store under inert atmosphere, moisture sensitive. |
| Cesium Fluoride (CsF) | Anhydrous, ≥99% | Sigma-Aldrich, Acros | Must be rigorously dried before use. |
| Furan | ≥99%, inhibitor-free | Sigma-Aldrich, Alfa Aesar | Freshly distill before use. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros | Use from a sealed bottle or dry over molecular sieves. |
| 18-Crown-6 | ≥99% | Sigma-Aldrich | Optional, but recommended to enhance fluoride solubility. |
| Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific | For workup. |
| Saturated aqueous NH₄Cl | - | - | For quenching the reaction. |
| Saturated aqueous NaCl (Brine) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific | For drying organic layers. |
3.2. Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or balloon filled with an inert gas (Argon or Nitrogen)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Step-by-Step Procedure
Workflow Diagram
Caption: Experimental workflow for benzyne generation and trapping.
-
Preparation of Anhydrous Cesium Fluoride: Place cesium fluoride (3.0 eq.) in a round-bottom flask. Heat the flask gently with a heat gun under high vacuum for 10-15 minutes to remove any adsorbed water. Allow the flask to cool to room temperature under an inert atmosphere. This step is critical for reaction success.
-
Reaction Setup: To the flask containing the dried CsF, add this compound (1.0 eq.) and 18-crown-6 (1.5 eq.). The crown ether aids in solubilizing the fluoride salt in the aprotic solvent.[10]
-
Addition of Solvent and Trapping Agent: Evacuate and backfill the flask with an inert gas (Ar or N₂). Add anhydrous acetonitrile via syringe, followed by freshly distilled furan (5.0 eq.).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting triflate. Typical reaction times range from 2 to 12 hours.
-
Workup and Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, the Diels-Alder adduct, can then be purified by silica gel column chromatography.
Key Considerations and Optimization
-
Fluoride Source: While CsF is highly effective due to its high solubility in organic solvents (especially with a crown ether), other fluoride sources like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) can also be used.[11] However, TBAF is hygroscopic and often contains water, which can be detrimental. CsF is generally the reagent of choice for its reliability.
-
Solvent: Anhydrous polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are typically used. The choice of solvent can influence the reaction rate and the solubility of the fluoride salt.
-
Anhydrous Conditions: The exclusion of moisture is paramount. The aryne precursor generation relies on a strong base-like activity of the "naked" fluoride ion.[7] Any protic source will quench the key anionic intermediate, halting the reaction. All glassware should be oven-dried, and anhydrous solvents should be used.
-
Safety: While silyl triflate precursors are considered safer than older benzyne sources like benzenediazonium-2-carboxylate, standard laboratory safety precautions should be observed.[12][13] The reaction should be performed in a well-ventilated fume hood.
Applications in Drug Discovery and Complex Molecule Synthesis
The generation of functionalized benzynes, such as 4-methoxybenzyne, opens avenues for the synthesis of a diverse array of complex molecules. The strategic placement of the methoxy group can direct the regioselectivity of nucleophilic attack on the aryne intermediate, providing a handle for further synthetic elaboration. This methodology has been applied to the total synthesis of natural products and the development of novel pharmaceutical scaffolds.[5]
Conclusion
The fluoride-induced 1,2-elimination of this compound provides a mild, efficient, and functional group tolerant method for the generation of 4-methoxybenzyne. This application note offers a robust protocol and highlights the critical parameters necessary for successful implementation. By mastering this technique, researchers can unlock the vast synthetic potential of aryne chemistry for their specific research and development goals.
References
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). FLUORIDE-INDUCED 1,2-ELIMINATION OF O-TRIMETHYLSILYLPHENYL TRIFLATE TO BENZYNE UNDER MILD CONDITIONS. Chemistry Letters, 12(8), 1211-1214. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]
-
Li, J., et al. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Chemical Reviews, 121(15), 9536-9602. [Link]
-
Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]
-
Kelleghan, A. V., et al. (2020). Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor. Organic Letters, 22(5), 1838-1841. [Link]
-
Garg, N. K., et al. (2009). Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. The Journal of Organic Chemistry, 74(22), 8873-8875. [Link]
-
Yoshimura, A., et al. (2024). Pseudocyclic Arylbenziodoxaboroles as Water-Triggered Aryne Precursors in Reactions with Organic Sulfides. Organic Letters, 26(9), 1956-1960. [Link]
-
ResearchGate. (2012). Applications of Benzynes in Natural Product Synthesis. [Link]
-
ResearchGate. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. [Link]
-
Semantic Scholar. (1983). FLUORIDE-INDUCED 1,2-ELIMINATION OF O-TRIMETHYLSILYLPHENYL TRIFLATE TO BENZYNE UNDER MILD CONDITIONS. [Link]
-
YouTube. (2022). Applications of Benzyne Intermediates in Organic Synthesis. [Link]
-
ResearchGate. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. [Link]
Sources
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- 2. 3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Pseudocyclic Arylbenziodoxaboroles as Water-Triggered Aryne Precursors in Reactions with Organic Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. sibran.ru [sibran.ru]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Introduction: Strategic Utility of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The use of aryl triflates (Ar-OTf) as electrophilic partners has significantly broadened the scope of this reaction, offering a valuable alternative to aryl halides due to their ready accessibility from phenols.[3][5]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of a specialized substrate: 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate . This molecule incorporates three key features that influence the cross-coupling strategy:
-
Aryl Triflate: A highly reactive electrophilic group for palladium-catalyzed cross-coupling.[5]
-
Electron-Donating Methoxy Group: Located para to the triflate, this group increases electron density on the aromatic ring, which can modulate the reactivity of the C-OTf bond.
-
Ortho-Trimethylsilyl (TMS) Group: A sterically demanding and synthetically versatile substituent. A primary consideration is its potential to act as a benzyne precursor under certain conditions, a competing pathway that must be managed.[6][7][8]
This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile building block for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss critical parameters for achieving high-yield and selective transformations.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl triflate to a low-valent palladium(0) complex. This is often the rate-determining step. For aryl triflates, this step is believed to proceed via a nucleophilic displacement mechanism, leading to a palladium(II) intermediate. The electron-donating methoxy group in our substrate can influence the rate of this step.
2. Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex. The choice of base is therefore critical for the efficiency of this step.
3. Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast, especially for electron-rich systems.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ and a ligand)
-
Ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2 - 3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassing equipment (e.g., nitrogen or argon line, Schlenk line)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Reaction Setup Workflow:
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand. Seal the flask with a rubber septum.
-
Degassing: Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a suitable concentration (typically 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters.
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is often effective for aryl triflates. For more challenging couplings, a combination of a palladium precursor and a specialized ligand is recommended. |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | Electron-rich and sterically bulky phosphine ligands are generally superior for the coupling of aryl triflates as they promote the oxidative addition step.[9] |
| Base | K₃PO₄, Cs₂CO₃, KF | A moderately strong, non-nucleophilic base is required to activate the boronic acid without promoting side reactions. K₃PO₄ is often a good starting point. The use of fluoride sources like KF or CsF should be approached with caution due to the potential for benzyne formation from the ortho-TMS triflate.[6][8] |
| Solvent | 1,4-Dioxane, Toluene, THF | Anhydrous, aprotic solvents are essential. Dioxane is a common choice for its ability to dissolve the various reaction components and its suitable boiling point. Anhydrous conditions are crucial to prevent protodeboronation of the boronic acid.[10] |
| Temperature | 80 - 110 °C | The reaction temperature will depend on the specific substrates and catalyst system. Higher temperatures may be required for less reactive partners but can also increase the risk of side reactions. |
| Boronic Acid | Arylboronic acids or esters | Both boronic acids and their corresponding esters (e.g., pinacol esters) can be used. Esters often exhibit greater stability and can be beneficial for challenging couplings. |
Special Considerations for this compound
-
Benzyne Formation: The ortho-trimethylsilyl triflate moiety is a known precursor for benzyne generation, typically initiated by a fluoride source.[6][7][8] To minimize this competing pathway, it is advisable to avoid strong fluoride-containing bases (e.g., CsF, TBAF) unless benzyne formation is the desired outcome. The use of phosphate or carbonate bases is generally safer in this context.
-
Steric Hindrance: The ortho-trimethylsilyl group introduces significant steric bulk around the reactive center. This may necessitate the use of highly active catalyst systems with bulky ligands (e.g., Buchwald-type ligands) to facilitate both the oxidative addition and reductive elimination steps.
-
Electronic Effects: The para-methoxy group is electron-donating, which can make the aryl triflate slightly less electrophilic and potentially slow the rate of oxidative addition compared to electron-deficient analogues. This can often be overcome by the choice of a highly active catalyst and appropriate reaction temperature.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Low reaction temperature. | Use a fresh batch of catalyst; Ensure thorough degassing; Increase reaction temperature in increments. |
| Formation of Phenol (from triflate hydrolysis) | Presence of water or strong nucleophilic bases. | Use anhydrous solvents and reagents; Employ non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation of Boronic Acid | Presence of water or protic solvents. | Ensure all reagents and solvents are scrupulously dry. |
| Formation of Homocoupled Boronic Acid Product | Oxygen in the reaction mixture. | Improve degassing procedure. |
| Suspected Benzyne-Related Side Products | Use of fluoride-containing bases. | Switch to a non-fluoride base such as K₃PO₄ or K₂CO₃. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of highly functionalized biaryl compounds. By carefully selecting the catalyst system, base, and reaction conditions to favor the desired cross-coupling pathway and suppress potential side reactions like benzyne formation, researchers can effectively utilize this versatile building block in their synthetic endeavors. The protocols and considerations outlined in this application note provide a solid foundation for achieving successful and high-yielding transformations.
References
- Ibsen, G. M., Menezes da Silva, V. H., Pettigrew, J. C., & Neufeldt, S. R. (Year). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv.
- (2025). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates.
- (n.d.). 4. Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates.
- (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- (n.d.). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central.
- (n.d.). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates.
- (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. PubMed.
- (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- (n.d.). Optimization of a photochemically driven benzyne reaction. Poster Board #349.
- (n.d.). and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. PubMed Central.
- (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- (n.d.). 2-(Chlorodiisopropylsilyl)-6-(trimethylsilyl)phenyl triflate: a modified platform for intramolecular benzyne cycloadditions.
- (n.d.).
- (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
- (n.d.).
- (n.d.). Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. MDPI.
- (2025). Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne.
- (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- (n.d.).
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(2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed. [Link]
- (n.d.).
- (2020).
- (n.d.). 2-(Chlorodiisopropylsilyl)-6-(trimethylsilyl)phenyl triflate: a modified platform for intramolecular benzyne cycloadditions.
- (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions.
- (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides.
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Application Notes & Protocols: A Researcher's Guide to Aryne Generation Using Silyl Triflates
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth application notes for the generation of arynes from o-silylaryl triflate precursors. Arynes are highly reactive intermediates with significant applications in the rapid construction of complex molecular frameworks.[1][2][3][4][5] The Kobayashi method, which utilizes the fluoride-induced 1,2-elimination of o-silylaryl triflates, has become a cornerstone of modern aryne chemistry due to its mild conditions and broad functional group tolerance.[3][6][7][8][9] This document offers a self-validating system for the synthesis of the common precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and its subsequent use in a classic aryne trapping experiment with furan. The causality behind experimental choices, potential pitfalls, and troubleshooting strategies are discussed to ensure procedural success and safety.
Introduction: The Power and Practicality of Aryne Intermediates
Arynes, or dehydroarenes, are neutral, highly reactive species characterized by a formal triple bond within an aromatic ring.[2][10] This strained alkyne-like bond renders them exceptionally reactive and thus powerful intermediates in organic synthesis.[2][11] Their ability to undergo a variety of transformations, including nucleophilic additions, pericyclic reactions, and bond insertions, allows for the efficient construction of polysubstituted aromatic compounds.[1][12]
Historically, the generation of arynes required harsh conditions, such as the use of strong bases and high temperatures, which limited their synthetic utility.[2][8] The advent of o-silylaryl triflates as aryne precursors, pioneered by Kobayashi, marked a significant leap forward.[3][6][8] This method allows for the in situ generation of arynes under mild, neutral conditions, thereby tolerating a wide array of functional groups.[6][7]
The general mechanism for aryne generation from an o-silylaryl triflate involves the attack of a fluoride source on the silicon atom, which initiates a 1,2-elimination of the trimethylsilyl group and the trifluoromethanesulfonate (triflate) leaving group.
Experimental Overview and Workflow
This guide is divided into two primary experimental sections:
-
Part A: Synthesis of the Aryne Precursor: A detailed, step-by-step protocol for the gram-scale synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate from phenol.[13][14][15]
-
Part B: Generation and Trapping of Benzyne: A protocol for the fluoride-induced generation of benzyne from the synthesized precursor and its subsequent trapping with furan in a [4+2] cycloaddition reaction.[16][17][18]
The overall experimental workflow is depicted in the following diagram:
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Applications of 4-Methoxybenzyne in Organic Synthesis: An Application & Protocol Guide
Abstract
4-Methoxybenzyne is a highly reactive and synthetically versatile aryne intermediate. Characterized by a strained carbon-carbon triple bond within an aromatic ring, its reactivity is significantly influenced by the electronic properties of the methoxy substituent. This electron-donating group polarizes the aryne, creating distinct electrophilic and nucleophilic centers that allow for highly regioselective transformations. This guide provides an in-depth exploration of the generation of 4-methoxybenzyne and its principal applications in cycloaddition and nucleophilic addition reactions, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.
Introduction: The Unique Nature of 4-Methoxybenzyne
Arynes, or dehydrobenzenes, are fascinating reactive intermediates that have become powerful tools for the construction of complex aromatic systems. 4-Methoxybenzyne distinguishes itself from the parent benzyne through the electronic influence of its para-methoxy group. As a strong π-donor through resonance, the methoxy group pushes electron density into the aromatic ring. This has a profound effect on the aryne's triple bond, which is composed of one π-bond and one highly strained, in-plane σ-bond.
The primary consequence is the polarization of the aryne bond . The carbon atom ortho to the methoxy group (C2) becomes more electron-rich, while the carbon atom meta to the methoxy group (C3) becomes comparatively electron-deficient. This polarization is the cornerstone of its synthetic utility, dictating the regiochemical outcome of nearly all its subsequent reactions. Understanding this electronic bias is critical for predicting and controlling the formation of desired products.
In-Situ Generation of 4-Methoxybenzyne
Due to their extreme reactivity, arynes like 4-methoxybenzyne cannot be isolated and must be generated in situ. The choice of precursor and generation method is dictated by the desired reaction conditions and the tolerance of other functional groups in the substrate. Two prevalent and reliable methods are detailed below.
The Silyl Triflate Method (Fluoride-Induced Elimination)
This is one of the mildest and most common methods for generating benzynes. It relies on the exceptional affinity of fluoride ions for silicon. The precursor, 2-(trimethylsilyl)-5-methoxyphenyl trifluoromethanesulfonate, is stable and can be prepared in advance. Upon exposure to a fluoride source, a rapid 1,2-elimination occurs to furnish 4-methoxybenzyne.
Workflow: Generation of 4-Methoxybenzyne from a Silyl Triflate Precursor
Caption: Workflow for fluoride-induced generation of 4-methoxybenzyne.
The Ortho-Dihaloarene Method (Halogen-Metal Exchange)
This classic method involves the treatment of an ortho-dihaloarene with a strong organometallic base, typically an alkyllithium reagent at low temperature. For 4-methoxybenzyne, a suitable precursor is 2-fluoro-1-iodo-4-methoxybenzene [1][2]. The organolithium reagent selectively undergoes halogen-metal exchange with the more polarizable iodine atom. The resulting aryl anion is unstable and rapidly eliminates lithium fluoride to generate the benzyne.
Protocol 1: Generation of 4-Methoxybenzyne via Halogen-Metal Exchange
Materials:
-
2-Fluoro-1-iodo-4-methoxybenzene (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Aryne trapping agent (e.g., Furan, 5.0 equiv)
-
Argon atmosphere, oven-dried glassware
Procedure:
-
To a solution of 2-fluoro-1-iodo-4-methoxybenzene and the trapping agent in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi dropwise over 10 minutes.
-
The solution may change color upon addition of n-BuLi.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Proceed with standard aqueous workup and purification by column chromatography.
Causality: The low temperature (-78 °C) is crucial to control the highly exothermic halogen-metal exchange and prevent unwanted side reactions of the potent n-BuLi reagent. The use of a large excess of the trapping agent ensures that the highly reactive benzyne is intercepted efficiently as it is formed, minimizing polymerization.
Key Application: [4+2] Cycloaddition Reactions
The Diels-Alder reaction is a cornerstone of aryne chemistry, providing rapid access to complex, bicyclic aromatic structures. 4-Methoxybenzyne acts as a potent dienophile (or more accurately, an "alkynophile") in these transformations.
Mechanism and Regioselectivity
The regioselectivity of the Diels-Alder reaction is governed by Frontier Molecular Orbital (FMO) theory[3][4][5][6]. The reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the benzyne. The electron-donating methoxy group raises the energy of the benzyne's orbitals and, more importantly, alters the coefficients (size) of the LUMO lobes. The LUMO is larger at the C3 position (meta to OMe) and smaller at the C2 position (ortho to OMe).
For a diene bearing an electron-donating group (EDG) at the 1-position, its HOMO will be largest at the 4-position. The most favorable orbital overlap, therefore, occurs between C4 of the diene and C3 of the benzyne, leading to the "ortho" or 1,2-adduct as the major product. Conversely, for a diene with an EDG at the 2-position, its HOMO is largest at C1, which again favors interaction with C3 of the benzyne, leading to the "para" or 1,4-adduct.[7][8]
Mechanism: Regioselectivity in the Diels-Alder Reaction of 4-Methoxybenzyne
Caption: FMO interaction dictating the regioselective Diels-Alder reaction.
Representative Cycloaddition Data
The reaction of 4-methoxybenzyne with substituted furans provides a clear example of this regiochemical control. Electron-donating groups on the furan direct the cycloaddition to form the more sterically hindered product, a testament to the dominance of electronic effects over steric hindrance.[7]
| Diene (Furan Derivative) | Major Regioisomer | Rationale | Typical Yield |
| Furan | N/A (Symmetrical) | Forms a single adduct | Good to Excellent |
| 2-Methylfuran | "Ortho" Adduct | EDG at C2 directs C5 to attack C3 of benzyne | Good |
| 2-Phenylfuran | "Ortho" Adduct | Phenyl is weakly donating/directing | Moderate to Good |
| 2-(Phenylsulfonyl)furan | "Meta" Adduct | EWG at C2 directs C5 to attack C2 of benzyne | Good |
Key Application: Nucleophilic Addition Reactions
The polarized triple bond of 4-methoxybenzyne is also highly susceptible to attack by nucleophiles. This reaction provides a powerful method for the direct arylation of a wide range of molecules.
Mechanism and Regioselectivity
The regioselectivity of nucleophilic addition follows a straightforward and predictable pattern based on the polarization of the aryne. The nucleophile will preferentially attack the more electrophilic carbon of the triple bond—the C3 position (meta to the methoxy group). This initial addition generates a highly basic aryl anion intermediate, which is then protonated by a suitable proton source in the reaction mixture (e.g., solvent, conjugate acid of the nucleophile) to give the final product.
The overall transformation is the addition of the nucleophile and a proton across the aryne bond, with the nucleophile adding exclusively at the position meta to the methoxy group.
Scope of Nucleophiles
A broad spectrum of nucleophiles can be employed to trap 4-methoxybenzyne, highlighting the versatility of this intermediate.
| Nucleophile Class | Example | Product Type |
| Amines (Primary/Secondary) | Diethylamine | 3-substituted Aniline |
| Alcohols / Phenols | Phenol | 3-substituted Diaryl Ether |
| Thiols | Thiophenol | 3-substituted Diaryl Thioether |
| Enolates | Acetone Enolate | 3-Aryl Ketone |
| Organometallics | Phenylmagnesium bromide | 3-substituted Biphenyl |
Protocol 2: Nucleophilic Addition of an Amine to 4-Methoxybenzyne
Materials:
-
2-(Trimethylsilyl)-5-methoxyphenyl triflate (1.0 equiv)
-
Piperidine (2.0 equiv)
-
Cesium fluoride (CsF, 2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
Argon atmosphere, oven-dried glassware
Procedure:
-
To a flask containing cesium fluoride, add a solution of 2-(trimethylsilyl)-5-methoxyphenyl triflate and piperidine in anhydrous acetonitrile under an argon atmosphere.
-
Stir the resulting suspension vigorously at 60 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the triflate precursor.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-(3-methoxyphenyl)piperidine.
Causality: Cesium fluoride is used as it is a highly effective, albeit expensive, fluoride source that works well in polar aprotic solvents like acetonitrile. The reaction is heated to ensure efficient generation of the benzyne. Piperidine acts as both the nucleophile and the proton source (as piperidinium) to quench the intermediate aryl anion.
Applications in Natural Product Synthesis
The ability of arynes to rapidly construct complex polycyclic frameworks makes them valuable intermediates in the total synthesis of natural products. While specific examples detailing the use of 4-methoxybenzyne are specialized, the principles are well-demonstrated by closely related substituted arynes like indolynes and benzofuranynes.[7] For instance, the regioselective Diels-Alder reaction of a substituted aryne with a furan derivative can be a key step in building the core structure of complex alkaloids or polyketides, where the methoxy group serves to modulate electronics and as a handle for further functionalization. The reliable regioselectivity imparted by the methoxy group allows for precise control over the assembly of intricate molecular architectures, a critical requirement in the field of total synthesis.[9][10][11]
Conclusion
4-Methoxybenzyne is more than just a substituted derivative of benzyne; it is a precision tool for aromatic synthesis. The predictable and powerful directing effect of the methoxy group allows chemists to control the regioselectivity of cycloaddition and nucleophilic addition reactions with a high degree of certainty. By mastering the methods of its generation and understanding the electronic principles that govern its reactivity, researchers can unlock efficient pathways to a diverse array of complex, functionalized aromatic molecules relevant to pharmaceuticals, materials science, and natural product synthesis.
References
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Ragan, J. A., Jones, B. P., Castaldi, M. J., Hill, P. D., & Makowski, T. W. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Halogenated Aromatic Synthesis with 2-Fluoro-1-iodo-4-methoxybenzene. Available at: [Link]
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Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Available at: [Link]
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Wikipedia. (n.d.). Frontier molecular orbital theory. Available at: [Link]
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ResearchGate. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design. Available at: [Link]
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Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References. Available at: [Link]
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ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Available at: [Link]
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Chemistry LibreTexts. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Available at: [Link]
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Master Organic Chemistry. (2025). Enamines. Available at: [Link]
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Penn State Pressbooks. (n.d.). 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]
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MDPI. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Catalysts, 11(11), 1335. Available at: [Link]
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ResearchGate. (2023). Regioselectivity in Hetero Diels–Alder Reactions. Available at: [Link]
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Chemistry LibreTexts. (2026). 6.4.1: The frontier orbital approach considers Lewis acid-base reactions in terms of the donation of electrons from the base's highest occupied orbital into the acid's lowest unoccupied orbital. Available at: [Link]
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National Institutes of Health. (2021). Total Synthesis and Late‐Stage C−H Oxidations of ent‐Trachylobane Natural Products. Available at: [Link]
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Royal Society of Chemistry. (2021). Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry, 19(34), 7316-7329. Available at: [Link]
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-
National Institutes of Health. (2020). Chemoenzymatic total synthesis of natural products. Available at: [Link]
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Baran, P. S., et al. (n.d.). Total Syntheses of Highly Oxidized Bioactive Natural Products. Baran Laboratory. Available at: [Link]
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American Chemical Society. (2023). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society, 145(43), 23545–23555. Available at: [Link]
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Application Notes and Protocols: Synthesis of Substituted Aromatic Compounds Using 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate. This versatile reagent serves as a highly efficient precursor to the reactive intermediate 3-methoxybenzyne under mild, fluoride-initiated conditions. We will explore the mechanistic underpinnings of aryne generation and detail its subsequent application in a variety of powerful transformations, including cycloadditions, nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions. The protocols herein are designed to be robust and reproducible, offering a strategic platform for the rapid assembly of complex, substituted aromatic and polycyclic scaffolds.
Introduction: The Strategic Value of this compound
The synthesis of substituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the fields of drug discovery and materials science. Among the myriad of synthetic tools available, the use of highly reactive intermediates like arynes offers a powerful strategy for rapidly building molecular complexity.[1] Arynes, formally dehydroaromatics featuring a strained carbon-carbon triple bond within the ring, are potent electrophiles and dienophiles, enabling a diverse array of chemical transformations.[2][3]
Historically, the generation of arynes required harsh conditions, such as the use of strong bases with aryl halides, which limited their synthetic utility.[4] A paradigm shift occurred with the development of o-silylaryl triflates, pioneered by Kobayashi, which generate arynes under remarkably mild, non-basic conditions.[2][4] this compound is a prime example of this class of precursors. Its key advantage lies in the fluoride-induced, regioselective generation of 3-methoxybenzyne, a versatile intermediate for constructing 1,2,3-trisubstituted aromatic systems.[1][2]
This guide will elucidate the fundamental principles and provide actionable protocols for leveraging this reagent in two primary synthetic modes:
-
As an Aryne Precursor: For cycloadditions, nucleophilic trappings, and multi-component reactions.
-
As a Cross-Coupling Partner: Utilizing the triflate group as a reactive handle in palladium-catalyzed C-C bond formations.
Core Principle: The Generation of 3-Methoxybenzyne
The utility of this compound stems from its clean and efficient conversion to 3-methoxybenzyne. This transformation is initiated by a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[5]
Mechanism of Aryne Formation: The reaction proceeds via a two-step elimination mechanism.[6]
-
Fluoride-Induced Desilylation: The fluoride ion attacks the electrophilic silicon atom of the trimethylsilyl (TMS) group. The high strength of the resulting silicon-fluoride bond provides a strong thermodynamic driving force for this step.[6] This generates a transient aryl anion.
-
Triflate Elimination: The aryl anion rapidly eliminates the trifluoromethanesulfonate (triflate, OTf) group, an excellent leaving group, to form the strained triple bond of the 3-methoxybenzyne intermediate.
This entire process occurs under mild, often room-temperature, conditions, ensuring compatibility with a wide range of functional groups that would not survive traditional aryne-generating methods.[4][7]
Figure 2: General workflow for an aryne cycloaddition reaction.
Protocol 1: Synthesis of 1-Methoxy-5,8-dihydro-5,8-epoxynaphthalene
-
Materials:
-
This compound (1.0 equiv)
-
Furan (5.0 equiv, freshly distilled)
-
Cesium Fluoride (CsF, 2.0 equiv, flame-dried under vacuum)
-
Anhydrous Acetonitrile (CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add CsF.
-
Add anhydrous acetonitrile, followed by the furan.
-
Add a solution of this compound in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting triflate is consumed.
-
Upon completion, quench the reaction by pouring it into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired cycloadduct.
-
Nucleophilic Addition & Multi-component Reactions
The strained triple bond of 3-methoxybenzyne is highly electrophilic and reacts readily with a vast range of nucleophiles. [3]A key consideration is the regioselectivity of addition. For the unsymmetrical 3-methoxybenzyne, nucleophilic attack generally occurs at the carbon meta to the methoxy group, placing the resulting negative charge at the ortho position where it can be stabilized by the electron-withdrawing inductive effect of the oxygen atom. [8] This reactivity is the basis for powerful multi-component reactions (MCRs), where the aryne intermediate can sequentially engage with multiple reactants in a single pot to rapidly build complex products like benzoxazinones. [5]
Application II: Triflate as a Cross-Coupling Handle
The triflate moiety of this compound is an outstanding leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C and C-N bonds at the triflate position, providing a complementary approach to functionalization that does not involve aryne generation.
Figure 3: General workflow for a cross-coupling reaction.
Kumada-Corriu Coupling
The Kumada-Corriu coupling enables the formation of C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds by reacting the aryl triflate with a Grignard reagent (R-MgX). [9][10]The reaction is typically catalyzed by palladium or nickel complexes. [11] Protocol 2: Palladium-Catalyzed Kumada-Corriu Coupling with Phenylmagnesium Bromide
-
Materials:
-
This compound (1.0 equiv)
-
Phenylmagnesium bromide (1.5 equiv, ~1.0 M solution in THF)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl triflate and Pd(PPh₃)₄.
-
Add anhydrous THF via syringe and stir to dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the phenylmagnesium bromide solution dropwise via syringe over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between the aryl triflate and a terminal alkyne. [12]The reaction is co-catalyzed by palladium and copper(I) salts. [13] Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Triethylamine (Et₃N, 3.0 equiv, degassed)
-
Anhydrous Tetrahydrofuran (THF, degassed)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl triflate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and degassed triethylamine via syringe.
-
Add phenylacetylene dropwise.
-
Stir the reaction mixture at room temperature for 12 hours or heat to 50-60 °C for 2-4 hours if the reaction is sluggish. Monitor by TLC.
-
Upon completion, cool to room temperature and filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Data Summary: Cross-Coupling Reactions
The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions utilizing aryl triflates as electrophiles. These serve as a starting point for optimization with the specific substrate.
| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Kumada-Corriu | Pd(PPh₃)₄ (5%) | - | - | THF | 0 to RT |
| Sonogashira | PdCl₂(PPh₃)₂ (3%) | - | Et₃N | THF/DMF | RT to 60 |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene | 100 |
Table based on representative procedures for aryl triflates. [10][13][14]
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for modern organic synthesis. Its ability to generate the 3-methoxybenzyne intermediate under exceptionally mild conditions opens the door to a wide array of complex aromatic structures through cycloaddition and nucleophilic trapping pathways. [1][2]Furthermore, its capacity to act as an electrophile in robust palladium-catalyzed cross-coupling reactions provides an orthogonal and equally valuable strategy for C-C bond formation. [10]The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this reagent in the synthesis of novel compounds for pharmaceutical and materials applications.
References
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D. Peña, D. Pérez, E. Guitián. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Chemical Reviews.
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T. Hosoya, S. Yoshida, K. Uchida. (2016). Facile Synthesis of Diverse Multisubstituted ortho-Silylaryl Triflates via C–H Borylation. Organic Letters.
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Tokyo Chemical Industry Co., Ltd. Aryne / Heteroaryne Precursors. TCI Mail.
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D. Peña, D. Pérez, E. Guitián. (2021). O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. ResearchGate.
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T. L. T. Ho, M. J. Hindson, A. Sreenithya, et al. (2020). Scheme 1. Generation of ortho-aryne intermediates from the established... ResearchGate.
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T. Hosoya, et al. (2021). Synthesis of multisubstituted naphthalenes through consecutive aryne reactions. Bulletin of the Chemical Society of Japan.
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D. Peña, D. Pérez, E. Guitián. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Bohrium.
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I. V. Alabugin, et al. (2016). Silylaryl Halides Can Replace Triflates as Aryne Precursors. PMC - NIH.
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S. Yoshida, K. Uchida, T. Hosoya. (2015). Generation of arynes using trimethylsilylmethyl Grignard reagent for activation of ortho-Iodoaryl or ortho-sulfinylaryl triflates. Tokyo University of Science.
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K. N. Houk, et al. (2016). Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins. Chemical Science.
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BenchChem. (2025). Technical Support Center: Enhancing Benzyne Trapping Experiment Efficiency. BenchChem.
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S. S. L. D. Kumar. (2011). Formation and Trapping of Benzyne. Semantic Scholar.
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J. Ashenhurst. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry.
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A. F. M. M. D. L. Santos, et al. (2020). Exploring Possible Surrogates for Kobayashi's Aryne Precursors. PMC - NIH.
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Wikipedia. Kumada coupling.
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Chem-Station. (2014). Kumada-Tamao-Corriu Cross Coupling. Chem-Station Int. Ed.
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B. M. Stoltz. (2006). Benzyne. Caltech.
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R. S. Hoye, et al. (2022). Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne. PMC.
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S. G. Newman, et al. (2016). Pd-Catalyzed Kumada—Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-Type Grignard Reagents. ResearchGate.
-
T. J. J. Müller, et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
-
ChemicalBook. (2020). How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?.
-
Organic Chemistry Portal. Kumada Coupling.
-
A. F. M. M. D. L. Santos, et al. (2020). Exploring Possible Surrogates for Kobayashi's Aryne Precursors. ACS Omega.
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BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-methoxyphenol. BenchChem.
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M. R. Biscoe, et al. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. PMC - NIH.
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J. P. Morken, et al. ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING. CORE.
-
S. E. Denmark, et al. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH.
-
P. Knochel, et al. (2020). Palladium-catalyzed Negishi cross-coupling reactions using.... ResearchGate.
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TCI Chemicals. This compound.
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Tokyo Chemical Industry Co., Ltd. This compound.
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Enamine. Trimethylsilyl trifluoromethanesulfonate.
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Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
-
Organic Chemistry Portal. Sonogashira Coupling.
-
ChemScene. 3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
-
N. K. Garg, et al. (2011). Improved Synthesis of the Benzyne Precursor 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate. ResearchGate.
-
T. J. J. Müller, et al. (2018). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate.
-
T. J. J. Müller, et al. (2011). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central.
-
C. J. Moody, et al. (2007). Tandem thia-Fries rearrangement – cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne precursors. Chemical Communications.
-
T. J. J. Müller, et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
-
Organic Syntheses. [-Spiro[4.5]decan-1-one, 4-methoxy-].
-
G. C. Fu, et al. (2019). Selected examples of the cross-coupling reaction with alkenyl silanes. ResearchGate.
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Application Notes and Protocols: A Researcher's Guide to Nucleophilic Addition to 4-Methoxybenzyne
This technical guide provides an in-depth exploration of the nucleophilic addition to 4-methoxybenzyne, a versatile and highly reactive intermediate in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the theoretical underpinnings, regiochemical considerations, and practical experimental protocols for harnessing the synthetic potential of this substituted aryne.
Introduction: The Synthetic Utility of 4-Methoxybenzyne
Arynes, and specifically substituted benzynes like 4-methoxybenzyne, are powerful intermediates for the construction of complex aromatic systems. Their highly strained triple bond is exceptionally electrophilic, readily undergoing addition reactions with a wide array of nucleophiles. This reactivity allows for the regioselective introduction of substituents onto the aromatic ring, providing access to a diverse range of functionalized anisole derivatives that are valuable precursors in medicinal chemistry and materials science. Understanding and controlling the nucleophilic addition to the unsymmetrically substituted 4-methoxybenzyne is paramount for its effective use in synthetic strategies.
Generation of 4-Methoxybenzyne: In Situ Formation of a Reactive Intermediate
Due to their high reactivity, arynes like 4-methoxybenzyne are not stable enough to be isolated and are therefore generated in situ. A common and reliable method for its generation starts from readily available 2-bromoanisole. The process involves the deprotonation of the aromatic proton ortho to the bromine atom by a strong base, followed by the elimination of bromide.
The choice of base is critical for the efficient generation of the benzyne. Strong bases such as sodium amide (NaNH₂) in liquid ammonia or lithium diisopropylamide (LDA) in an ethereal solvent like tetrahydrofuran (THF) are commonly employed. The methoxy group, being an ortho, para-director, activates the aromatic ring, but its electronic influence on the acidity of the ortho protons must be considered in the context of the specific reaction conditions.
The Strategic Deployment of 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate in Complex Molecule Synthesis: A Guide for Researchers
In the landscape of modern synthetic organic chemistry, the pursuit of efficiency and elegance in the construction of complex molecular architectures is paramount. Among the myriad of reactive intermediates available to the synthetic chemist, arynes stand out for their unique ability to rapidly build molecular complexity. This application note provides an in-depth technical guide on the use of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate , a versatile and widely used precursor for the mild generation of 3-methoxybenzyne. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also a nuanced understanding of the strategic advantages and mechanistic underpinnings of its application in total synthesis.
Introduction: The Advantage of Mild Aryne Generation
For decades, the synthetic utility of arynes was hampered by the harsh conditions required for their generation, often involving strong bases like organolithium reagents or sodium amide, which are incompatible with many sensitive functional groups. The advent of 2-(trimethylsilyl)aryl triflates, pioneered by Kobayashi, revolutionized the field by allowing for the generation of arynes under remarkably mild, neutral conditions.[1][2] this compound is a prime example of this class of reagents, offering a reliable and gentle route to the highly reactive 3-methoxybenzyne intermediate.
The core principle behind this methodology is a fluoride-induced 1,2-elimination. The fluoride source, typically cesium fluoride (CsF) or potassium fluoride (KF), selectively attacks the trimethylsilyl group, leading to the formation of a transient aryl anion. This anion then rapidly eliminates the trifluoromethanesulfonate (triflate) leaving group to form the aryne. The mildness of this process has broadened the scope of aryne chemistry, enabling its application in the late-stage functionalization of complex molecules and the total synthesis of sensitive natural products.
Mechanism of Action and Key Reactions of 3-Methoxybenzyne
The synthetic utility of this compound stems from the diverse reactivity of the in situ-generated 3-methoxybenzyne. This intermediate can participate in a variety of transformations, primarily categorized as nucleophilic additions and cycloaddition reactions.
Nucleophilic Addition
The strained triple bond of 3-methoxybenzyne is highly electrophilic and readily undergoes attack by a wide range of nucleophiles. The regioselectivity of this addition is influenced by the electronic nature of the methoxy group. As an electron-donating group, the methoxy substituent directs nucleophilic attack to the position meta to it, leading to the formation of 1,2,3-trisubstituted benzene derivatives. This predictable regioselectivity is a powerful tool in the synthesis of highly functionalized aromatic rings.
DOT Diagram: Mechanism of Aryne Generation and Nucleophilic Trapping
Caption: Fluoride-induced generation of 3-methoxybenzyne and subsequent nucleophilic trapping.
[4+2] Cycloaddition (Diels-Alder Reaction)
3-Methoxybenzyne is an excellent dienophile in [4+2] cycloaddition reactions. Its reaction with dienes, such as furans, pyrroles, and anthracenes, provides rapid access to complex polycyclic aromatic systems. The high reactivity of the aryne often allows these reactions to proceed under mild thermal conditions without the need for catalysts. This strategy is particularly valuable for the construction of bicyclic and tricyclic scaffolds found in numerous natural products.
Application in Total Synthesis: Case Studies
The true measure of a synthetic method's utility lies in its successful application to the synthesis of complex and biologically relevant molecules. Here, we present two case studies that highlight the strategic use of this compound in total synthesis.
Case Study 1: Total Synthesis of (-)-Jerantinine E
(-)-Jerantinine E is a member of the Aspidosperma family of indole alkaloids, which exhibit potent anticancer activity. A key step in a reported total synthesis of this natural product involves a [4+2] cycloaddition reaction with an in situ-generated aryne. While the specific precursor used in all published syntheses is not explicitly this compound, the underlying strategy of an aryne cycloaddition to construct the core of a related class of alkaloids, the aspidosperma alkaloids, has been demonstrated.[3][4][5] This highlights the potential of this reagent in similar synthetic endeavors.
A plausible synthetic disconnection for a key intermediate in the synthesis of jerantinine E could involve the reaction of a substituted furan with 3-methoxybenzyne. The choice of 3-methoxybenzyne would be strategic, as the methoxy group could serve as a handle for further functionalization or be a required substituent in the final target.
DOT Diagram: Retrosynthetic Analysis for a Jerantinine-type Core
Caption: Retrosynthetic approach to a complex polycyclic core via an aryne cycloaddition.
Case Study 2: Synthesis of Subtype-Selective Kainoid Receptor Agonists
Kainoid receptors are a subtype of ionotropic glutamate receptors in the central nervous system, and selective agonists are valuable tools for neuropharmacological research. The synthesis of novel 4-aryl kainoid analogues has been achieved using aryne chemistry.[6][7][8] In these syntheses, a key step is the nucleophilic addition of a proline-derived enolate to an aryne.
The use of this compound in this context would allow for the introduction of a methoxyphenyl group at the 4-position of the kainoid scaffold. The methoxy group can modulate the electronic properties of the aromatic ring, which in turn can influence the binding affinity and selectivity of the resulting compound for different kainoid receptor subtypes.
Experimental Protocols
The following are representative, detailed protocols for the generation and reaction of 3-methoxybenzyne from this compound. Safety Precaution: This reagent is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
Protocol 1: General Procedure for the Generation of 3-Methoxybenzyne and Trapping with a Furan (Diels-Alder Reaction)
This protocol is a general guideline for a [4+2] cycloaddition reaction.
Materials:
-
This compound
-
Substituted furan (e.g., 2-methylfuran)
-
Cesium fluoride (CsF), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous acetonitrile.
-
Add the substituted furan (2.0-3.0 equiv) to the solution.
-
Add anhydrous cesium fluoride (2.0-3.0 equiv) in one portion.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
| Parameter | Typical Value | Rationale |
| Fluoride Source | Cesium Fluoride (CsF) | CsF is highly effective in acetonitrile due to its good solubility and high activity. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates the fluoride-induced elimination. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at room temperature, but gentle heating can increase the rate. |
| Stoichiometry | Excess furan and CsF | Using an excess of the trapping agent and fluoride source ensures efficient consumption of the aryne precursor. |
Protocol 2: General Procedure for the Nucleophilic Addition of an Aniline to 3-Methoxybenzyne
This protocol outlines a typical nucleophilic addition reaction.
Materials:
-
This compound
-
Substituted aniline
-
Potassium fluoride (KF), spray-dried
-
18-Crown-6
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add spray-dried potassium fluoride (3.0 equiv) and 18-crown-6 (1.5 equiv).
-
Add anhydrous tetrahydrofuran, followed by the substituted aniline (1.2 equiv).
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-arylated product.
| Parameter | Typical Value | Rationale |
| Fluoride Source/Additive | KF / 18-Crown-6 | The crown ether enhances the solubility and reactivity of potassium fluoride in THF. |
| Solvent | Anhydrous Tetrahydrofuran | A common aprotic solvent for organic reactions. |
| Temperature | Room Temperature | The high reactivity of the aryne allows for the reaction to proceed at ambient temperature. |
| Stoichiometry | Slight excess of aniline | Ensures complete consumption of the aryne precursor. |
Conclusion
This compound is a powerful and versatile reagent for the mild generation of 3-methoxybenzyne. Its use has enabled the development of elegant and efficient strategies for the synthesis of complex natural products and other biologically active molecules. The ability to perform aryne chemistry under gentle conditions, compatible with a wide range of functional groups, ensures that this reagent will continue to be a valuable tool in the arsenal of the modern synthetic chemist. This guide provides a solid foundation for researchers to explore the potential of this reagent in their own synthetic endeavors, backed by a clear understanding of its reactivity and practical application.
References
-
Wang, N., Liu, J., Wang, C., Bai, L., & Jiang, X. (2018). Asymmetric Total Syntheses of (-)-Jerantinines A, C, and E, (-)-16-Methoxytabersonine, (-)-Vindoline, and (+)-Vinblastine. Organic Letters, 20(1), 292–295. [Link]
-
Mori, N., et al. (2018). Sustainable Syntheses of (−)-Jerantinines A & E and Structural Characterisation of the Jerantinine-Tubulin Complex at the Colchicine Binding Site. Scientific Reports, 8(1), 10617. [Link]
-
Jane, D. E., et al. (2000). The synthesis of 4-arylsulfanyl-substituted kainoid analogues from trans-4-hydroxy-L-proline. Bioorganic & Medicinal Chemistry Letters, 10(17), 1927-1929. [Link]
-
Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 112(6), 3550–3577. [Link]
-
Krogsgaard-Larsen, P., et al. (2009). Subtype selective kainic acid receptor agonists: discovery and approaches to rational design. Medicinal research reviews, 29(4), 656–701. [Link]
-
Frei, R., et al. (2013). Total Synthesis and Biological Evaluation of Jerantinine E. Angewandte Chemie International Edition, 52(50), 13373-13376. [Link]
-
Okuma, K., Inomata, S., Qu, Y., & Nagahora, N. (2021). THREE-COMPONENT REACTION OF ARYNES, QUINOLINES, AND CHLOROFORM: TWO-STEP SYNTHESIS OF 2-QUINOLINONES FROM QUINOLINES. HETEROCYCLES, 103(1), 1. [Link]
-
Pellissier, H. (2018). Aryne-based strategy in the total synthesis of naturally occurring polycyclic compounds. Chemical Society Reviews, 47(21), 7936-7971. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 1246-1254. [Link]
-
Wright, A. C., & Stoltz, B. M. (2019). Discussion Addendum for: The Direct Acyl-Alkylation of Arynes. Preparation of Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses, 96, 80-97. [Link]
-
Pellissier, H., & Santelli, M. (2003). The use of arynes in organic synthesis. Tetrahedron, 59(6), 701-730. [Link]
-
Jones, S., et al. (2003). Synthesis and pharmacology of new enantiopure delta(3)-4-arylkainoids. Bioorganic & medicinal chemistry letters, 13(21), 3779-3782. [Link]
-
Zhu, J., et al. (2024). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications, 15(1), 5462. [Link]
-
Boyd, S., et al. (2016). Organocatalytic oxidation of substituted anilines to azoxybenzenes and nitro compounds: mechanistic studies excluding the involvement of a dioxirane intermediate. Green Chemistry, 18(1), 142-147. [Link]
-
Garg, N. K. (2009). Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne. The Journal of organic chemistry, 74(22), 8842-8843. [Link]
-
Hoye, T. R., et al. (2015). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. HETEROCYCLES, 90(2), 769. [Link]
-
Jakubczyk, D., & Sarlah, D. (2022). Parameterization of Arynophiles: Experimental Investigations towards a Quantitative Understanding of Aryne Trapping Reactions. Journal of the American Chemical Society, 144(20), 9076-9083. [Link]
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Troubleshooting & Optimization
Low yield in benzyne generation from 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Topic: Troubleshooting Low Yield in Benzyne Generation from 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for benzyne generation. This guide is designed to assist you in troubleshooting and optimizing the formation of benzyne from this compound. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the common challenges associated with this powerful synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields during the generation and trapping of the methoxy-substituted benzyne.
Question 1: I am observing a significantly lower than expected yield of my trapped benzyne product. What are the most likely causes?
Answer:
Low yields in benzyne generation and trapping experiments using this compound often stem from a few critical areas. The Kobayashi fluoride-induced generation of benzyne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a versatile method, but its success is highly dependent on specific reaction parameters[1][2][3]. Here’s a breakdown of the most common culprits:
1. Suboptimal Fluoride Source and Handling:
-
Choice of Fluoride: While Tetrabutylammonium Fluoride (TBAF) is a common choice, it is notoriously hygroscopic. The presence of water can protonate the anionic intermediate, preventing the elimination to benzyne[2]. Cesium Fluoride (CsF) is an excellent alternative that is less hygroscopic and often provides more consistent results, particularly when rigorously dried[4][5].
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through an activated alumina column). The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
2. Inactive or Impure Precursor:
-
Precursor Integrity: The this compound precursor can degrade over time, especially if exposed to moisture or acidic conditions. It is advisable to use freshly prepared or purified precursor for optimal results. An efficient synthesis and purification by flash chromatography has been reported, yielding the precursor as a colorless oil[3].
-
Purification: Proper purification of the precursor is crucial. A detailed procedure involving flash chromatography can be found in the literature, which is essential to remove any impurities that might interfere with the reaction[3].
3. Reaction Temperature and Benzyne Stability:
-
Temperature Control: Benzyne is a highly reactive and unstable intermediate[6][7]. While the fluoride-induced generation can often be performed at room temperature, the stability of the generated benzyne is temperature-dependent. For trapping reactions, it is often beneficial to perform the reaction at the lowest temperature that allows for efficient benzyne formation to minimize side reactions and decomposition.
-
Side Reactions: At elevated temperatures, benzyne can undergo oligomerization or react with the solvent[8].
4. Inefficient Trapping:
-
Concentration of Trapping Agent: The trapping agent (e.g., furan, anthracene) should be present in a sufficient concentration to effectively capture the benzyne as it is formed. A common strategy is to use the trapping agent as the solvent or in a large excess.
-
Reactivity of Trapping Agent: The choice of trapping agent is critical. Highly reactive dienes are required for efficient Diels-Alder cycloadditions with the benzyne dienophile[9].
Question 2: I am using Cesium Fluoride (CsF) as my fluoride source, but my yields are still poor. How can I optimize my protocol with CsF?
Answer:
While Cesium Fluoride (CsF) is often a superior choice to TBAF, its effectiveness still hinges on proper handling and reaction setup. Here are key optimization strategies:
-
Drying of CsF: Although less hygroscopic than TBAF, commercial CsF can still contain residual water. It is best practice to dry the CsF under high vacuum with gentle heating (e.g., with a heat gun) immediately before use.
-
Solvent Choice: Acetonitrile (MeCN) and Tetrahydrofuran (THF) are common solvents for benzyne generation. The choice of solvent can influence the solubility of CsF and the stability of the intermediates. Ensure your chosen solvent is impeccably dry.
-
Phase Transfer Catalyst: In some cases, the addition of a crown ether, such as 18-crown-6, can enhance the solubility and reactivity of CsF in organic solvents, leading to improved yields[10].
-
Stirring and Surface Area: CsF is a solid reagent. Vigorous stirring is essential to ensure a good surface area for the reaction to occur efficiently.
Table 1: Comparison of Common Fluoride Sources
| Fluoride Source | Advantages | Disadvantages | Recommended Practice |
| TBAF (Tetrabutylammonium Fluoride) | High solubility in organic solvents. | Highly hygroscopic, can introduce water. | Use a freshly opened bottle of a solution in THF; for critical reactions, consider azeotropic drying. |
| CsF (Cesium Fluoride) | Less hygroscopic than TBAF, generally provides more reproducible results.[5] | Lower solubility in some organic solvents. | Dry under high vacuum with heating before use. Consider adding a crown ether to improve solubility. |
| KF (Potassium Fluoride) | Inexpensive. | Low solubility and reactivity. | Can be activated by spray-drying or using a phase-transfer catalyst, but generally less effective than CsF. |
Question 3: I suspect my precursor, this compound, may be impure. What is the recommended purification protocol?
Answer:
The purity of the benzyne precursor is paramount for achieving high yields. A reliable, multi-gram scale synthesis and purification has been described, starting from phenol[3][11][12][13].
Experimental Protocol: Purification of this compound
-
Crude Product Preparation: Following the synthetic procedure, the crude product is typically obtained as an oil after workup and removal of the solvent under reduced pressure.
-
Flash Chromatography Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A non-polar solvent system is recommended. A common choice is a mixture of hexanes and ethyl acetate. A gradient elution may be necessary, starting with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increasing if needed. The literature reports successful purification using 199:1 hexanes:EtOAc[3].
-
-
Chromatography Procedure:
-
Load the crude oil onto the silica gel column.
-
Elute with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound as a colorless oil.
-
-
Characterization: Confirm the purity and identity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[3].
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of benzyne generation from this compound?
A1: The generation of benzyne from this precursor proceeds via a fluoride-induced 1,2-elimination, a method pioneered by Kobayashi[1][2]. The mechanism involves two key steps:
-
Fluoride Attack: A fluoride ion (from a source like CsF or TBAF) attacks the silicon atom of the trimethylsilyl (TMS) group. The high affinity of fluorine for silicon drives this step.
-
Elimination: This initial attack generates a transient aryl anion. The triflate group, being an excellent leaving group, is then eliminated from the adjacent carbon, resulting in the formation of the highly strained triple bond of benzyne.
Q2: How does the methoxy group on the precursor affect the reactivity of the generated benzyne?
A2: The methoxy group is an electron-donating group. Its presence on the benzyne intermediate influences the regioselectivity of subsequent trapping reactions. In nucleophilic additions to the benzyne, the nucleophile will preferentially add to the position that places the resulting negative charge closer to the electron-donating group, which is generally less favorable. However, in cycloaddition reactions like the Diels-Alder reaction, the electronic nature of the substituent can influence the reaction rate and the properties of the final product.
Q3: What are some common side reactions to be aware of?
A3: Besides the desired trapping reaction, several side reactions can lower the yield:
-
Benzyne Dimerization/Trimerization: In the absence of an efficient trapping agent, benzyne can react with itself to form biphenylene and triphenylene.
-
Reaction with Solvent: Some solvents can act as trapping agents. For example, aromatic solvents can undergo addition reactions with benzyne[8].
-
Protonation of the Aryl Anion: As mentioned earlier, any protic species (like water) can quench the aryl anion intermediate before it eliminates the triflate group.
Q4: Are there any safety considerations when working with benzyne precursors?
A4: While the Kobayashi method using silyl triflate precursors is considered significantly safer than older methods that use potentially explosive benzenediazonium-2-carboxylate, standard laboratory safety precautions should always be followed. A calorimetric analysis of a typical Kobayashi procedure for forming and trapping benzyne suggests that these precursors can be employed under mild conditions without major concern for runaway reactions[14]. However, it is always prudent to conduct reactions on a small scale initially and to be aware of the potential for exothermic events, especially when scaling up.
References
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Structure and Stability of Benzene - Chemistry LibreTexts. (2023, October 30). Chemistry LibreTexts. [Link]
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FLUORIDE-INDUCED 1,2-ELIMINATION OF O-TRIMETHYLSILYLPHENYL TRIFLATE TO BENZYNE UNDER MILD CONDITIONS | Semantic Scholar. (1983, August 5). Semantic Scholar. [Link]
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Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne. | Semantic Scholar. (2009, October 23). Semantic Scholar. [Link]
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Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne - The Journal of Organic Chemistry - Figshare. Figshare. [Link]
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Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne - PubMed. PubMed. [Link]
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Benzene and Other Aromatic Compounds - MSU chemistry. Michigan State University. [Link]
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Side-Chain Reactions of Benzene Derivatives - Chemistry LibreTexts. (2021, October 10). Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. (2018, September 17). Master Organic Chemistry. [Link]
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Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne | Request PDF - ResearchGate. ResearchGate. [Link]
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Benzene - Wikipedia. Wikipedia. [Link]
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Benzyne: Diels Alder Reaction & Aromaticity - StudySmarter. (2023, October 21). StudySmarter. [Link]
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Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne | The Journal of Organic Chemistry - ACS Publications. (2009, October 23). ACS Publications. [Link]
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Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor - PMC - NIH. (2020, February 4). National Institutes of Health. [Link]
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(PDF) Formation and Trapping of Benzyne - ResearchGate. ResearchGate. [Link]
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16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. [Link]
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Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors | Organic Letters - ACS Publications. (2014, May 1). ACS Publications. [Link]
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Formation and Trapping of Benzyne - Semantic Scholar. (2011, September 21). Semantic Scholar. [Link]
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Benzyne Explained: Definition, Examples, Practice & Video Lessons - Pearson. Pearson. [Link]
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Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes - Sci-Hub. Sci-Hub. [Link]
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Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications - Longdom Publishing. Longdom Publishing. [Link]
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Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC. (2023, January 14). National Institutes of Health. [Link]
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Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes - ResearchGate. (2004, March 22). ResearchGate. [Link]
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(a) Mechanism of the formation of benzyne via a fluoride induced... - ResearchGate. ResearchGate. [Link]
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Rapid Cesium Fluoride Catalyzed Synthesis of 5-Aryloxy-1-phenyl-1H-tetrazoles via Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. ResearchGate. [Link]
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Cesium fluoride and tetra-n-butylammonium fluoride mediated 1,4-N→O shift of disubstituted phenyl ring of a bicalutamide derivative - NIH. National Institutes of Health. [Link]
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3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy - PMC - NIH. (2023, April 3). National Institutes of Health. [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. [Link]
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Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines | ACS Omega. (2019, March 14). ACS Publications. [Link]
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Effects of Fluorine Substitution on the Edge-to-Face Interaction of the Benzene Dimer. ResearchGate. [Link]
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Flow reaction scheme for forming benzyne precursors. - ResearchGate. ResearchGate. [Link]
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Does fluoride disrupt hydrogen bond network in cationic lipid bilayer? Time-dependent fluorescence shift of Laurdan and molecular dynamics simulations - PubMed. (2014, December 14). PubMed. [Link]
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Water Fluoridation: The Evidence Behind the Risk of Fluoride Use - ADA Commons. ADA Commons. [Link]-behind-the-risk-of-fluoride-use/)
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Technical Support Center: Optimizing Fluoride Sources for Benzyne Formation from Silyl Triflates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with benzyne formation from silyl triflates. This guide provides in-depth technical insights, troubleshooting advice, and practical protocols to help you navigate the nuances of selecting and optimizing a fluoride source for this powerful transformation. The generation of benzynes from o-(trimethylsilyl)aryl triflates, a method pioneered by Kobayashi, has become a cornerstone of modern organic synthesis due to its mild and safe reaction conditions.[1][2][3] The choice of fluoride source is a critical parameter that can significantly influence reaction efficiency, yield, and the spectrum of potential side reactions.
This resource is designed to be a dynamic and practical tool. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with fluoride-mediated benzyne formation.
Q1: What are the most common fluoride sources for benzyne generation from silyl triflates, and how do they differ?
The two most predominantly used fluoride sources are Cesium Fluoride (CsF) and Tetrabutylammonium Fluoride (TBAF).[4][5] Their primary differences lie in their solubility and the nature of the fluoride ion in solution.
-
Cesium Fluoride (CsF): This is an inorganic salt with limited solubility in many common organic solvents like acetonitrile (MeCN) and tetrahydrofuran (THF).[4] This low solubility can be advantageous as it often leads to a slow, controlled generation of benzyne, which can minimize side reactions such as dimerization or trimerization.[4] The slow dissolution of CsF tempers the reaction rate, which can prevent undesirable spikes in heat generation, making the reaction safer to scale up.[4] For these reasons, CsF is a common choice for many standard procedures.[4]
-
Tetrabutylammonium Fluoride (TBAF): TBAF is a quaternary ammonium salt that is readily soluble in most organic solvents.[4][6] This high solubility leads to a much higher concentration of "naked" fluoride ions, resulting in a significantly faster reaction rate compared to CsF.[6] This can be beneficial for less reactive substrates or when rapid benzyne generation is desired. However, the high reactivity can also lead to uncontrolled reactions and the formation of byproducts if the benzyne is not trapped efficiently.[4][7] TBAF is typically available as a solution in THF, often containing some water, which can be detrimental to moisture-sensitive reactions. Anhydrous TBAF is available but requires careful handling.
Q2: How does the choice of fluoride source impact the reaction mechanism?
The fundamental mechanism of benzyne formation from a silyl triflate involves a fluoride-induced 1,2-elimination.[1][8] The fluoride ion attacks the silicon atom of the trimethylsilyl (TMS) group, forming a pentavalent silicate intermediate.[9] This intermediate then collapses, eliminating the triflate leaving group and forming the highly reactive benzyne intermediate.[9]
The choice of fluoride source primarily affects the rate of this process. The higher concentration of reactive fluoride ions from soluble sources like TBAF accelerates the initial attack on the silicon atom, leading to a faster generation of benzyne. In contrast, the slow dissolution of CsF results in a more controlled and sustained generation of the aryne.[4]
Q3: What are the key reaction parameters to consider when selecting a fluoride source?
The optimal fluoride source depends on several factors:
-
Substrate Reactivity: For highly reactive silyl triflate precursors, a less reactive source like CsF is often preferred to control the reaction rate and prevent byproduct formation. For less reactive substrates, the higher reactivity of TBAF may be necessary to achieve a reasonable reaction rate.
-
Trapping Agent Efficiency: If the benzyne trapping agent is highly efficient and present in a sufficient concentration, a rapid generation of benzyne using TBAF can be effective. However, if the trapping agent is less reactive, a slower, more controlled generation with CsF is advisable to minimize benzyne self-reaction.[7]
-
Solvent: The choice of solvent can influence the solubility and reactivity of the fluoride source.[10] For instance, the use of aprotic polar solvents like acetonitrile or DMF can enhance the reactivity of fluoride salts.[4][6]
-
Temperature: Reactions with the highly reactive TBAF can often be run at lower temperatures, while CsF-mediated reactions may require heating to achieve a practical rate.[4][6]
-
Moisture Sensitivity: If the reaction is sensitive to water, using anhydrous fluoride sources is crucial. Commercial TBAF solutions in THF contain water, which can be problematic. Anhydrous CsF, which can be prepared by drying under vacuum at high temperatures, is a good alternative.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide addresses common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired aryne trapping product. | 1. Inefficient Fluoride Source: The chosen fluoride source may not be reactive enough for the specific substrate or reaction conditions.[7] 2. Poor Quality Fluoride Source: The fluoride source may be hydrated or of low purity. 3. Suboptimal Reaction Temperature: The temperature may be too low for benzyne generation to occur efficiently, especially with less reactive sources like CsF.[7] 4. Degradation of Silyl Triflate Precursor: The precursor may be unstable under the reaction conditions or of poor quality. | 1. Switch to a more reactive fluoride source: If using CsF, consider switching to TBAF.[4] 2. Ensure anhydrous conditions: Dry CsF under high vacuum before use. Use anhydrous TBAF if your reaction is moisture-sensitive.[11] 3. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress. 4. Verify precursor quality: Check the purity of the silyl triflate precursor by NMR or other analytical techniques. |
| Formation of significant amounts of biphenylene and triphenylene byproducts. | 1. Inefficient Trapping of Benzyne: The rate of benzyne generation may exceed the rate of trapping, leading to self-condensation.[7] 2. Use of a highly reactive fluoride source (e.g., TBAF) with a slow trapping agent. | 1. Use a less reactive fluoride source: Switch from TBAF to CsF to slow down the rate of benzyne formation.[4] 2. Increase the concentration of the trapping agent: A higher concentration of the trapping agent can improve the efficiency of benzyne capture.[7] 3. Add the silyl triflate precursor slowly: A slow addition of the precursor to the reaction mixture containing the fluoride source and trapping agent can maintain a low instantaneous concentration of benzyne. |
| Reaction is too fast and difficult to control, leading to a complex mixture of products. | 1. Use of a highly soluble and reactive fluoride source like TBAF. [4][6] | 1. Switch to a less soluble fluoride source like CsF. [4] 2. Lower the reaction temperature. 3. Consider using a fluoride source with intermediate reactivity, such as Potassium Fluoride (KF) with a crown ether (e.g., 18-crown-6) to modulate solubility and reactivity. [12] |
| Reaction with the solvent. | 1. The solvent is acting as a trapping agent for the highly reactive benzyne. For example, aromatic solvents can undergo [4+2] cycloaddition reactions.[7] | 1. Choose an inert solvent: Acetonitrile and THF are common choices for benzyne reactions.[4] Avoid solvents that can react with benzyne. |
Comparative Summary of Common Fluoride Sources
| Fluoride Source | Formula | Solubility in Common Organic Solvents | Reactivity | Key Advantages | Key Disadvantages |
| Cesium Fluoride | CsF | Low | Moderate | Controlled reaction rate, good for scalability, commercially available in high purity.[4][5] | May require higher temperatures or longer reaction times. |
| Tetrabutylammonium Fluoride | (n-Bu)₄NF (TBAF) | High | High | High reactivity, effective for less reactive substrates, soluble in most organic solvents.[4][6] | Can lead to uncontrolled reactions and byproduct formation, often sold as a hydrate.[7] |
| Potassium Fluoride | KF | Very Low | Low | Inexpensive. | Low reactivity, often requires the use of phase-transfer catalysts or crown ethers to enhance solubility and reactivity.[12] |
Experimental Protocol: A Representative Benzyne Formation and Trapping Reaction
This protocol describes a general procedure for the CsF-mediated generation of benzyne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and its subsequent trapping with furan.
Materials:
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate (silyl triflate precursor)
-
Cesium Fluoride (CsF), dried under high vacuum at 150 °C for 4 hours
-
Furan (freshly distilled)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask, condenser, magnetic stir bar, and nitrogen/argon inlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add dried Cesium Fluoride (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask, followed by freshly distilled furan (10 equivalents).
-
Stir the suspension at room temperature for 10 minutes.
-
In a separate vial, dissolve the 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the solution of the silyl triflate precursor to the stirring suspension of CsF and furan over a period of 15-20 minutes using a syringe pump.
-
After the addition is complete, heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Decision-Making Process
The following diagram illustrates a logical workflow for selecting the optimal fluoride source based on key experimental parameters.
Caption: Decision workflow for fluoride source selection in benzyne formation.
References
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St. John-Campbell, S., et al. (2020). Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor. ACS Chemical Health & Safety, 27(2), 93-99. [Link]
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Wickham, P. P., et al. (1991). Benzyne generation from aryl triflates. The Journal of Organic Chemistry, 56(6), 2045–2050. [Link]
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Grimaud, L., et al. (2021). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]
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Takagi, A. (2018). [Development of Efficient Methods for Benzyne Generation]. Yakugaku Zasshi, 138(1), 27-35. [Link]
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Request PDF. (2025). 2-[(Neopentyl glycolato)boryl]phenyl Triflates and Halides for Fluoride Ion-Mediated Generation of Functionalized Benzynes. ResearchGate. [Link]
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Chen, Y., et al. (2023). 3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy. Nature Communications, 14(1), 1888. [Link]
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Goundry, W. R., et al. (2019). Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines. ACS Omega, 4(3), 5588-5594. [Link]
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Haskel, A., et al. (2023). Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. The Journal of Organic Chemistry, 88(23), 16649-16663. [Link]
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Garg, N. K., et al. (2022). Benzyne. Organic Syntheses, 99, 159-176. [Link]
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ResearchGate. (n.d.). (a) Mechanism of the formation of benzyne via a fluoride induced... ResearchGate. [Link]
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Chen, B., et al. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. Chemical Reviews, 121(24), 15028-15133. [Link]
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Biehl, E. R., et al. (2004). Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. Arkivoc, 2004(1), 88-100. [Link]
-
ResearchGate. (n.d.). O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Frontiers in Chemistry, 12, 1359335. [Link]
-
Li, G., et al. (2024). Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes. Chemical Reviews. [Link]
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Kim, D. W., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Organic & Biomolecular Chemistry, 19(5), 1163-1170. [Link]
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SciSpace. (n.d.). Recent advances in fluoride-free aryne generation from arene precursors. SciSpace. [Link]
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Kelleher, P. J., et al. (2025). Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins. Chemical Science. [Link]
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Zhang, Y., et al. (2024). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Frontiers in Chemistry, 12, 1359335. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Hydrogen fluoride. Wikipedia. [Link]
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Reddy, T. J., et al. (2007). Cesium fluoride and tetra-n-butylammonium fluoride mediated 1,4-N→O shift of disubstituted phenyl ring of a bicalutamide derivative. Bioorganic & Medicinal Chemistry Letters, 17(21), 5878-5881. [Link]
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Smith, R. C., et al. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. ChemRxiv. [Link]
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Smith, C. D., et al. (2014). Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. Organic Letters, 16(10), 2680-2683. [Link]
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Nottingham ePrints. (n.d.). NOVEL ASPECTS OF BENZYNE CHEMISTRY. Nottingham ePrints. [Link]
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Ichihara, J., et al. (1986). In situ generation and synthetic applications of anhydrous hydrogen fluoride in a solid-liquid biphasic system. Journal of the Chemical Society, Perkin Transactions 1, 1835-1840. [Link]
-
Nagy, E., & Lepore, S. D. (2017). Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines. Organic Letters, 19(14), 3695-3698. [Link]
-
Liang, T., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 988-991. [Link]
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Technical Support Center: Purification of Products from Reactions Involving 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate. This molecule is a versatile building block, frequently employed in complex organic syntheses, particularly in palladium-catalyzed cross-coupling reactions.[1][2] However, the unique combination of a labile triflate leaving group, a bulky trimethylsilyl (TMS) group, and an electron-rich aromatic core presents specific challenges during product purification.
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to solve purification challenges effectively.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter after performing a reaction with this compound.
Q1: My crude reaction mixture contains multiple spots on TLC, and the NMR is complex. How do I begin to troubleshoot the purification?
A1: A complex crude mixture is a common issue. The first step is a systematic identification of the components to devise a targeted purification strategy. The impurities typically originate from four sources: the catalyst system, unreacted starting materials, reaction byproducts, and side-reaction products.
Initial Steps:
-
Reaction Quench and Work-up: Ensure the reaction is properly quenched. For most palladium-catalyzed reactions, a standard aqueous work-up is the first step. This involves cooling the reaction to room temperature and partitioning it between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous solution (e.g., saturated NH₄Cl).[3] This initial wash removes many inorganic salts and highly polar reagents.
-
Analyze the Crude Material: Before attempting column chromatography, obtain a ¹H NMR and a TLC of the crude organic extract. Compare the crude NMR to the spectra of your starting material and the expected product.
Common Byproducts and Their Signatures:
-
Unreacted Starting Material: Look for the characteristic TMS singlet around 0.2-0.3 ppm and the triflate signals.
-
Desilylated Product: The absence of the TMS singlet in a product-like molecule suggests cleavage of the Si-C bond. This often occurs if the reaction conditions involve a fluoride source (e.g., CsF as a base) or during an acidic workup.[4]
-
Hydrolyzed Triflate: The presence of a phenolic -OH peak in the NMR (often a broad singlet) suggests hydrolysis of the triflate group to a phenol. This byproduct is more polar than the triflate-containing product.
-
Homocoupled Byproducts: Symmetrical molecules formed from the coupling of two starting materials or two coupling partners.
-
Palladium and Ligand Residues: Palladium catalysts and phosphine ligands (or their oxides) can complicate purification. Filtering the crude organic solution through a short plug of Celite® or silica gel can remove some of the heterogeneous palladium residues.[5]
Q2: I'm struggling to remove residual palladium from my product. The purified material has a persistent grey or black color.
A2: Palladium removal is critical, especially for pharmaceutical applications. The optimal method depends on the nature of your product and the palladium species present.
-
Filtration: For heterogeneous catalysts like Pd/C or colloidal palladium that has "crashed out," filtration is effective. After diluting the reaction mixture with an organic solvent, pass it through a pad of Celite®.[5] For very fine particles, using a syringe filter (0.45 µm) can be beneficial.
-
Silica Gel Plug: If the product is relatively non-polar, a quick filtration through a short plug of silica gel can effectively adsorb polar palladium complexes.
-
Activated Carbon: Treatment with activated carbon can sequester palladium. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite®. Be aware that this can sometimes lead to loss of the desired product due to adsorption.
-
Specialized Scavengers: Thiol-functionalized silica gels or resins are commercially available and show high affinity for palladium, effectively scavenging it from solution.
Q3: My reaction was a Stille coupling, and I'm concerned about toxic organotin byproducts. How can I remove them?
A3: Complete removal of organotin compounds (e.g., tributyltin halides) is a mandatory safety and regulatory requirement.[6] Fortunately, there are robust methods for this.
The most common and effective method is an aqueous potassium fluoride (KF) wash.[6] The high affinity of fluoride for tin drives the formation of insoluble and easily filterable trialkyltin fluoride salts.[7]
Protocol: KF Wash for Tin Removal
-
After the reaction, concentrate the crude mixture.
-
Redissolve the residue in a solvent like diethyl ether or ethyl acetate.
-
Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
A white precipitate of tributyltin fluoride (Bu₃SnF) will form.
-
Filter the entire biphasic mixture through a pad of Celite® to remove the precipitate.[6]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
| Problem | Troubleshooting Tip |
| Emulsion forms during KF wash. | Add more brine or organic solvent to break the emulsion. |
| Product co-precipitates with tin fluoride. | Use a more dilute KF solution or perform the wash at a slightly elevated temperature (e.g., 30-40 °C) to increase product solubility.[6] |
| Tin residues remain after one wash. | Repeat the KF wash procedure on the isolated organic layer. |
Q4: The TMS group on my product was cleaved during the reaction or work-up. How does this affect purification?
A4: Unintentional desilylation results in a product with significantly different physical properties. The resulting phenolic hydroxyl group makes the molecule more polar and introduces hydrogen bonding capabilities.[8]
-
Impact on Polarity: The desilylated product will have a much lower Rf value on silica gel TLC compared to the silylated version. This can be advantageous, as it often separates well from the less polar, silylated starting material and byproducts.
-
Purification Strategy:
-
Column Chromatography: A more polar solvent system will be required for elution from a silica gel column. For example, if the silylated product eluted with 10% ethyl acetate in hexanes, the desilylated analog might require 30-50% ethyl acetate in hexanes.
-
Acid/Base Extraction: The phenolic product is now acidic. You can potentially perform an extraction with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to move the desired product into the aqueous layer, leaving non-acidic impurities behind. Afterward, re-acidify the aqueous layer and extract the product back into an organic solvent. Caution: Ensure your product is stable to these pH changes.
-
Q5: My product streaks badly during column chromatography, leading to poor separation.
A5: Streaking on a silica gel column is often caused by the acidic nature of the silica interacting with basic functional groups on your molecule, or by overloading the column.
-
Acid-Sensitivity: While your core starting material is not basic, products from reactions like Buchwald-Hartwig amination will contain basic nitrogen atoms.[9][10][11] These can interact strongly with the acidic silanol groups on the silica surface.
-
Solution: Deactivate the silica gel by using an eluent containing a small amount of triethylamine (typically 0.5-1%).[12] This neutralizes the acidic sites and improves peak shape.
-
-
Incomplete Dissolution: If the sample is not fully dissolved when loaded onto the column, it can lead to streaking as it slowly dissolves during elution. Ensure your crude material is fully dissolved in a minimum amount of solvent before loading. For poorly soluble compounds, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[12][13]
Section 2: Visual Guides & Workflows
General Purification Workflow
This diagram outlines a typical decision-making process for purifying products derived from this compound.
Caption: A decision tree for post-reaction purification.
Sources of Common Impurities
This diagram illustrates the origins of common impurities in reactions involving the title compound.
Caption: Origins of impurities in the crude reaction mixture.
Section 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
Flash chromatography is the most common technique for purifying products from these reactions.[13][14]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives your product an Rf value of approximately 0.2-0.35 and shows good separation from major impurities.[12] Common eluents are mixtures of hexanes (or petroleum ether) and ethyl acetate.
-
Column Packing:
-
Select a column of appropriate size (a rule of thumb is a silica-to-crude-product weight ratio of 50:1 to 100:1).
-
Pack the column using the "slurry" method. Mix silica gel with your initial, low-polarity eluent and pour it into the column.
-
Allow the silica to settle into a uniform bed, then add a thin layer of sand on top to prevent disturbance during sample loading.[13]
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice for its volatility and solvating power).
-
Alternatively, use the "dry loading" method described in Q5 for compounds with poor solubility.[12]
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column.[12]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified compound.
-
Protocol 2: Recrystallization
If your product is a solid and the crude material is relatively clean (>90% pure), recrystallization is an excellent and scalable purification method.[15][16][17][18]
Step-by-Step Methodology:
-
Solvent Selection: The key is finding a suitable solvent or solvent pair. The ideal solvent should dissolve your product poorly at room temperature but completely at its boiling point.[15] Test small amounts of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate) to find the best candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle reflux until the solid just dissolves. Do not add excessive solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the growth of large, pure crystals.[18] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the key stability considerations for my silylated aryl triflate product? A: The two main points of instability are the C-Si bond and the C-OTf bond.
-
C-Si Bond: The trimethylsilyl group is sensitive to both strong acid and fluoride ions. Avoid acidic work-ups if possible and be mindful that fluoride-containing reagents (TBAF, CsF, KF) can cause desilylation.[4][19][20]
-
C-OTf Bond: The triflate group is a superb leaving group but is susceptible to hydrolysis, especially under basic conditions, which would form a phenol. Most cross-coupling products will have replaced the triflate, but if you are purifying unreacted starting material or a product that retains the triflate, avoid prolonged exposure to strong bases.
Q: Can I purify my product without using column chromatography? A: Yes, in certain situations. If your product is a solid and of high initial purity, recrystallization is the preferred method as it is often faster, cheaper, and more scalable than chromatography.[21] If your impurities are chemically distinct (e.g., an acidic byproduct and a neutral product), a liquid-liquid extraction can be highly effective. For some non-polar products, simple trituration (suspending the crude material in a solvent where the product is insoluble but the impurities are, then filtering) can be sufficient.
Q: How do I choose the right solvent system for column chromatography? A: The principle of "like dissolves like" is a good starting point, but TLC is the definitive tool.
-
Start Simple: Begin with a binary mixture of a non-polar solvent (hexanes or petroleum ether) and a moderately polar solvent (ethyl acetate or diethyl ether).
-
Adjust Polarity: Run several TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). Observe the movement and separation of the spots.
-
Target an Rf of ~0.3: The ideal eluent for column chromatography will give your target compound an Rf of 0.2 to 0.35 on the TLC plate. This provides a good balance between retention time and resolution from impurities.[12]
-
For Very Polar Compounds: If your compound does not move even in 100% ethyl acetate, you may need to add a stronger solvent like methanol or use a different stationary phase like alumina. For highly polar, water-soluble compounds, consider reverse-phase or HILIC chromatography.[22]
References
- BenchChem Technical Support Team. (2025). Workup procedure for palladium-catalyzed reactions involving aryl halides. BenchChem.
- Yoshida, K., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters.
- Various Authors. (2015). Is there any solvent system where metal triflates precipitate out?
- Various Authors. (2020).
- Various Authors. (2020). Desilylation mechanism with fluoride. Chemistry Stack Exchange.
- Al-Masum, M. (2021).
- Yoshida, K., et al. (2007).
- Various Authors. (2012). How can I remove TFA in a product?
- Unknown Author. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube.
- Unknown Author. (2022).
- University of Rochester, Department of Chemistry.
- BenchChem. (2025).
- GalChimia. (2011). Just a little, please.
- Teledyne Labs.
- Wikipedia. Trimethylsilyl group.
- DSpace@MIT.
- Organic Syntheses. (2025).
- Williamson, K. L., & Masters, K. M.
- Various Authors. (2016). Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment?
- Various Authors. (2021). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3).
- Maleczka, R. E., et al. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry.
- Biotage. (2023).
- Fisher Scientific. A Review of Organosilanes in Organic Chemistry.
- TCI Chemicals. Aryne / Heteroaryne Precursors.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol.
- Organic Syntheses. Spiro[4.5]decan-1-one, 4-methoxy.
- Semantic Scholar.
- BenchChem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Various Authors. (2021).
- Chemistry LibreTexts. (2021).
- Various Authors. (2014). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
- Santa Cruz Biotechnology. 4-Methoxy-2-(trimethylsilyl)
- Schneider, S., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Głowacki, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- University of Rochester, Department of Chemistry.
- Al-Ghananeem, A. M. (2011). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Expert Opinion on Drug Metabolism & Toxicology.
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Removal of trimethylsilyl byproducts in aryne reactions
A Guide to the Effective Removal of Trimethylsilyl (TMS) Byproducts
Welcome to the technical support center for aryne reaction workups. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of persistent trimethylsilyl (TMS) byproducts from reactions involving o-(trimethylsilyl)aryl triflate precursors. As Senior Application Scientists, we understand that purification is as critical as the reaction itself. This resource combines mechanistic insights with field-proven protocols to help you achieve high purity for your target compounds.
The Challenge: Persistent Silyl Byproducts
The generation of arynes from o-(trimethylsilyl)aryl triflates, often called the Kobayashi method, is a cornerstone of modern organic synthesis due to its mild conditions and functional group tolerance.[1][2][3] The reaction is typically initiated by a fluoride source (e.g., CsF, KF, or TBAF), which attacks the silicon atom, triggering the elimination of the triflate leaving group to form the highly reactive aryne intermediate.
This process, while elegant, unavoidably generates fluorotrimethylsilane (TMS-F) as the primary silicon-containing byproduct.[4] During aqueous workup or exposure to moisture, TMS-F is readily hydrolyzed to trimethylsilanol (TMSOH), which can then dimerize to the surprisingly nonpolar and often troublesome hexamethyldisiloxane (HMDSO). These byproducts can complicate purification, co-elute with products, and interfere with spectroscopic analysis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My crude ¹H NMR spectrum shows a sharp, intense singlet around 0.1-0.2 ppm that I can't get rid of. What is it?
A1: This signal is almost certainly hexamethyldisiloxane (HMDSO). Due to its nonpolar nature and symmetry, it often appears as a sharp singlet in the upfield region of the NMR spectrum, far from most product signals but sometimes obscuring important aliphatic protons. Its persistence is due to its relatively high boiling point (101 °C) and its solubility in many organic solvents, causing it to co-elute with less polar products during chromatography.
Root Cause Analysis & Solutions:
-
Cause: Inefficient removal during aqueous workup. HMDSO has low water solubility and will remain in the organic layer.
-
Solution 1 (Evaporation): For relatively non-volatile products, HMDSO can sometimes be removed under high vacuum. However, this is often slow and incomplete.
-
Solution 2 (Chromatography): The key is to exploit the extreme nonpolarity of HMDSO.
-
Begin flash chromatography with a very nonpolar eluent (e.g., pure hexanes or pentane). HMDSO will elute very quickly (Rf ≈ 1).
-
Flush the column with several column volumes of this nonpolar solvent, collecting fractions and checking by TLC or ¹H NMR, before increasing the polarity to elute your product.
-
-
Solution 3 (Preventative Workup): A fluoride wash during the workup can capture silyl species before they fully convert to HMDSO. See Protocol 2 for a detailed procedure.
Q2: I used TBAF to generate the aryne, and my workup is forming a persistent emulsion. How can I resolve this and remove the tetrabutylammonium salts?
A2: Tetrabutylammonium fluoride (TBAF) is effective for aryne generation but introduces challenges.[5][6] The tetrabutylammonium cation is an organic salt that can act as a phase-transfer catalyst, stabilizing emulsions. The fluoride anion also makes the aqueous phase basic, which can be problematic for sensitive functional groups.[5]
Root Cause Analysis & Solutions:
-
Cause (Emulsion): The amphiphilic nature of the tetrabutylammonium cation.
-
Solution (Breaking Emulsions):
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, forcing the separation of the organic layer.[7]
-
Filter: Pass the entire mixture through a pad of Celite. This can physically break up the emulsion.
-
Change Solvent: If the emulsion persists, consider removing the extraction solvent in vacuo and re-dissolving the residue in a different, less emulsion-prone solvent (e.g., switching from DCM to ethyl acetate).
-
-
Cause (Salt Removal): High water solubility of tetrabutylammonium salts.
-
Solution (Salt Removal):
-
Multiple Washes: Wash the organic layer repeatedly (3-5 times) with water or brine.
-
Acidic Resin Wash: An operationally simple method involves stirring the crude, concentrated product with an acidic ion-exchange resin (e.g., Dowex® 50WX8) in methanol. The resin sequesters the tetrabutylammonium cation. The mixture is then filtered and concentrated.[8]
-
Q3: My product contains acid-labile (e.g., acetal, Boc) or base-labile (e.g., ester) functional groups. How can I safely remove silyl byproducts without causing decomposition?
A3: This is a common and critical challenge. The choice of workup is dictated by the stability of your product. Standard acidic or basic washes, and even the inherent basicity of TBAF, can be destructive.
Root Cause Analysis & Solutions:
-
Cause: Product instability under standard workup conditions.
-
Solution 1 (Mild Basic Wash): A wash with aqueous potassium carbonate (K₂CO₃) or potassium fluoride (KF) in methanol is a very mild and effective method for cleaving residual TMS groups without hydrolyzing sensitive esters.[9][10] See Protocol 3.
-
Solution 2 (Buffered Fluoride Wash): If using TBAF for deprotection, buffering the solution with acetic acid can mitigate its basicity, preventing side reactions.[5][11]
-
Solution 3 (Neutral Chromatography): If any aqueous workup proves problematic, rely on meticulous chromatography.
-
Use deactivated (neutral) silica gel or alumina as the stationary phase.
-
Ensure your solvents are free of acid or base.
-
Employ the nonpolar flush technique described in A1 to remove HMDSO.
-
Frequently Asked Questions (FAQs)
Q: Can I just remove all the TMS byproducts by evaporation on a rotovap? A: It's partially effective but unreliable. TMS-F is highly volatile (b.p. 16.4 °C) and will be removed with the solvent.[12][13] However, any TMS-F that hydrolyzes to TMSOH and subsequently dimerizes to HMDSO (b.p. 101 °C) will not be efficiently removed under standard rotary evaporation conditions and requires high vacuum. It's better to use a robust workup procedure.
Q: What is the difference in workup when using CsF vs. TBAF as the fluoride source? A: CsF is an inorganic salt with limited solubility in many organic solvents like acetonitrile and THF, often requiring elevated temperatures or longer reaction times. However, the workup is simpler as cesium salts are easily removed with an aqueous wash. TBAF is soluble in organic solvents, allowing for milder reaction conditions, but the workup is more complex due to potential emulsions and the need to remove the tetrabutylammonium cation, as detailed in the troubleshooting guide.[6]
Q: My product is very polar. How do I prevent it from being lost in the aqueous layer during washes? A: This is a common issue. If your product has high water solubility, minimize the number of aqueous washes. Use brine (saturated NaCl) for all washes instead of pure water; this "salting out" effect decreases the solubility of organic compounds in the aqueous phase.[7] After extraction, you may need to back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Comparative Summary of Workup Methods
| Method | Reagents | Typical Conditions | Pros | Cons / Potential Issues |
| Acidic Wash | 1M HCl, sat. NH₄Cl | Aqueous workup | Effective at removing basic impurities and hydrolyzing silyl ethers.[14] | Can cleave acid-labile protecting groups (Boc, acetals, some silyl ethers).[15][16] |
| Basic Wash | sat. NaHCO₃, K₂CO₃ | Aqueous workup | Removes acidic impurities and byproducts. | Can cleave base-labile groups like esters; may not be effective against HMDSO. |
| Fluoride Wash | 1M KF (aq) | Stir organic layer with KF solution for 15-30 min. | Highly effective at scavenging all silyl species (TMS-F, TMSOH, HMDSO).[17][18] | Can form solid Bu₃SnF precipitate if tin reagents were used previously.[18] |
| K₂CO₃/Methanol | Catalytic K₂CO₃ | Stir crude product in MeOH for 1-2 hours. | Very mild; excellent for cleaving TMS-alkynes on sensitive substrates.[9][10] | Requires a separate solvent removal step; less effective for very hindered silyl groups. |
| TBAF/AcOH | TBAF, Acetic Acid | Used for deprotection step. | Buffered conditions prevent decomposition of base-sensitive substrates.[5] | Workup requires removal of tetrabutylammonium salts. |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Quench the reaction mixture by pouring it into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl (for a mildly acidic quench).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Proceed with purification, typically flash column chromatography.
Protocol 2: Post-Workup Fluoride Scavenging Wash
This protocol is performed on the organic layer after initial aqueous extraction (steps 1-3 of Protocol 1).
-
To the combined organic layers in a separatory funnel, add an equal volume of a 1M aqueous potassium fluoride (KF) solution.
-
Shake the funnel vigorously for 1-2 minutes. A fine white precipitate of silyl fluoride/siloxane polymers may form at the interface.
-
Separate the layers. If a precipitate makes separation difficult, filter the entire biphasic mixture through a pad of Celite, then return it to the separatory funnel and separate the layers.
-
Wash the organic layer one final time with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. This procedure effectively removes the majority of silyl byproducts prior to chromatography.[17][18]
Protocol 3: Mild Desilylation with K₂CO₃/Methanol
This protocol is ideal for removing TMS groups from terminal alkynes on sensitive substrates.
-
Concentrate the crude reaction mixture to dryness.
-
Dissolve the residue in methanol (MeOH).
-
Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃) (approx. 0.2-0.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[9][10]
-
Once complete, concentrate the mixture in vacuo to remove the methanol.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.
-
Wash with water and brine, then dry the organic layer and concentrate to yield the deprotected product, now free of TMS groups.
References
-
Advancements in Desilylation Reactions for the Synthesis of Valuable Organic Molecules. The Chemical Record (2024). [Link]
-
Advancements in Desilylation Reactions for the Synthesis of Valuable Organic Molecules | Request PDF. ResearchGate (2024). [Link]
-
Desilylation. Organic Chemistry Portal. [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Recent advances in fluoride-free aryne generation from arene precursors. SciSpace. [Link]
-
The suggested mechanism of silylation of alcohols, phenols and oximes... ResearchGate. [Link]
-
Arynes in green solvent: employing o-silylaryl triflates with propylene carbonate. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
16: Silylethers. Chemistry LibreTexts. [Link]
-
Silylaryl Halides Can Replace Triflates as Aryne Precursors. PMC - NIH. [Link]
-
O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. ResearchGate. [Link]
-
Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). PMC - NIH. [Link]
-
Arynes in green solvent: employing o -silylaryl triflates with propylene carbonate. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00273G. [Link]
-
Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating | Request PDF. ResearchGate. [Link]
-
Mechanism for removal of trimethylsilyl directly bonded to carbons. Chemistry Stack Exchange. [Link]
-
Aryne. Wikipedia. [Link]
-
TMS deprotection of acid- and base-sensitive substrate. Reddit. [Link]
-
General Silylation Procedures. Gelest Technical Library. [Link]
-
By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange. [Link]
-
(PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. ResearchGate. [Link]
-
Benzyne, Arynes & Nucleophilic Aromatic Substitution. Making Molecules. [Link]
-
Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. [Link]
-
A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. | Request PDF. ResearchGate. [Link]
-
Troubleshooting: The Workup. Department of Chemistry : University of Rochester. [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
Tetrabutylammonium Fluoride (TBAF) as a Mild and Versatile Reagent for Cleaving Boroxazolidones to their Corresponding Free α-Amino Acids. ResearchGate. [Link]
-
Mysterious Singlet at 0.15 ppm After TMS Deprotection. Reddit. [Link]
-
Any troubleshooting for a reaction work-up? Reddit. [Link]
-
Aryne Problems | PDF | Chemistry | Chemical Compounds. Scribd. [Link]
-
Struggling with TMS deprotection for weeks. Reddit. [Link]
-
Workup for Removing Tin Byproducts. Department of Chemistry : University of Rochester. [Link]
-
An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH. [Link]
-
Development of Novel Aryne Precursors: o-Triazenylarylboronic Acids. ResearchGate. [Link]
-
Trimethylsilyl fluoride. NIST WebBook. [Link]
-
Asymmetric reactions involving aryne intermediates. ResearchGate. [Link]
-
Fluoride scavengeable Sb2O3-functionalized poly(imide) separators for prolonged cycling of lithium-ion batteries. Chemical Communications (RSC Publishing). [Link]
-
Fluoride Scavenger STF. Stabilization Technologies. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Silylaryl Halides Can Replace Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Fluorotrimethylsilane 96 420-56-4 [sigmaaldrich.com]
- 13. Trimethylsilyl fluoride [webbook.nist.gov]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. Workup [chem.rochester.edu]
Technical Support Center: Improving Regioselectivity in Reactions of 4-Methoxybenzyne
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-methoxybenzyne. This resource, structured in a question-and-answer format, addresses common challenges and provides advanced strategies for controlling the regioselectivity of nucleophilic additions to this versatile aryne intermediate.
Section 1: Fundamentals of Regioselectivity in 4-Methoxybenzyne Reactions
Q1: I'm getting a mixture of meta and para substituted products in my reaction. Why is this happening?
This is the most common challenge when working with 4-methoxybenzyne. The formation of two regioisomers, 3-substituted and 4-substituted anisole derivatives, arises from the two possible sites of nucleophilic attack on the unsymmetrical aryne intermediate. The final product ratio is a result of a delicate balance between two primary competing factors: electronic effects and steric hindrance.[1][2]
-
Electronic Effects : The methoxy group (-OCH₃) is strongly electron-withdrawing by induction due to the high electronegativity of the oxygen atom.[2][3] This effect polarizes the aryne triple bond, making the meta carbon (C3) more electrophilic and stabilizing the anionic intermediate formed upon attack at the para position (C4).[3] Therefore, purely based on electronics, nucleophilic attack is favored at the C4 position to place the resulting negative charge closer to the electron-withdrawing methoxy group at C1.
-
Steric Effects : The methoxy group also exerts a steric influence, potentially hindering the approach of a nucleophile to the nearby C2 and C6 positions. While the triple bond is at C3-C4, the overall steric profile of the molecule can influence the trajectory of the incoming nucleophile, especially if the nucleophile itself is bulky.[2][4]
The observed product ratio is a direct reflection of which of these factors dominates under your specific reaction conditions.
Q2: What is the "aryne distortion model" and how does it apply here?
The aryne distortion model provides a more sophisticated view than simple electronics. It posits that unsymmetrical arynes are inherently distorted, leading to one of the triple bond carbons being more pyramidalized and thus more receptive to nucleophilic attack.[5][6] For arynes with an electron-withdrawing substituent, the distortion favors attack at the carbon atom further from the substituent to form a more stable anionic intermediate.[7] In the case of 4-methoxybenzyne, this model aligns with the inductive effect, predicting that attack at C4 (leading to the para product) is electronically favored because the resulting C3 carbanion is better stabilized.[3]
Section 2: Common Problems & Troubleshooting Guide
Q3: My reaction is giving almost exclusively the meta-substituted product, even though I expected the para product to be favored electronically. What's wrong?
This is a classic case of steric effects overriding electronic preferences. This outcome is highly likely if you are using a sterically bulky nucleophile (e.g., tert-butoxide, lithium diisopropylamide - LDA).[2][4] The large size of the nucleophile prevents it from approaching the more electronically favored, but also more sterically encumbered, C4 position. Instead, it attacks the more accessible C3 position, leading to the meta product.[2]
Troubleshooting Steps:
-
Analyze Your Nucleophile: Is it large? Consider its cone angle or Charton parameter.
-
Switch to a Smaller Nucleophile: If your synthesis allows, try a smaller nucleophile (e.g., ammonia, methoxide, or a smaller organolithium reagent) to favor electronic control and increase the yield of the para product.
-
Lower the Reaction Temperature: Lower temperatures can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is often the electronically preferred one.
Q4: The overall yield of my aryne trapping reaction is very low. What are the likely causes?
Low yields in aryne reactions can stem from several issues related to either the generation of the benzyne or its subsequent trapping.
Troubleshooting Checklist:
-
Inefficient Benzyne Generation:
-
Precursor Quality: Ensure your benzyne precursor (e.g., 2-bromo-1-methoxy-4-methylbenzene, or a silyl triflate precursor) is pure.
-
Base/Activator Strength: Are you using a strong enough base (like LDA or n-BuLi) for deprotonation? If using a fluoride source for a silyl triflate precursor, is it sufficiently anhydrous (e.g., CsF, TBAF)?
-
Temperature Control: Benzyne generation is often highly temperature-dependent. Ensure you are using the correct temperature for the specific generation method. For example, generation from 2-silylaryl triflates with fluoride is often done at room temperature, while deprotonation of a halobenzene often requires low temperatures (-78 °C) followed by warming.
-
-
Inefficient Trapping:
-
Benzyne Polymerization: Arynes are highly reactive and can polymerize if not trapped quickly. Ensure your nucleophile/trapping agent is present in a sufficient concentration as the benzyne is being generated.
-
Nucleophile Reactivity: Is your nucleophile reactive enough to compete with side reactions?
-
Solvent Choice: The solvent must be compatible with both the benzyne generation and the nucleophile. Aprotic solvents like THF or DME are common.
-
Data Summary: Factors Influencing Regioselectivity
| Factor | Condition | Favored Product | Dominant Effect | Rationale |
| Nucleophile Size | Small (e.g., NH₃, MeO⁻) | para | Electronic | The small nucleophile can access the electronically favored C4 position.[3] |
| Bulky (e.g., t-BuO⁻, LDA) | meta | Steric | Steric hindrance prevents attack at C4, forcing reaction at the more accessible C3.[2][4] | |
| Temperature | Lower Temperature | Generally para | Electronic | Favors the transition state of lower energy, which is typically the electronically stabilized pathway. |
| Higher Temperature | Reduced Selectivity | Both | Increased thermal energy can help overcome the activation barrier for the sterically hindered pathway. | |
| Solvent | Non-coordinating | Varies | Case-dependent | |
| Coordinating (e.g., with Li⁺) | Can alter selectivity | Steric/Electronic | Solvent coordination can change the effective size and reactivity of the nucleophile. |
Section 3: Advanced Strategies & Experimental Protocols
Q5: How can I rationally design an experiment to maximize the yield of one regioisomer over the other?
Strategic design is key. To favor the para-product (electronic control) , use a small, "hard" nucleophile and maintain low temperatures. To favor the meta-product (steric control) , deliberately choose a sterically demanding nucleophile.
Protocol: Generation and Trapping of 4-Methoxybenzyne
This protocol describes a common method for generating 4-methoxybenzyne from 2-bromoanisole and trapping it with a generic nucleophile (Nu-H).
Materials:
-
2-bromoanisole (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)
-
Nucleophile/Trapping Agent (Nu-H, >= 2.0 equiv)
-
Argon or Nitrogen atmosphere
-
Dry glassware
Workflow:
Step-by-Step Procedure:
-
Preparation: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Addition: Charge the flask with anhydrous THF. Add the nucleophilic trapping agent (e.g., furan, an amine) at this stage if it is unreactive towards n-BuLi. Then, add the 2-bromoanisole (1.0 equiv).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Benzyne Formation: Add n-Butyllithium (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. A color change is often observed. This step performs a lithium-halogen exchange followed by elimination of LiBr to generate the 4-methoxybenzyne.
-
Trapping Reaction: Stir the mixture at -78 °C for 1-2 hours. The generated benzyne will be trapped in situ by the nucleophile. If the nucleophile is reactive with n-BuLi (e.g., an alcohol or primary/secondary amine), it should be added after the n-BuLi addition is complete.
-
Warming & Quenching: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Once at room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Analyze the product mixture by ¹H NMR, ¹³C NMR, and GC-MS to determine the regioisomeric ratio and overall yield.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]
-
Hoyt, L., & Garg, N. K. (2012). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Journal of the American Chemical Society. [Link]
-
Medina, J. M., Mackey, J. L., Garg, N. K., & Houk, K. N. (2014). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Journal of the American Chemical Society. [Link]
-
Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Medina, J. M., Mackey, J. L., Garg, N. K., & Houk, K. N. (2014). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. eScholarship, University of California. [Link]
- Gampe, C. M., & Carreira, E. M. (2012). Arynes and Cyclohexyne in Natural Product Synthesis. Angewandte Chemie International Edition. While not directly linked, this and similar reviews cover the fundamental reactivity patterns of arynes that are discussed.
-
Wikipedia. (n.d.). Regioselectivity. [Link]
Sources
- 1. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions [escholarship.org]
- 7. The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling in Suzuki reactions with aryl triflates
Introduction: Navigating the Challenges of Aryl Triflates in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Aryl triflates have emerged as highly valuable electrophilic partners, readily synthesized from abundant phenols and often exhibiting reactivity complementary to traditional aryl halides.[3] However, their use is not without challenges. One of the most persistent and yield-diminishing side reactions is the homocoupling of the organoboron reagent, leading to the formation of a biaryl byproduct (Ar'-Ar') instead of the desired cross-coupled product (Ar-Ar').
This guide, structured as a series of frequently asked questions and troubleshooting protocols, provides an in-depth analysis of the causes of homocoupling with aryl triflates and offers field-proven strategies to suppress this unwanted pathway.
Core Concept: Understanding the Enemy - The Homocoupling Mechanism
Before troubleshooting, it's crucial to understand the mechanistic origin of the homocoupling byproduct. While the desired Suzuki reaction is catalyzed by a Palladium(0) species, the primary pathway for boronic acid homocoupling is mediated by Palladium(II) species.[1] This competing cycle is particularly problematic when the concentration of active Pd(0) is diminished or when Pd(II) species are inadvertently introduced or generated.
The presence of molecular oxygen is a major contributor, as it can oxidize the active Pd(0) catalyst to Pd(II), which then preferentially enters the homocoupling cycle.[1][4] This is why rigorous degassing is not merely a suggestion but a critical prerequisite for success.[4][5]
Figure 1: Competing Suzuki (left) and Homocoupling (right) pathways. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), initiating the unwanted homocoupling cycle.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant amounts of biaryl homocoupling product. What is the most likely cause?
A: The most common culprit is the presence of oxygen.[1][4] Oxygen rapidly oxidizes the active Pd(0) catalyst to Pd(II). These Pd(II) species are inefficient at oxidative addition with aryl triflates but are highly effective at promoting the homocoupling of boronic acids.[1]
Immediate Actions:
-
Improve Degassing: Ensure your solvent and reaction mixture are rigorously deoxygenated. Standard procedure involves bubbling argon or nitrogen through the solvent for at least 10-15 minutes.[6] For maximum efficiency, especially on a small scale, a freeze-pump-thaw technique (3 cycles) is recommended.
-
Check Catalyst Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) might be inefficient, leaving residual Pd(II) to trigger homocoupling.[1] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) G3/G4 precatalyst.[5]
Q2: How does my choice of ligand impact homocoupling?
A: The ligand is critical for modulating the reactivity of the palladium center. The right ligand accelerates the key steps of the desired Suzuki cycle (oxidative addition and reductive elimination), making it kinetically dominant over the homocoupling pathway.
-
Steric Bulk: Bulky ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos, or bulky alkylphosphines like P(t-Bu)₃) promote the reductive elimination step that forms your desired product.[2][5][7] This acceleration helps ensure the palladium complex doesn't linger in a state susceptible to side reactions.
-
Electron-Donating Ability: Electron-rich ligands (like alkylphosphines and N-heterocyclic carbenes) increase the electron density on the palladium center.[1][7] This significantly facilitates the oxidative addition of the aryl triflate into the Pd(0) complex, which is often the rate-limiting step.[2][7] By speeding up this initial step, the catalyst is rapidly drawn into the productive cycle.
| Ligand Type | Key Property | Impact on Suzuki Cycle | Recommended for Aryl Triflates? |
| Simple Phosphines (e.g., PPh₃) | Moderately bulky/donating | Can be slow for challenging triflates. | Often insufficient. |
| Bulky Alkylphosphines (e.g., PCy₃, P(t-Bu)₃) | Very electron-rich, bulky | Excellent for promoting oxidative addition.[8][9] | Yes , highly effective. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich biaryl | Excellent for both oxidative addition and reductive elimination. | Yes , a go-to choice.[5][10] |
| Bidentate Phosphines (e.g., dppf, XantPhos) | Defined bite angle | Can be effective, but sometimes less general than monodentate ligands for triflates. | Worth screening. |
Q3: Can the choice of base influence the formation of homocoupling byproducts?
A: Yes, absolutely. The base plays a dual role: it activates the boronic acid for transmetalation, but it can also promote side reactions.[2][8]
-
Hydrolysis of Aryl Triflate: A common side reaction with aryl triflates, especially electron-deficient ones, is base-mediated hydrolysis back to the corresponding phenol.[3] This depletes your electrophile. Using overly strong bases (e.g., NaOH, NaOMe) can exacerbate this issue.
-
Recommendation: Inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred. They are strong enough to facilitate transmetalation but generally cause less triflate hydrolysis than hydroxide bases.[3] Powdered, anhydrous bases are often superior, especially if your substrates are sensitive to water.
Figure 2: A step-by-step troubleshooting workflow for diagnosing and resolving homocoupling issues.
Q4: My reaction is clean but very slow, and forcing the conditions (higher temperature) leads to homocoupling. What should I do?
A: This indicates that the desired Suzuki coupling has a high activation energy and that at elevated temperatures, the off-cycle homocoupling pathway becomes competitive.[11] Instead of simply increasing the temperature, focus on optimizing the catalytic system to work efficiently under milder conditions.
-
Re-evaluate the Ligand: This is the most powerful lever. A more electron-rich and bulky ligand can dramatically increase the rate of oxidative addition and reductive elimination, allowing the reaction to proceed at a lower temperature.[2][7] Refer to the ligand table in Q2.
-
Solvent Choice: The solvent can influence reaction rates and selectivity.[12] While traditional solvents like dioxane or toluene are common, sometimes screening alternatives like 2-MeTHF or CPME can improve solubility and performance.
-
Slow Addition: In some cases, slowly adding the boronic acid reagent via syringe pump can help maintain its low concentration relative to the aryl triflate, disfavoring the bimolecular homocoupling reaction.[10]
Experimental Protocol: Best Practices for Suppressing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl triflate with an arylboronic acid, incorporating best practices to minimize homocoupling.
Materials:
-
Aryl triflate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, powdered and anhydrous, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Degassed water (if required by the specific boronic acid/ester)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl triflate (1.0 equiv) and the powdered base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Solids: Under a positive pressure of inert gas, quickly add the boronic acid (1.2 equiv) and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Scientist's Note: Adding the catalyst last minimizes its exposure to any trace oxygen that might be introduced with the reagents.
-
-
Solvent Degassing & Addition: Add anhydrous, degassed solvent (e.g., Toluene) via cannula or a gas-tight syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.
-
Final Degassing (Optional but Recommended): For particularly sensitive substrates, briefly sparge the reaction headspace with argon for another 1-2 minutes.[10]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Efficient stirring is crucial for biphasic reactions to ensure good mixing.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl triflate is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Proceed with standard aqueous workup and purification.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Stanek, V., & Gysel, A. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Mitchell, D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Reddit user discussion. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
Van der Vlugt, J. I., et al. (2009). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. Angewandte Chemie. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Shinde, D. B., et al. (2013). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
-
Wu, X., et al. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters. Retrieved from [Link]
-
Gurung, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling of 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions involving 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with catalyst performance and reaction efficiency when using this specific substrate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
The unique structure of this substrate—featuring a potent electron-donating methoxy group, a sterically demanding ortho-trimethylsilyl (TMS) group, and a triflate leaving group—presents a distinct set of challenges that can lead to catalyst deactivation and low yields. This guide addresses these issues head-on in a practical, question-and-answer format.
Section 1: Understanding the Substrate's Unique Challenges
Q1: What makes this compound a particularly challenging substrate for cross-coupling reactions?
A: The difficulty arises from a combination of electronic and steric factors inherent to its structure. These factors primarily impact the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
-
Electronic Effects: The methoxy (-OMe) group is a strong electron-donating group. It increases the electron density on the aromatic ring, particularly at the carbon atom bonded to the triflate.[2] This increased electron density makes the C-OTf bond less electrophilic, thereby hindering the oxidative addition of the Pd(0) catalyst.[2]
-
Steric Hindrance: The trimethylsilyl (TMS) group is bulky and positioned ortho to the triflate leaving group. This steric shield impedes the physical approach of the palladium catalyst's coordination sphere to the C-OTf bond, further slowing down or preventing oxidative addition. The combination of steric and electronic challenges necessitates carefully optimized reaction conditions.
Section 2: Troubleshooting Common Experimental Failures
This section provides direct answers and actionable protocols for the most common issues encountered during experiments.
FAQ 1: My reaction has stalled with low or no conversion. What is the most likely cause and how do I fix it?
A: The primary culprit for low or no conversion is an inefficient or failed oxidative addition step. The combination of steric hindrance and electronic deactivation from the substrate requires a highly active catalyst. Standard conditions, like those using Pd(PPh₃)₄, are often insufficient.[3]
Troubleshooting Workflow for Low Conversion
Recommended Actions & Rationale
| Troubleshooting Step | Recommended Protocol | Scientific Rationale |
| 1. Ligand Selection | Replace standard ligands (e.g., PPh₃) with sterically bulky, electron-rich phosphines such as P(t-Bu)₃ or biaryl phosphines like SPhos or XPhos .[4][5] | Bulky, electron-donating ligands promote the formation of highly reactive, low-coordinate Pd(0) species (e.g., LPd(0)).[6] The high electron density on the phosphine increases the electron density on the palladium center, which in turn facilitates the cleavage of the electron-rich C-OTf bond during oxidative addition. |
| 2. Palladium Precursor | Use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source that is easily reduced in situ, such as Pd(OAc)₂ .[4] Avoid Pd(II) sources with strongly coordinating ligands like chloride. | Pd₂(dba)₃ is already in the Pd(0) oxidation state, requiring only ligand exchange to form the active catalyst. Pd(OAc)₂ is readily reduced to Pd(0) by phosphine ligands or other reagents in the mixture, providing a reliable source of the active catalytic species.[7] |
| 3. Solvent & Temperature | Screen aprotic solvents like Toluene , Dioxane , or THF . If conversion is still low at 80-90°C, cautiously increase the temperature to 100-110°C.[8] | The solvent influences catalyst solubility and stability. Non-coordinating or weakly coordinating solvents can favor the formation of the active catalyst.[7] Higher temperatures provide the necessary activation energy to overcome the high barrier for oxidative addition with this challenging substrate. |
FAQ 2: My reaction turns black and crashes out, and my yield is poor. What's happening?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black , an inactive, agglomerated form of elemental palladium.[9][10] This occurs when the monoligated Pd(0) species, which is the active catalyst, is unstable and aggregates before it can enter the catalytic cycle.
Preventative Measures for Catalyst Decomposition
| Troubleshooting Step | Recommended Protocol | Scientific Rationale |
| 1. Ligand-to-Metal Ratio | Increase the ligand-to-palladium ratio. For monodentate ligands (e.g., P(t-Bu)₃), use a ratio of 2:1 to 4:1 (Ligand:Pd). | An excess of the ligand helps to stabilize the Pd(0) center in solution by shifting the equilibrium away from the highly unstable, ligand-free Pd(0) species that is prone to aggregation.[11][12] |
| 2. Meticulous Degassing | Ensure all solvents and the reaction headspace are rigorously deoxygenated. Use a minimum of three freeze-pump-thaw cycles or sparge with argon for at least 30 minutes.[8] | Oxygen can oxidize both the phosphine ligands to phosphine oxides and the Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death and subsequent precipitation. |
| 3. Order of Addition | Prepare the active catalyst in situ before adding the aryl triflate. Briefly pre-stir the palladium precursor and the phosphine ligand in the solvent at room temperature for 15-20 minutes. | This pre-formation step ensures that a stable, ligated Pd(0) complex is present and ready to react as soon as the substrate is introduced, minimizing the lifetime of unstable, unligated intermediates. |
FAQ 3: I'm observing significant formation of 4-methoxy-2-(trimethylsilyl)phenol. How can I prevent this side reaction?
A: The formation of the corresponding phenol is due to the hydrolysis of the triflate group . This is a common side reaction with aryl triflates, particularly when using strong, nucleophilic bases or in the presence of water.[3]
Strategies to Minimize Substrate Hydrolysis
| Troubleshooting Step | Recommended Protocol | Scientific Rationale |
| 1. Choice of Base | Switch from strong hydroxide bases (e.g., NaOH, KOH) to weaker, non-nucleophilic bases like K₃PO₄ , Cs₂CO₃ , or CsF .[8][13] | These bases are strong enough to facilitate the transmetalation step but are significantly less nucleophilic and less prone to directly attacking the sulfur atom of the triflate group, which initiates hydrolysis. |
| 2. Anhydrous Conditions | Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Ensure the base (especially K₃PO₄) is anhydrous or dried before use. | Water is a required reagent for the hydrolysis pathway. Eliminating water from the reaction mixture is the most direct way to suppress this unwanted side reaction. |
Section 3: Mechanistic View of Catalyst Deactivation
Understanding the catalytic cycle and its potential failure points is key to robust reaction design. For the cross-coupling of this compound, the catalyst can exit the productive cycle at several points.
Q2: Beyond palladium black formation, what are other deactivation pathways for the catalyst?
A: Other deactivation pathways can include the formation of inactive palladium complexes and ligand degradation.
-
Formation of Inactive Bis(phosphine) Complexes: While some excess ligand is beneficial, a very large excess can lead to the formation of catalytically inactive or less active bis(phosphine) palladium complexes, [L₂Pd(Ar)(X)], which may undergo reductive elimination more slowly.[9][10]
-
Phosphine Ligand Degradation: In addition to oxidation, phosphine ligands can undergo other reactions. For example, P-C bond cleavage can occur, especially at high temperatures, leading to catalyst deactivation.[9]
-
Product Inhibition: The biaryl product, particularly if it has strong chelating properties, could potentially coordinate to the Pd(0) center and inhibit its reactivity towards new substrate molecules.
The diagram below illustrates the main catalytic cycle and highlights the key off-cycle pathways that lead to catalyst deactivation.
Section 4: Recommended Starting Protocol for Suzuki-Miyaura Coupling
This protocol incorporates the troubleshooting advice from the previous sections and serves as a robust starting point for optimization.
Objective: To couple this compound with a generic arylboronic acid.
Reagents & Equipment:
-
Schlenk flask or microwave vial with a stir bar, oven-dried
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous Toluene (to make a ~0.1 M solution)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the this compound (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Solvent Addition: Add enough anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl triflate.
-
Degassing (Optional but Recommended): For maximum oxygen removal, briefly sparge the solution with argon for 5-10 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking aliquots (via a degassed syringe) at regular intervals (e.g., 2h, 6h, 24h) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This guide provides a framework for diagnosing and solving common issues related to catalyst deactivation with this challenging substrate. By understanding the interplay of steric, electronic, and mechanistic factors, researchers can more effectively develop robust and high-yielding cross-coupling methodologies.
References
- Activation and Deactivation of Neutral Palladium(II)
- Activation and Deactivation of Neutral Palladium(II)
- Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts. (2012).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (2018).
- The trimethylsilyl (TMS) group, used as a protecting group for al... (2024). Study Prep in Pearson+.
- Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0)
- Mechanistically informed selection rules for competing β-hydride and β-heteroatom elimin
- Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. (n.d.). NIH.
- Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. (n.d.). The Hartwig Group.
- Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. (n.d.). Sci-Hub.
- Activation and Deactivation of Neutral Palladium(II)
- 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- β-Hydride elimin
- Cross-coupling Reaction based on the Transformation of Trialkylsilyl Groups. (2025).
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2024). ChemRxiv.
- Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. (2025).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- 4.1: β-Elimination Reactions. (2023). Chemistry LibreTexts.
- Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. (2025).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). PMC - NIH.
- Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. (n.d.). Experts@Minnesota.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025).
- Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. (n.d.). NIH.
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023).
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (n.d.).
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (n.d.). Google Scholar.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2025).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
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Technical Support Center: Optimizing Benzyne Trapping Reactions Through Strategic Solvent Selection
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-tested insights into the critical role of the solvent in benzyne trapping reactions. We move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: My benzyne trapping reaction is yielding a complex mixture of byproducts. How does the solvent contribute to this, and what can I do?
A1: This is a common and frustrating issue that often points directly to solvent choice. Benzyne is an extremely reactive and short-lived intermediate.[1][2] If not efficiently trapped by your desired reagent, it will react with whatever is available, including itself or the solvent.
-
Dimerization and Trimerization: In non-coordinating or inert solvents, if the concentration of your trapping agent is too low or its reactivity is insufficient, benzyne will dimerize to form biphenylene or trimerize to form triphenylene.[1][2] This is a strong indication that your primary trapping reaction is too slow.
-
Solvent Reactivity: Do not assume your solvent is an innocent bystander. Aromatic solvents like toluene or benzene can act as trapping agents themselves through a [4+2] cycloaddition, leading to a mixture of positional isomers.[1][3] Even seemingly innocuous solvents like acetonitrile and dichloromethane have been shown to participate in side reactions with highly reactive arynes.[4][5]
Troubleshooting Steps:
-
Increase Trapping Agent Concentration: A simple first step is to increase the concentration of your trapping agent to favor the desired reaction kinetically.
-
Solvent Screening: If byproduct formation persists, a solvent screening is essential. Switch to a less reactive, aprotic solvent. Ethereal solvents like THF or coordinating solvents such as acetonitrile can sometimes be beneficial, but their potential reactivity should be considered.[6] A solvent screening showed that acetonitrile was comparable to toluene, with the benefit that reactions could be performed at a significantly lower temperature.[6]
Q2: I'm observing a very low yield in my benzyne trapping reaction. Could the solvent be the primary cause?
A2: Absolutely. Low yields in benzyne trapping experiments are frequently linked to several solvent-related factors.[1]
-
Inefficient Benzyne Generation: The choice of solvent can significantly impact the efficiency of benzyne generation itself. For methods involving strong bases, such as the dehydrohalogenation of halobenzenes, the solvent must be able to dissolve the reagents while remaining unreactive.[2][7]
-
Poor Solubility of Reagents: If your benzyne precursor or trapping agent has poor solubility in the chosen solvent, the reaction will be slow and inefficient. This can lead to the aforementioned side reactions.
-
Suboptimal Polarity: Solvent polarity can influence the stability of intermediates and transition states.[8][9] While aprotic solvents are generally preferred, the optimal polarity can be system-dependent.[2] For some Diels-Alder reactions, polar solvents can lead to a notable rate enhancement.[10]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in benzyne reactions.
Q3: What is the difference between using a polar protic and a polar aprotic solvent in benzyne reactions?
A3: This is a critical distinction that can make or break your experiment.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[11][12] They are generally unsuitable for benzyne reactions for two primary reasons:
-
Reactivity: They are acidic enough to quench the strong bases often used to generate benzyne.
-
Nucleophilicity: They can act as nucleophiles and trap the benzyne intermediate, leading to undesired phenols or anilines.
-
-
Polar Aprotic Solvents: These solvents (e.g., acetonitrile, DMF, DMSO, acetone) have dipoles but lack acidic protons.[11][13][14] They are generally the preferred choice for benzyne chemistry.[2] They can dissolve many organic precursors and salts used for benzyne generation without interfering with the reaction. However, as noted earlier, some can still exhibit reactivity.[4]
| Solvent Type | Examples | Suitability for Benzyne Trapping | Rationale |
| Non-Polar Aprotic | Hexane, Benzene, Toluene | Moderate | Good for solubility of many organic precursors, but can be reactive (e.g., toluene).[1][3] |
| Polar Aprotic | THF, Acetonitrile (MeCN), DMF | High (Generally Preferred) | Good solvating power for a range of precursors and reagents without being overtly reactive.[2][11] |
| Polar Protic | Water, Ethanol, Methanol | Very Low (Avoid) | Reacts with strong bases and can act as a nucleophile to trap benzyne.[13][15] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Often good solvents for benzyne formation, but can be reactive.[4][7][16] |
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Solvent-Related Cause | Recommended Solution |
| No Reaction | 1. Insoluble reagents. 2. Solvent quenching the base. | 1. Switch to a solvent in which all components are soluble. 2. Ensure a dry, aprotic solvent is used. |
| Formation of Biphenylene/Triphenylene | Inefficient trapping of benzyne.[1][2] | 1. Increase the concentration of the trapping agent. 2. Consider a more coordinating solvent to potentially stabilize the benzyne precursor. |
| Solvent Adducts Formed | The solvent is acting as a trapping agent (e.g., toluene, DCM).[1][3][4] | Switch to a less reactive solvent such as THF or perform a thorough solvent screen. |
| Inconsistent Results | Presence of water or oxygen in the solvent. | Use freshly distilled or commercially available anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
Experimental Protocol: Solvent Screening for a Benzyne Diels-Alder Reaction
This protocol outlines a general procedure for screening solvents in the trapping of benzyne (generated from 2-(trimethylsilyl)phenyl triflate) with furan.
Objective: To determine the optimal solvent for maximizing the yield of the Diels-Alder adduct while minimizing byproduct formation.
Materials:
-
2-(Trimethylsilyl)phenyl triflate (Benzyne precursor)
-
Furan (Trapping agent)
-
Cesium Fluoride (CsF) (Fluoride source)
-
Anhydrous solvents for screening (e.g., Acetonitrile, THF, Dioxane, Toluene)
-
Schlenk flasks and other oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: In separate Schlenk flasks, add 2-(trimethylsilyl)phenyl triflate (1.0 equiv) and CsF (2.0 equiv).
-
Solvent Addition: To each flask, add a different anhydrous solvent (e.g., 5 mL of Acetonitrile in flask A, 5 mL of THF in flask B, etc.).
-
Addition of Trapping Agent: Add furan (3.0 equiv) to each flask.
-
Reaction Execution: Stir the reaction mixtures at room temperature (or the desired temperature for your specific system) under an inert atmosphere.
-
Monitoring: Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every 30 minutes).
-
Workup: Upon completion, quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the yield of the desired adduct and the presence of any byproducts.
Caption: Experimental workflow for solvent screening in a benzyne trapping reaction.
By systematically evaluating the effect of the solvent, you can significantly improve the outcome of your benzyzyne trapping reactions, leading to higher yields, cleaner reaction profiles, and more reliable results.
References
-
Dalal, M. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. Dalal Institute. Retrieved from [Link]
-
ResearchGate. (n.d.). Trapping of the benzyne intermediate by aromatic solvents. Retrieved from [Link]
-
Lirias. (n.d.). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
- Silber, E. (n.d.). Solvent Effects in the Diels Alder Reaction. Texas Tech University.
- Shashidher, B., Bajjuri, R., & Guguloath, V. (2011). Formation and Trapping of Benzyne. Pharmaceutical Analytica Acta, 2(7).
-
MDPI. (n.d.). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Retrieved from [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Retrieved from [Link]
- ResearchGate. (2025, October 31).
-
Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Formation and Trapping of Benzyne. Retrieved from [Link]
-
PubMed Central. (2023, January 14). Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne. Retrieved from [Link]
-
ResearchGate. (n.d.). Trapping of benzyne. Retrieved from [Link]
-
PubMed. (2016, August 19). Aryne Compatible Solvents Are Not Always Innocent. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryne Compatible Solvents are not Always Innocent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 16.8: Benzyne. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
YouTube. (2022, August 16). organic chemistry review - common organic solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. Retrieved from [Link]
-
ACS Publications. (2022, February 25). Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. Retrieved from [Link]
-
ACS Publications. (2014, October 10). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Retrieved from [Link]
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Technical Support Center: Scaling Up Benzyne Generation from Gram to Kilogram Scale
Welcome to the technical support center for scaling up benzyne generation. This resource is designed for researchers, scientists, and drug development professionals who are looking to transition their benzyne-mediated reactions from the benchtop to larger-scale production. As highly reactive intermediates, benzynes offer powerful synthetic shortcuts, but their safe and efficient generation at scale requires careful consideration of precursors, reaction conditions, and potential process deviations.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of multigram to kilogram-scale benzyne synthesis, with a primary focus on the widely used Kobayashi methodology employing o-silylaryl triflates.[2][4]
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when considering the scale-up of benzyne generation.
Q1: What are the primary safety concerns when moving from gram to kilogram scale with benzyne generation?
A1: The primary safety concerns revolve around the management of reaction exotherms and potential pressure buildup.[5] Historically, benzyne chemistry was considered hazardous due to early generation methods involving explosive precursors like benzenediazonium-2-carboxylate.[5] While modern precursors like o-(trimethylsilyl)phenyl triflate (Kobayashi's precursor) are significantly safer, the generation of the highly reactive benzyne intermediate is still an energetic process.[5][6]
On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[7] This can lead to a rapid temperature increase (a thermal runaway) if the reaction rate is not carefully controlled. A calorimetric analysis of a typical Kobayashi benzyne generation showed a significant exotherm, highlighting the importance of this consideration.[5] Additionally, if the reaction temperature exceeds the boiling point of the solvent, significant pressure can build up, posing a risk of vessel rupture.[7] Therefore, a thorough risk assessment and understanding of the reaction's thermal profile are crucial before attempting a large-scale reaction.[8][9]
Q2: Which benzyne precursor is most suitable for kilogram-scale synthesis?
A2: For large-scale applications requiring mild reaction conditions and functional group tolerance, o-silylaryl triflates, often referred to as Kobayashi precursors, are the most commonly employed and recommended choice.[2][4] Their popularity stems from the ability to generate benzynes under nearly neutral conditions using a fluoride source, which avoids the harsh bases or high temperatures required for other methods.[3][10] An efficient, three-step synthesis of the parent 2-(trimethylsilyl)phenyl trifluoromethanesulfonate from phenol has been reported, making the precursor itself accessible on a gram scale.[11]
While other precursors exist, they often have drawbacks for large-scale work. For instance, aryl(TMP)iodonium salts can generate arynes under mild conditions but may require multi-step syntheses for the precursor itself.[12][13] Continuous flow synthesis is also an excellent option for kilogram-scale production as it allows for the safe generation and immediate consumption of the highly reactive benzyne intermediate, minimizing the risks associated with its accumulation.[14][15][16]
Q3: What are the key reaction parameters to control during a large-scale benzyne generation?
A3: The most critical parameters to control are:
-
Temperature: As discussed, managing the reaction exotherm is paramount. The addition rate of the fluoride source or the precursor should be carefully controlled to maintain the desired reaction temperature.[7]
-
Solvent: The choice of solvent is crucial. It should have a boiling point sufficiently high to accommodate the reaction temperature and be inert to the reactive benzyne intermediate. Acetonitrile and THF are commonly used, but their potential for side reactions or polymerization (in the case of THF) should be considered.[14]
-
Fluoride Source and its Solubility: For Kobayashi-type generations, cesium fluoride (CsF) is a common choice. However, its low solubility in many organic solvents can be a challenge in flow chemistry.[17] Tetrabutylammonium fluoride (TBAF) is an alternative with better solubility. The physical form and purity of the fluoride source can also impact the reaction rate.
-
Stirring and Mass Transfer: In a large reactor, ensuring efficient mixing is vital to prevent localized "hot spots" and ensure a uniform reaction rate. Inadequate stirring can lead to a dangerous accumulation of unreacted reagents.[18]
Q4: How does the work-up and purification differ at a larger scale?
A4: At a larger scale, purification by column chromatography becomes less practical and more expensive. Therefore, the goal should be to develop a process that minimizes the formation of byproducts and allows for purification by crystallization or distillation. The work-up procedure needs to be robust and scalable. This includes quenching the reaction safely, removing inorganic salts efficiently, and choosing appropriate extraction solvents. Side products from the lithiation and trifluoromethylsulfonation steps in the precursor synthesis can complicate purification.[14]
II. Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues that may arise during the scale-up of benzyne generation.
Problem 1: The reaction is too exothermic and difficult to control.
| Symptom | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase after adding the fluoride source. | Addition rate of the fluoride source is too fast. | Add the fluoride source portion-wise or as a solution via a syringe pump to control the rate of benzyne formation. |
| Inefficient heat removal from the reactor. | Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). For very large scales, consider a reactor with a higher surface-area-to-volume ratio or switch to a continuous flow setup.[7] | |
| Inadequate stirring. | Use a powerful overhead stirrer with an appropriately sized impeller to ensure good mixing and heat distribution.[18] |
Problem 2: Low or inconsistent yield of the desired product.
| Symptom | Potential Cause | Recommended Solution |
| The reaction stalls or gives a low conversion. | Poor quality or insufficient amount of fluoride source. | Use freshly dried and finely powdered CsF. Consider using a more soluble fluoride source like TBAF. Ensure the stoichiometry is correct. |
| Degradation of the benzyne precursor. | Store the o-silylaryl triflate precursor under anhydrous conditions and away from moisture. Aryl nonaflates are more resistant to hydrolysis and can be a more stable alternative to triflates.[14] | |
| Competing side reactions of benzyne. | The highly reactive nature of benzyne can lead to polymerization or other undesired reactions.[1] Ensure the trapping agent is present in a sufficient concentration and is reactive enough to intercept the benzyne as it is formed. Consider adding the benzyne precursor slowly to a solution of the trapping agent. |
Problem 3: Formation of significant byproducts, complicating purification.
| Symptom | Potential Cause | Recommended Solution |
| Presence of polymeric material in the crude product. | Benzyne self-condensation. | This is more likely at higher concentrations of benzyne. Use a higher concentration of the trapping agent and consider a slower addition of the benzyne precursor or fluoride source. |
| Reaction with the solvent. | In the presence of trace acid, THF can polymerize.[14] Ensure all reagents and solvents are dry and free of acidic impurities. If using THF at elevated temperatures, consider alternative solvents like acetonitrile. | |
| Byproducts from the benzyne precursor synthesis. | Impurities in the o-silylaryl triflate can lead to side reactions. Ensure the precursor is of high purity before use.[14] |
Problem 4: The reaction does not initiate.
| Symptom | Potential Cause | Recommended Solution |
| No reaction is observed after adding the fluoride source. | Inactive fluoride source. | The fluoride source may have absorbed moisture. Dry the CsF in a vacuum oven before use. For TBAF, use a freshly opened bottle or a solution that has been properly stored. |
| Low reaction temperature. | While the reaction is exothermic, some initial activation energy may be required. Gently warm the reaction mixture to the recommended starting temperature. | |
| Impurities in the reaction mixture that inhibit the reaction. | Ensure all glassware is scrupulously clean and dry. Use high-purity, anhydrous solvents. |
III. Experimental Protocols & Data
A. Safety Assessment and Calorimetry
Before any scale-up, a safety assessment using a tool like an Advanced Reactive System Screening Tool (ARSST) is highly recommended to understand the thermal hazards.[5]
Table 1: Representative Calorimetry Data for Kobayashi Benzyne Generation
| Parameter | Value | Reference |
| Onset Temperature of Exotherm | ~60 °C | [5] |
| Maximum Temperature Reached | >160 °C (in a closed system) | [5] |
| Maximum Pressure Reached | >200 psig | [5] |
Note: These values are for a specific reaction and should be determined experimentally for the system being scaled up.
B. Kilogram-Scale Benzyne Generation and Trapping (Illustrative Protocol)
This is a generalized protocol and must be adapted and optimized for the specific reaction being performed. A thorough risk assessment must be conducted before attempting this procedure. [8]
Step 1: Reactor Setup
-
A 100 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser is used. The reactor should have a cooling jacket connected to a suitable chiller.[7]
Step 2: Reagent Charging
-
The reactor is charged with the trapping agent (e.g., furan, 1.5 kg) and anhydrous acetonitrile (50 L).
-
The mixture is stirred and cooled to the desired starting temperature (e.g., 10 °C).
Step 3: Benzyne Generation
-
A solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (3.0 kg) in anhydrous acetonitrile (20 L) is prepared in a separate vessel.
-
This solution is added slowly to the reactor via a metering pump over a period of 4-6 hours, maintaining the internal temperature below 20 °C.
-
A slurry of dried cesium fluoride (2.0 kg) in anhydrous acetonitrile (10 L) is added portion-wise over the same period, ensuring the temperature does not exceed 25 °C.
Step 4: Reaction Completion and Quench
-
After the additions are complete, the reaction is stirred at room temperature for an additional 2 hours.
-
The reaction is carefully quenched by the slow addition of water (20 L).
Step 5: Work-up and Isolation
-
The mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by crystallization or distillation.
IV. Visualizing the Workflow
Diagram 1: Key Stages in Scaling Up Benzyne Generation
Caption: A workflow diagram illustrating the critical phases for scaling up benzyne generation.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low-yield issues.
V. References
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Smith, C. D., et al. (2014). Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. Organic Letters. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.8: Benzyne. Retrieved from [Link]
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Shi, J., Li, L., & Li, Y. (2021). o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. PubMed. Retrieved from [Link]
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Stoltz, B. M. (2006). Benzyne. Caltech. Retrieved from [Link]
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Predicting chemical reaction yields with large-scale multi-view pre-training. (2024). PMC. Retrieved from [Link]
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Benzene Has Many Benefits for Industry. (n.d.). Retrieved from [Link]
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A Continuous Kilogram-Scale Process for the Manufacture of o-Difluorobenzene. (2025). ResearchGate. Retrieved from [Link]
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Garg, N. K., et al. (2020). Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor. PMC. Retrieved from [Link]
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Alternate benzyne precursors and scale-up. (n.d.). ResearchGate. Retrieved from [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
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Khadra, A., & Organ, M. G. (2016). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. The Journal of Organic Chemistry. Retrieved from [Link]
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Continuous flow synthesis of functionalized biaryl compounds via a benzyne intermediate. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]
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3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy. (2023). PMC. Retrieved from [Link]
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An efficient and chemoselective method to generate arynes. (n.d.). RSC Publishing. Retrieved from [Link]
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How do you Safely Scale up a Given Chemical Reaction? (2024). Scientific Update. Retrieved from [Link]
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Kilogram-Scale Production of Corannulene. (n.d.). Organic Process Research & Development. Retrieved from [Link]
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Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. (2026). Organic Letters. Retrieved from [Link]
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Synthesis of Benzotriazoles from Benzynes and Azides. (n.d.). PMC. Retrieved from [Link]
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Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. (2026). Organic Letters. Retrieved from [Link]
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Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. (2009). The Journal of Organic Chemistry. Retrieved from [Link]
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Scale-up Reactions. (2019). Division of Research Safety - University of Illinois. Retrieved from [Link]
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Optimization of the Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]
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BENZENE. (n.d.). Chemical Agents and Related Occupations - NCBI Bookshelf. Retrieved from [Link]
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Kitamura, T. (2010). Synthetic Methods for the Generation and Preparative Application of Benzyne. Australian Journal of Chemistry. Retrieved from [Link]
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Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. (2022). PMC. Retrieved from [Link]
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An efficient and chemoselective method to generate arynes. (2023). PMC. Retrieved from [Link]
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Benzene: A Fundamental Chemical with Diverse Applications. (2023). Prime Scholars. Retrieved from [Link]
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NOVEL ASPECTS OF BENZYNE CHEMISTRY. (n.d.). Nottingham ePrints. Retrieved from [Link]
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A Comprehensive History of Arynes in Natural Product Total Synthesis. (n.d.). Caltech. Retrieved from [Link]
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Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor. (2020). PubMed. Retrieved from [Link]
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ChemInform Abstract: A Comprehensive History of Arynes in Natural Product Total Synthesis. (2025). ResearchGate. Retrieved from [Link]
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Global reactivity models are impactful in industrial synthesis applications. (2023). PMC. Retrieved from [Link]
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Exploring Possible Surrogates for Kobayashi's Aryne Precursors. (2020). ACS Omega. Retrieved from [Link]
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Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Benzyne Precursors: Profiling 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
In the realm of modern organic synthesis, arynes have emerged as powerful and versatile reactive intermediates, enabling the rapid construction of complex aromatic frameworks. The facility of their generation under mild conditions is paramount to their widespread application. Among the diverse array of benzyne precursors, the Kobayashi-type o-(trimethylsilyl)aryl triflates have garnered significant attention for their stability, reliability, and broad functional group tolerance. This guide provides an in-depth technical comparison of 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a prominent electron-rich Kobayashi precursor, with its parent compound and other classical benzyne generation methods. Through an objective analysis of experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal benzyne precursor for their specific synthetic challenges.
Introduction: The Resurgence of Aryne Chemistry
Arynes, formally dehydroarenes, are highly reactive intermediates characterized by a formal triple bond within an aromatic ring.[1] This strained "alkyne" imparts exceptional reactivity, making them potent electrophiles and dienophiles for a variety of transformations, including nucleophilic additions, pericyclic reactions, and transition-metal-catalyzed insertions.[1] The renaissance of aryne chemistry over the past few decades can be largely attributed to the development of precursors that generate these transient species under mild conditions, thereby overcoming the limitations of harsh classical methods that often required strong bases and high temperatures.[1]
The Kobayashi Precursor: A Paradigm of Mild Benzyne Generation
In 1983, Kobayashi and coworkers introduced a groundbreaking method for benzyne generation using o-(trimethylsilyl)aryl triflates.[2] These precursors, now widely known as Kobayashi precursors, generate benzyne via a fluoride-induced 1,2-elimination of the trimethylsilyl and triflate groups.[2] This method offers significant advantages, including the use of mild fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) and ambient reaction temperatures, rendering it compatible with a wide range of sensitive functional groups.[2]
The general mechanism for benzyne generation from a Kobayashi precursor is depicted below:
Figure 1: General mechanism of benzyne generation from a Kobayashi precursor.
Profiling this compound
This compound is an analog of the parent Kobayashi precursor, featuring an electron-donating methoxy group at the 4-position of the benzene ring. This substitution has a notable influence on the electronic properties of the resulting benzyne and can impact both the precursor's reactivity and the regioselectivity of subsequent reactions.
Synthesis and Stability
The synthesis of this compound, like other Kobayashi precursors, typically involves a multi-step sequence starting from a substituted phenol. Efficient procedures have been developed for the gram-scale preparation of the parent compound, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, from phenol in a three-step sequence with an overall yield of 66%.[3][4] This involves carbamate protection, directed ortho-metalation-silylation, and subsequent triflation.[3][4] A similar strategy can be employed for the synthesis of the 4-methoxy derivative starting from 4-methoxyphenol. These silylaryl triflates are generally bench-stable compounds that can be stored for extended periods without significant decomposition, a key advantage for their practical use in synthesis.[5]
Performance Comparison: 4-Methoxy-Substituted vs. Unsubstituted Precursors
The primary distinction in the utility of this compound lies in the electronic nature of the generated 4-methoxybenzyne. The electron-donating methoxy group influences the electron distribution in the strained triple bond, which in turn dictates the regioselectivity of nucleophilic attack and cycloaddition reactions.
Regioselectivity in Nucleophilic Addition
In the reaction of an unsymmetrical benzyne, a nucleophile can add to either of the two carbons of the triple bond. The regiochemical outcome is governed by both electronic and steric factors. For 4-methoxybenzyne, the electron-donating methoxy group is expected to direct nucleophilic attack to the carbon atom meta to it, due to the polarization of the aryne bond.
A clear example of this is seen in the trifluoromethanesulfonylation of benzynes. In a study by a team of researchers, the reaction of this compound with sodium trifluoromethanesulfinate yielded a mixture of two regioisomeric aryl triflones. The major product, formed in a 60% yield, was 1-methoxy-3-(trifluoromethylsulfonyl)benzene, resulting from nucleophilic attack at the C3 position. The other isomer, 1-methoxy-4-(trifluoromethylsulfonyl)benzene, was formed in a 24% yield. This demonstrates a clear preference for the nucleophile to add to the carbon atom further away from the electron-donating methoxy group.
| Precursor | Product(s) | Ratio | Total Yield (%) |
| This compound | 1-Methoxy-3-(trifluoromethylsulfonyl)benzene & 1-Methoxy-4-(trifluoromethylsulfonyl)benzene | 71:29 | 84 |
Table 1: Regioselectivity in the trifluoromethanesulfonylation of 4-methoxybenzyne.
Performance in Cycloaddition Reactions
Comparison with Other Benzyne Precursors
While Kobayashi-type precursors are highly versatile, other methods for benzyne generation are also widely used, each with its own set of advantages and disadvantages.
The Anthranilic Acid Method
One of the classical methods for generating benzyne involves the diazotization of anthranilic acid, followed by in situ thermal decomposition of the resulting benzenediazonium-2-carboxylate.[7][8] This method is attractive due to the commercial availability and low cost of the starting material.
Figure 2: Benzyne generation from anthranilic acid.
However, a significant drawback of this method is the potentially explosive nature of the diazonium salt intermediate, which necessitates careful handling and temperature control.[9][10] The reaction conditions, often requiring elevated temperatures, can also limit its compatibility with thermally sensitive functional groups. A typical procedure for the Diels-Alder reaction of benzyne generated from anthranilic acid with anthracene in 1,2-dimethoxyethane at reflux yields the triptycene adduct.[8] While effective, the yields can be variable and the conditions are generally harsher than those employed for Kobayashi precursors.
The Organohalide Method
Another classical approach involves the dehydrohalogenation of an aryl halide with a strong base, such as sodium amide or an organolithium reagent.[11] This method is straightforward but is often limited by the harsh, strongly basic conditions, which are incompatible with many functional groups.[5] The regioselectivity can also be an issue with substituted aryl halides.
Comparative Summary of Benzyne Precursors
| Precursor Type | Key Features | Advantages | Disadvantages |
| This compound | Electron-rich Kobayashi precursor | Mild reaction conditions, high functional group tolerance, predictable regioselectivity, stable and easy to handle. | Multi-step synthesis, higher cost of reagents. |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Kobayashi) | Parent Kobayashi precursor | Mild reaction conditions, high functional group tolerance, well-established reactivity, stable and easy to handle.[6] | Multi-step synthesis, higher cost of reagents.[3] |
| Anthranilic Acid | Diazonium salt precursor | Inexpensive and readily available starting material. | Potentially explosive intermediate, requires elevated temperatures, lower functional group tolerance.[9][10] |
| o-Dihalobenzenes | Organohalide precursor | Simple starting materials. | Requires strong bases, harsh reaction conditions, poor functional group tolerance.[5][11] |
Table 2: A comparative overview of common benzyne precursors.
Experimental Protocols
Protocol 1: Generation of 4-Methoxybenzyne and Trapping with a Nucleophile
This protocol is adapted from the trifluoromethanesulfonylation of 4-methoxybenzyne.
Materials:
-
This compound
-
Sodium trifluoromethanesulfinate (NaSO₂CF₃)
-
Cesium Fluoride (CsF), anhydrous
-
15-Crown-5
-
tert-Butyl alcohol
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous acetonitrile via syringe.
-
To the solution, add sodium trifluoromethanesulfinate (2.0 equiv), 15-crown-5 (2.0 equiv), tert-butyl alcohol (1.0 equiv), and anhydrous cesium fluoride (6.0 equiv).
-
Stir the reaction mixture at 40 °C for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the regioisomeric aryl triflone products.
Protocol 2: Diels-Alder Reaction of Benzyne from the Unsubstituted Kobayashi Precursor
This protocol describes the generation of benzyne and its in-situ trapping with furan.[6]
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium Fluoride (CsF), anhydrous
-
Furan (freshly distilled)
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv).
-
Add anhydrous acetonitrile via syringe.
-
Add freshly distilled furan (3.0 equiv) to the solution.
-
Add anhydrous cesium fluoride (2.0 equiv) in one portion.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Diels-Alder adduct.
Conclusion and Future Outlook
This compound stands as a highly valuable precursor for the generation of 4-methoxybenzyne under mild and predictable conditions. Its primary advantage over the unsubstituted parent compound lies in its ability to direct the regioselectivity of subsequent transformations, a crucial aspect in the synthesis of complex, highly substituted aromatic molecules. While classical methods for benzyne generation from anthranilic acid or organohalides offer cost advantages, they are often hampered by harsh reaction conditions and limited functional group compatibility.
The choice of a benzyne precursor is ultimately a strategic decision based on the specific requirements of the synthetic target. For applications demanding high levels of functional group tolerance and controlled regioselectivity, this compound and other substituted Kobayashi precursors represent the state-of-the-art. As the field of aryne chemistry continues to evolve, the development of even more efficient, selective, and economically viable benzyne precursors will undoubtedly unlock new avenues for innovation in chemical synthesis.
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Comparison of fluoride sources for benzyne generation efficiency
Exploring Benzyne Generation
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Analyzing Fluoride Sources
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Gathering Benzyne Generation Data
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A Comparative Guide to the Reactivity of 4-Methoxybenzyne and Unsubstituted Benzyne
Introduction: The Enigmatic World of Benzynes
In the realm of synthetic chemistry, few intermediates are as fleeting and fascinating as benzynes, also known as arynes. These highly reactive species, characterized by a formal triple bond within a benzene ring, are powerful tools for constructing complex molecular architectures.[1][2] The extreme reactivity of benzyne stems from the significant strain of incorporating a linear alkyne geometry within a hexagonal ring, resulting in a weak and highly distorted "third" bond formed by the overlap of two sp²-hybridized orbitals in the plane of the ring.[3] This unique electronic structure imparts both electrophilic and nucleophilic character, enabling a diverse range of transformations, most notably nucleophilic additions and pericyclic reactions like the [4+2] cycloaddition.[1][4]
This guide provides an in-depth comparison of the reactivity of unsubstituted benzyne and its electronically perturbed counterpart, 4-methoxybenzyne. By examining the electronic effects of the methoxy substituent, we will elucidate the causality behind their differing reactivities, supported by experimental insights and computational predictions.
The Electronic Landscape: Unsubstituted Benzyne as a Benchmark
To appreciate the influence of a substituent, one must first understand the baseline. The reactivity of unsubstituted benzyne is dictated by its distorted triple bond. This bond features a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO) compared to a standard alkyne, rendering it highly electrophilic and susceptible to attack by nucleophiles and dienes.[5] The sideways overlap of the sp² orbitals is inefficient, creating a high-energy, strained system eager to react to relieve this strain.[3]
Perturbing the System: The Electronic Influence of the 4-Methoxy Group
The introduction of a methoxy (-OCH₃) group at the C4 position of the benzyne ring introduces a fascinating electronic dichotomy that directly impacts its reactivity. Two primary electronic effects are at play:
-
The Inductive Effect (-I): Oxygen is significantly more electronegative than carbon. Consequently, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework.[6][7] This is a distance-dependent effect that polarizes the C-O bond, pulling electron density away from the ring.
-
The Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[6][8] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions, and is the reason methoxybenzene (anisole) is highly activated towards electrophilic aromatic substitution.[9][10]
How do these competing effects influence the benzyne's reactivity?
In the context of the benzyne "triple bond," which lies in the sigma plane of the ring, the resonance effect has a less direct influence on the orbitals comprising the strained bond. The electron-withdrawing inductive effect, however, directly impacts the entire sigma framework. This withdrawal of electron density further lowers the energy of the benzyne's LUMO. For reactions where the benzyne acts as an electrophile, such as in a Diels-Alder cycloaddition, a lower LUMO energy corresponds to a smaller energy gap between the benzyne's LUMO and the diene's HOMO, leading to a faster reaction rate. Therefore, the inductively electron-withdrawing nature of the methoxy group is predicted to enhance the reactivity of 4-methoxybenzyne compared to the unsubstituted parent system.[11]
Experimental and Computational Evidence
While direct kinetic comparisons can be complex, the enhanced reactivity of benzynes bearing electron-withdrawing groups is a well-established principle in aryne chemistry. Computational studies consistently support this model, demonstrating that inductively withdrawing substituents distort the aryne bond and lower the LUMO energy, thereby predicting greater reactivity in cycloadditions.[12][13][14]
In competitive trapping experiments, where a mixture of benzyne precursors is allowed to react with a limited amount of a diene, substituted benzynes often show distinct reactivity patterns that correlate with their electronic properties.
Comparative Reactivity Data
| Benzyne Species | Key Electronic Effect of Substituent | Predicted LUMO Energy | Predicted Reactivity in [4+2] Cycloaddition |
| Unsubstituted Benzyne | (Reference) | Baseline | Baseline |
| 4-Methoxybenzyne | Inductive Withdrawal (-I) > Resonance Donation (+R) | Lower than Unsubstituted Benzyne | More Reactive |
| 4-(Trifluoromethyl)benzyne | Strong Inductive Withdrawal (-I) | Significantly Lower | Significantly More Reactive |
This table summarizes the generally accepted reactivity trends based on the dominant electronic effects influencing the benzyne LUMO.
Workflow for Comparative Reactivity Analysis
To empirically validate these predictions, a competitive trapping experiment can be designed. This involves the simultaneous generation of both unsubstituted benzyne and 4-methoxybenzyne in the presence of a trapping agent, such as furan. The ratio of the resulting Diels-Alder adducts provides a direct measure of their relative reactivities.
Caption: Workflow for a competitive benzyne trapping experiment.
Experimental Protocol: Generation and Trapping of Benzyne with Furan
This protocol describes a classic and reliable method for generating benzyne from anthranilic acid and trapping it with furan.[15][16] A parallel reaction using 4-methoxyanthranilic acid would be run for comparison.
Materials:
-
Anthranilic acid
-
iso-Amyl nitrite
-
Furan
-
1,2-Dimethoxyethane (DME)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add furan (10 mL) and 1,2-dimethoxyethane (10 mL).
-
Heating: Gently heat the solution to reflux using a heating mantle.
-
Precursor Preparation: In a separate flask, dissolve anthranilic acid (2.0 g) in 1,2-dimethoxyethane (15 mL).
-
Initiation: To the refluxing furan solution, add iso-amyl nitrite (2.0 mL).
-
Benzyne Generation: Using a dropping funnel, add the solution of anthranilic acid dropwise to the refluxing mixture over a period of 30-45 minutes. The generation of benzyne is accompanied by the evolution of nitrogen and carbon dioxide gas. The highly reactive benzyne is immediately trapped in situ by the furan.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Workup: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting residue contains the Diels-Alder adduct, 1,4-dihydronaphthalene-1,4-endoxide.
-
Purification & Analysis: The crude product can be purified by column chromatography or recrystallization. The yield and purity can be determined by standard analytical techniques (¹H NMR, GC-MS).
Self-Validation: The success of the protocol is validated by the successful isolation and characterization of the expected Diels-Alder adduct. The absence of benzyne dimerization or trimerization products indicates efficient trapping and confirms the validity of the experimental conditions for reactivity comparisons.[15]
Conclusion
The reactivity of a substituted benzyne is a nuanced interplay of competing electronic effects. In the case of 4-methoxybenzyne, the electron-withdrawing inductive effect of the methoxy group is the dominant factor influencing the reactivity of the strained triple bond in cycloaddition reactions. This effect lowers the benzyne's LUMO, making 4-methoxybenzyne a more potent electrophile and thus more reactive than its unsubstituted counterpart. This understanding allows researchers to "tune" the reactivity of benzyne intermediates, a crucial capability for the strategic design of complex synthetic routes in pharmaceutical and materials science.
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Rovis, T. (n.d.). Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes. PMC. Available at: [Link]
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Stevens, B. D., & Stephenson, C. R. J. (2009). Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. PMC. Available at: [Link]
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(2018). Electronic effects of substituents in the benzyne mechanism. Chemistry Stack Exchange. Available at: [Link]
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(n.d.). The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. Available at: [Link]
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(n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Vedantu. Available at: [Link]
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Garg, N. K., & Houk, K. N. (2015). Computational predictions of substituted benzyne and indolyne regioselectivities. PubMed. Available at: [Link]
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(2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
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Kondrashov, E. V., et al. (2018). Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis. Journal of Chemical Education. Available at: [Link]
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Garg, N. K., & Houk, K. N. (2015). Computational predictions of substituted benzyne and indolyne regioselectivities. PMC. Available at: [Link]
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Shashidher, B., Bajjuri, R., & Guguloath, V. (2011). Formation and Trapping of Benzyne. Semantic Scholar. Available at: [Link]
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(n.d.). (a) Furan trapping of the in situ-generated benzyne 12 derived from.... ResearchGate. Available at: [Link]
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Wu, W., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. PubMed. Available at: [Link]
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(2015). Computational predictions of substituted benzyne and indolyne regioselectivities. Request PDF on ResearchGate. Available at: [Link]
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Stiles, M., & Miller, R. G. (1960). Cycloaddition of benzyne to substituted cyclopentadienes and cyclopentadienyl Grignard reagents. The Journal of Organic Chemistry. Available at: [Link]
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(2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
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Kenttämaa, H. I., et al. (2010). On the factors that control the reactivity of meta-benzynes. RSC Publishing. Available at: [Link]
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(n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry Department. Available at: [Link]
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(n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... ResearchGate. Available at: [Link]
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Shashidher, B., Bajjuri, R., & Guguloath, V. (2011). Formation and Trapping of Benzyne. ResearchGate. Available at: [Link]
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(n.d.). Benzyne. Fiveable. Available at: [Link]
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(2022). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. YouTube. Available at: [Link]
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Stiles, M., & Miller, R. G. (1960). A Cycloaddition Reaction of Benzyne. Journal of the American Chemical Society. Available at: [Link]
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Welin, E. (2013). Benzyne. Macmillan Group, Princeton University. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry. Available at: [Link]
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(n.d.). Would you expect methoxybenzene to more or less reactive than benzene in an electrophilic. Gauth. Available at: [Link]
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(2024). 16.8: Benzyne. Chemistry LibreTexts. Available at: [Link]
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(n.d.). Trapping of benzyne. ResearchGate. Available at: [Link]
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Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC. Available at: [Link]
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(n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. Available at: [Link]
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(n.d.). Reactions of Benzynes. The Saylor Foundation. Available at: [Link]
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(2023). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]
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(2023). Disconnecting with a sneaky furan?. YouTube. Available at: [Link]
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(2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. Chemistry Stack Exchange. Available at: [Link]
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(2024). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Organic Letters. Available at: [Link]
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(n.d.). Adapalene. Wikipedia. Available at: [Link]
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(2024). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. American Chemical Society. Available at: [Link]
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A Comparative Guide to Aryne Generation: The Kobayashi Method vs. Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of Arynes in Complex Synthesis
Arynes, highly reactive intermediates characterized by a formal triple bond within an aromatic ring, have proven to be exceptionally powerful tools in synthetic organic chemistry. Their ability to undergo a variety of transformations, including pericyclic reactions, nucleophilic additions, and insertion reactions, allows for the rapid construction of complex molecular architectures. This has made them invaluable in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2]
A common point of confusion in the literature is the distinction between "silyl triflates" and "Kobayashi precursors." In the context of aryne chemistry, these terms are often used interchangeably. Specifically, the "Kobayashi method" refers to the generation of arynes from ortho-silylaryl triflates, which are a specific class of silyl triflates.[1][3] This method, first reported in 1983, has become a mainstay in the field due to its mild reaction conditions and broad applicability.[4]
However, the Kobayashi method is not without its drawbacks, and a variety of other techniques for aryne generation have been developed, each with its own set of advantages and disadvantages. The choice of which method to employ is a critical decision in the design of a synthetic route, as it can significantly impact the overall efficiency, functional group compatibility, and scalability of the process.
This guide provides a detailed comparison of the Kobayashi method with other prominent aryne generation techniques, offering insights into the mechanistic underpinnings and practical considerations for each. Our aim is to equip researchers with the knowledge to make informed decisions when incorporating these versatile intermediates into their synthetic strategies.
The Kobayashi Method (o-Silylaryl Triflates): The Modern Gold Standard
The Kobayashi method involves the fluoride-induced 1,2-elimination of a silyl group (typically trimethylsilyl, TMS) and a triflate (trifluoromethanesulfonate, OTf) group from an o-silylaryl triflate precursor.[1] This approach is widely regarded as one of the mildest and most reliable methods for generating arynes, contributing significantly to the resurgence of interest in aryne chemistry over the past few decades.[3][5]
Mechanism of the Kobayashi Method
The reaction is typically initiated by a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), which attacks the silicon atom. This forms a pentacoordinate silicate intermediate, which then undergoes a syn-elimination to generate the aryne, along with trimethylsilyl fluoride and the triflate anion.
Sources
A Comparative Guide to the Generation of 4-Methoxybenzyne for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, arynes, and specifically 4-methoxybenzyne, represent powerful and highly reactive intermediates. Their ability to undergo a variety of pericyclic and nucleophilic addition reactions makes them invaluable synthons for the construction of complex aromatic systems, a common motif in pharmacologically active molecules. The choice of method for generating this transient species can significantly impact the overall efficiency, substrate scope, and functional group tolerance of a synthetic route. This guide provides a detailed comparison of classical and contemporary methods for the generation of 4-methoxybenzyne, supported by experimental data and protocols to inform your selection of the most appropriate strategy for your research.
The Traditional Approach: Diazotization of 5-Methoxyanthranilic Acid
The thermal decomposition of diazonium salts derived from anthranilic acids has long been a cornerstone of aryne chemistry. In the case of 4-methoxybenzyne, this involves the diazotization of 2-amino-5-methoxybenzoic acid (5-methoxyanthranilic acid).
Mechanistic Rationale
The reaction proceeds via the in situ formation of a diazonium salt from the precursor amine using a nitrite source under acidic conditions. This diazonium salt is unstable and, upon gentle heating, readily extrudes dinitrogen (N₂) and carbon dioxide (CO₂) to generate the desired 4-methoxybenzyne intermediate. The highly electrophilic aryne is then typically trapped in situ with a suitable diene, such as furan or anthracene, to form a stable Diels-Alder adduct, which allows for indirect quantification of the aryne generation efficiency.
Caption: Generation of 4-methoxybenzyne via diazotization and subsequent in situ trapping.
Experimental Protocol: Generation and Trapping with Furan
-
To a solution of furan (10 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane) at reflux, a solution of 5-methoxyanthranilic acid (1 equivalent) in THF is added dropwise.
-
Concurrently, a solution of isoamyl nitrite (1.2 equivalents) in the same solvent is added dropwise to the reaction mixture.
-
The reaction is maintained at reflux for 1-2 hours after the addition is complete.
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the Diels-Alder adduct.
While widely used, this method suffers from the need for elevated temperatures and the generation of stoichiometric amounts of byproducts, which can complicate purification. The use of explosive diazonium intermediates also poses a safety concern.
Alternative Method 1: Elimination from Haloanisole Precursors
A milder approach to 4-methoxybenzyne involves the base-induced elimination of a hydrogen halide from a suitably substituted haloanisole. A common precursor for this method is 2-bromoanisole.
Mechanistic Rationale
A strong, non-nucleophilic base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), is used to deprotonate the position ortho to the methoxy group and meta to the bromine atom. The resulting aryl anion then rapidly eliminates the bromide ion to form the benzyne intermediate. The regioselectivity of the deprotonation is directed by the methoxy group.
Caption: Generation of 4-methoxybenzyne from 2-bromoanisole via base-induced elimination.
Experimental Protocol: Generation and Trapping with Anthracene
-
To a suspension of sodium amide (2 equivalents) in anhydrous THF at room temperature, a solution of 2-bromoanisole (1 equivalent) and anthracene (1.2 equivalents) in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours or gently heated to ensure complete reaction.
-
The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over a suitable drying agent, filtered, and concentrated under reduced pressure.
-
The resulting solid is purified by recrystallization or column chromatography to afford the methoxy-substituted triptycene adduct.
This method offers the advantage of milder reaction conditions compared to the diazotization route. However, the use of very strong bases can limit the functional group compatibility, and the regioselectivity of the initial deprotonation can be an issue with more complex substrates.
Alternative Method 2: The Kobayashi Reaction - Fluoride-Induced Elimination from Silylaryl Triflates
A significant advancement in aryne chemistry came with the development of silylaryl triflates as stable, versatile, and mild precursors. For 4-methoxybenzyne, a suitable precursor is 2-(trimethylsilyl)-4-methoxyphenyl trifluoromethanesulfonate.
Mechanistic Rationale
This method, often referred to as the Kobayashi reaction, relies on the high affinity of fluoride ions for silicon. A fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF) with a crown ether, attacks the trimethylsilyl group. This initiates a concerted or stepwise elimination of the triflate group, which is an excellent leaving group, to generate 4-methoxybenzyne under remarkably mild and neutral conditions.
Caption: The Kobayashi method for generating 4-methoxybenzyne from a silylaryl triflate precursor.
Experimental Protocol: Generation and Trapping with Furan
-
To a mixture of 2-(trimethylsilyl)-4-methoxyphenyl trifluoromethanesulfonate (1 equivalent), cesium fluoride (2 equivalents), and furan (5 equivalents) is added anhydrous acetonitrile or THF.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to isolate the Diels-Alder adduct.
The Kobayashi method is widely regarded as one of the most versatile and functional group tolerant methods for aryne generation. The precursors are often stable, crystalline solids that can be stored for extended periods. The mild, neutral reaction conditions allow for the presence of a wide array of sensitive functional groups in the trapping agent and the aryne precursor itself.
Performance Comparison
| Method | Precursor | Reagents | Conditions | Yield of Trapped Adduct | Advantages | Disadvantages |
| Diazotization | 5-Methoxyanthranilic Acid | Isoamyl nitrite, Acid | Reflux (e.g., 80 °C) | Moderate to Good | Inexpensive starting material | Harsh conditions, safety concerns (diazonium salts), byproduct formation |
| Elimination | 2-Bromoanisole | NaNH₂ or LDA | Room Temp. to Mild Heating | Good to Excellent | Milder conditions than diazotization | Requires strong base, limited functional group tolerance |
| Kobayashi Reaction | 2-(trimethylsilyl)-4-methoxyphenyl triflate | CsF or KF/18-crown-6 | Room Temperature | Excellent | Very mild, neutral conditions, high functional group tolerance, stable precursors | Multi-step synthesis of precursor, higher cost of reagents |
Note: Yields are highly dependent on the specific trapping agent used and the precise reaction conditions. The yields presented here are qualitative and for comparative purposes.
Conclusion and Recommendations
The choice of method for generating 4-methoxybenzyne is a critical decision in the design of a synthetic route.
-
The diazotization of 5-methoxyanthranilic acid remains a viable option for large-scale synthesis where cost is a primary concern and the substrate is robust enough to withstand the reaction conditions.
-
Elimination from haloanisoles provides a good balance between reactivity and milder conditions, making it a suitable choice for many applications where very sensitive functional groups are not present.
-
The Kobayashi reaction using silylaryl triflates represents the state-of-the-art for the generation of 4-methoxybenzyne, especially in the context of complex molecule synthesis. Its exceptional mildness and broad functional group compatibility often outweigh the additional synthetic effort required to prepare the precursor.
For researchers in drug development and those working with complex, highly functionalized molecules, the Kobayashi method is strongly recommended. The reliability and predictability of this method often lead to higher overall yields and a more streamlined synthetic workflow.
References
At the time of this writing, specific, side-by-side comparative studies with yield data for the generation of 4-methoxybenzyne using all three methods were not available in a single source. The protocols and comparisons are based on established general principles of aryne chemistry and data from analogous systems.
- Hart, H. (1971). Benzyne. Accounts of Chemical Research, 4(10), 337-343.
- Kobayashi, Y., et al. (1983). A mild and efficient method for the generation of arynes. Tetrahedron Letters, 24(38), 4101-4104.
- Gilchrist, T. L. (1995). The Chemistry of Functional Groups, Supplement E2: The chemistry of hydroxyl, ether and peroxide groups. John Wiley & Sons.
- Stiles, M., & Miller, R. G. (1960). The Reaction of Benzyne with Furan. Journal of the American Chemical Society, 82(14), 3802-3802.
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Triflates
<
Introduction: The Power of C-C Bonds and the Utility of Aryl Triflates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
While aryl halides (iodides, bromides, and chlorides) are common substrates, aryl triflates (trifluoromethanesulfonates, or OTf) offer distinct advantages.[3] Derived from readily available phenols, they provide an alternative and often complementary disconnection in retrosynthetic analysis.[3] Furthermore, the reactivity of the triflate group can be orthogonal to that of halides, enabling selective, sequential couplings on a polyfunctionalized aromatic ring.[4][5] However, the C–O bond of an aryl triflate is strong, and its efficient activation places specific demands on the palladium catalyst.[6]
This guide provides a comparative analysis of prominent palladium catalyst systems for the Suzuki coupling of aryl triflates, offering insights into catalyst selection, reaction optimization, and practical execution for researchers in synthetic chemistry and drug development.
The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to rational catalyst selection and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-triflate bond of the aryl triflate. This step, often rate-limiting, forms a Pd(II) intermediate. The efficiency of this step is heavily influenced by the electron-donating properties and steric bulk of the ligands on the palladium center.[9][10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the triflate group. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][11][12]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the Pd(II) center couple and are eliminated. This regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
A Comparative Analysis of Palladium Catalyst Systems
The "catalyst" is rarely just a palladium salt; it is a system comprising a palladium precursor and, crucially, a supporting ligand. The ligand stabilizes the palladium center, modulates its reactivity, and is the primary determinant of the catalyst's performance.
Buchwald Dialkylbiaryl Phosphine Ligands
The ligands developed by Stephen Buchwald and his group are among the most powerful and versatile for a wide range of cross-coupling reactions, including the Suzuki coupling of aryl triflates.[9] These ligands are characterized by a biaryl backbone with a phosphine substituent on one ring and bulky alkyl groups on the other.
-
Key Ligands: SPhos, XPhos, and RuPhos are prominent examples.[9][13]
-
Performance and Scope: These ligands excel due to their steric bulk and electron-rich nature. The bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[9] The electron-rich phosphine facilitates the cleavage of the C-OTf bond. Consequently, catalysts based on these ligands are highly active, often at low catalyst loadings, and are effective for coupling sterically hindered aryl triflates.[13][14] They also exhibit remarkable stability.[9]
-
Typical Reaction Conditions: These catalysts are often used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, or more conveniently as pre-formed, air-stable "precatalysts" (e.g., XPhos Pd G3).[15] Reactions are typically run in ethereal or aromatic solvents (e.g., THF, dioxane, toluene) with phosphate or carbonate bases at temperatures ranging from room temperature to ~100 °C.[9][15]
Simple Trialkylphosphine Ligands
Before the advent of the more sophisticated biarylphosphine ligands, simple, bulky trialkylphosphines were instrumental in advancing the coupling of less reactive electrophiles.
-
Key Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are classic examples.[4]
-
Performance and Scope: The combination of Pd(OAc)₂ with PCy₃ is particularly effective for a diverse range of aryl and vinyl triflates, often allowing reactions to proceed cleanly at room temperature.[4] These ligands are highly electron-donating and sterically demanding, which, like the Buchwald ligands, promotes the key oxidative addition step. While highly effective, they can be sensitive to air and may not offer the same breadth of substrate scope for extremely challenging couplings as the more modern biarylphosphines.
-
Typical Reaction Conditions: Similar to Buchwald systems, these are often generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[4] Fluoride bases (e.g., CsF, K₃PO₄) are commonly employed in solvents like THF or dioxane.[4]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They are strong sigma-donors, forming very stable bonds with the palladium center.
-
Key Ligands: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SImes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are widely used.
-
Performance and Scope: NHC-palladium complexes, particularly the well-defined "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, are known for their high thermal stability and reactivity.[16][17] They are effective for the coupling of a variety of aryl triflates and are particularly useful when high reaction temperatures are required. Their strong Pd-C bond can prevent catalyst decomposition pathways like the formation of palladium black.
-
Typical Reaction Conditions: PEPPSI-IPr and related precatalysts are air- and moisture-stable, making them convenient to use.[17][18] They are typically employed with carbonate or phosphate bases in solvents like dioxane or THF at elevated temperatures.
Data-Driven Comparison of Catalyst Performance
To provide a clearer picture, the following table summarizes representative data from the literature for the Suzuki coupling of a common aryl triflate, 4-tert-butylphenyl triflate, with phenylboronic acid.
| Catalyst System | Pd Source | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald System | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 80 | 2 | >95 | [13] |
| Trialkylphosphine | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | RT | 12 | 94 | [4] |
| NHC System | - | PEPPSI-IPr | K₂CO₃ | Dioxane | 80 | 18 | 92 | [16] |
This table is a simplified representation based on typical results. Actual performance may vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step protocols for a representative Suzuki-Miyaura coupling using two different catalyst systems.
Protocol 1: Suzuki Coupling using a Buchwald Precatalyst (XPhos Pd G3)
This protocol benefits from the use of an air-stable, well-defined precatalyst, simplifying the reaction setup.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl triflate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol %).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with nitrogen or argon three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) active species and lead to catalyst deactivation and the formation of homocoupling byproducts.
-
Solvent Addition: Add degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 2-12 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In Situ Catalyst Generation with Pd(OAc)₂/PCy₃
This protocol demonstrates the formation of the active catalyst from its components directly in the reaction flask.
Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask with a stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol %) and tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol %).
-
Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 10 minutes.
-
Catalyst Formation: Add degassed dioxane (2 mL) and stir the mixture at room temperature for 15 minutes. Causality: This pre-stirring allows for the formation of the Pd(0)-phosphine complex, the active catalyst, before the addition of the substrates.
-
Substrate Addition: Add the aryl triflate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) to the flask under a positive flow of inert gas.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 80 °C).
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
Troubleshooting and Key Considerations
-
Hydrolysis of Aryl Triflates: Aryl triflates can be susceptible to hydrolysis back to the corresponding phenol, especially under strongly basic conditions or in the presence of water.[19] Using anhydrous solvents and bases, and ensuring a thoroughly dried reaction setup can mitigate this. If hydrolysis is persistent, switching to a milder base like CsF or K₂CO₃ may be beneficial.
-
Low Yields or Stalled Reactions: This can often be attributed to catalyst deactivation. Ensure the reaction is rigorously deoxygenated. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 when generating the catalyst in situ) can sometimes improve catalyst stability. For sterically demanding substrates, higher temperatures or a switch to a bulkier ligand (e.g., from SPhos to XPhos) may be necessary.[14]
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[2] Rigorous deoxygenation of the reaction mixture and solvents is the primary solution.
Conclusion: Selecting the Right Tool for the Job
The choice of palladium catalyst is a critical parameter for a successful Suzuki-Miyaura coupling of aryl triflates.
-
For general-purpose, high-efficiency couplings of a broad range of aryl triflates, including sterically hindered examples, Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos), particularly in their precatalyst forms, represent the state of the art due to their high activity and stability.[9][13]
-
For simple, unhindered aryl triflates where mild conditions are a priority, classic bulky trialkylphosphines like PCy₃ remain a cost-effective and highly efficient option, often enabling reactions at room temperature.[4]
-
When high thermal stability is required or for specific substrate classes, NHC-based catalysts like PEPPSI-IPr offer a robust and reliable alternative.[17]
Ultimately, the optimal catalyst system depends on the specific electronic and steric properties of the coupling partners, as well as practical considerations such as cost, air-stability, and ease of use. A systematic approach, potentially involving a small-scale screen of different ligand/base combinations, is often the most effective strategy for identifying the ideal conditions for a challenging transformation.
References
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- 10. researchgate.net [researchgate.net]
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- 17. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Benzyne Formation from 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, arynes, and particularly benzynes, stand out as highly reactive and versatile intermediates. Their ability to undergo a variety of transformations, including pericyclic reactions and nucleophilic additions, makes them powerful tools for the construction of complex aromatic systems. The advent of mild generation methods has propelled aryne chemistry to the forefront of synthetic strategy. Among the most reliable and widely used precursors are 2-(trimethylsilyl)aryl trifluoromethanesulfonates, which generate benzynes under gentle, fluoride-induced conditions, a method pioneered by Kobayashi.[1][2]
This guide provides an in-depth analysis of the reaction kinetics for benzyne formation from a specific, electron-rich precursor: 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate . We will delve into the mechanistic underpinnings of this reaction, explore the factors governing its rate, and present a comparative analysis with alternative benzyne generation methodologies. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental protocols to effectively harness the synthetic potential of this powerful reaction.
I. The Kobayashi Method: A Gentle Path to a Reactive Intermediate
The fluoride-induced 1,2-elimination of 2-(trimethylsilyl)phenyl trifluoromethanesulfonates is the cornerstone of modern benzyne chemistry.[3] This method offers a significant advantage over classical approaches that often require harsh conditions, such as the use of strong bases or high temperatures.[4] The reaction proceeds via a well-established mechanism, initiated by the attack of a fluoride ion on the silicon atom.
The reaction mechanism can be described as follows:
-
Fluoride Attack: A fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), provides the fluoride ion (F⁻) which attacks the electrophilic silicon atom of the trimethylsilyl group.
-
Formation of a Pentacoordinate Silicate: This nucleophilic attack forms a transient pentacoordinate silicon intermediate.
-
Elimination: The intermediate then undergoes a 1,2-elimination. The triflate group (a very good leaving group) departs, and the silyl group is eliminated as trimethylsilyl fluoride (TMSF), resulting in the formation of the highly strained benzyne intermediate.
Computational studies using Density Functional Theory (DFT) have shed light on the energetics of this process for the parent 2-(trimethylsilyl)phenyl triflate. The overall reaction to form benzyne, trimethylsilyl fluoride, and the triflate anion is thermodynamically favorable.[5] The mechanism can proceed through an E1cB-type pathway involving an intermediate aryl anion, with a calculated activation barrier (ΔG‡) of 5.7 kcal mol−1 for the final elimination step.[5]
Caption: Mechanism of benzyne formation from a silylaryl triflate precursor.
II. Kinetic Profile of this compound
The Electronic Influence of the Methoxy Group
The methoxy group at the 4-position is a strong electron-donating group through resonance. This electronic effect is expected to influence the rate of benzyne formation. A Hammett-type equation has been used to describe the sensitivity of nucleophilic cleavage of the Si-aryl bond to the electronic effects of substituents on the phenyl ring in a related system.[3] This suggests that the rate of the initial fluoride attack on the silicon atom, a key step in the benzyne formation, will be influenced by the electronic properties of the aryl group. The electron-donating methoxy group may slightly decrease the electrophilicity of the silicon atom, potentially slowing the initial fluoride attack compared to an unsubstituted or electron-withdrawn analogue.
Controlling the Reaction Rate: The Choice of Fluoride Source and Solvent
A key practical aspect of the Kobayashi method is the ability to control the rate of benzyne generation by judiciously selecting the fluoride source and solvent.[6] This control is crucial for reactions where the benzyne trapping step is slow or when a gradual release of the reactive intermediate is desired.
| Fluoride Source | Solvent(s) | Relative Rate of Benzyne Generation | Rationale |
| TBAF (Tetrabutylammonium fluoride) | THF, Acetonitrile | Fast | High solubility in common organic solvents leads to a high concentration of fluoride ions.[7] |
| CsF (Cesium fluoride) | Acetonitrile | Moderate | Soluble in acetonitrile, providing a steady generation of benzyne.[7] |
| CsF (Cesium fluoride) | THF | Slow | Limited solubility in THF results in a slow, controlled release of fluoride ions.[6] |
| KF (Potassium fluoride) with 18-crown-6 | THF, Acetonitrile | Moderate to Fast | The crown ether sequesters the potassium ion, increasing the nucleophilicity of the "naked" fluoride ion. |
This tunability allows for the optimization of reaction conditions to match the reactivity of the trapping agent and minimize side reactions. For instance, in a reaction where the benzyne trapping agent is slow to react, using a less soluble fluoride source like CsF in THF can prevent the accumulation of the highly reactive benzyne, which could otherwise lead to undesired oligomerization.
III. A Comparative Look at Benzyne Precursors
While 2-(trimethylsilyl)aryl triflates are the workhorses of modern aryne chemistry, a variety of other precursors have been developed, each with its own set of advantages and disadvantages.
| Benzyne Precursor Type | Generation Conditions | Advantages | Disadvantages |
| 2-(Trimethylsilyl)aryl triflates | Fluoride source (CsF, TBAF, etc.) in an organic solvent (e.g., MeCN, THF) at or near room temperature.[1] | Mild conditions, high functional group tolerance, commercially available precursors.[4] | Triflic anhydride used in their synthesis is expensive and corrosive.[8] |
| Halobenzenes | Strong bases (e.g., n-BuLi, NaNH₂) at low to elevated temperatures. | Readily available and inexpensive starting materials. | Harsh reaction conditions, limited functional group compatibility, potential for regioselectivity issues. |
| Benzenediazonium-2-carboxylate | Thermal decomposition. | Neutral reaction conditions. | Can be explosive and is shock-sensitive, posing a significant safety hazard.[7] |
| 2-(Trimethylsilyl)aryl 4-chlorobenzenesulfonates | Fluoride source (similar to triflates). | Prepared from less expensive and safer sulfonylating agents.[8] | May require slightly more forcing conditions compared to triflates. |
| Hexadehydro-Diels-Alder (HDDA) Reaction | Thermal activation of triynes. | Generates benzyne in situ without external reagents. | Requires synthesis of specialized triyne precursors. |
From a safety perspective, calorimetric studies have shown that the generation of benzyne from silyl triflate precursors under typical conditions does not lead to a runaway reaction, a stark contrast to the hazardous nature of benzenediazonium-2-carboxylate.[7][9]
Caption: Comparison of different methods for benzyne generation.
IV. Experimental Protocols for Kinetic Analysis
Monitoring the kinetics of benzyne formation is crucial for understanding the reaction mechanism and optimizing reaction conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring.
General Protocol for NMR Kinetic Monitoring
-
Sample Preparation:
-
In an NMR tube, dissolve the benzyne precursor, this compound, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CD₃CN).
-
Ensure all glassware is dry and the solvent is anhydrous.
-
The trapping agent for the benzyne (e.g., furan) should be included in excess to ensure pseudo-first-order kinetics with respect to the benzyne precursor.[10]
-
-
Initiation of the Reaction:
-
Acquire an initial spectrum (t=0) before the addition of the fluoride source.
-
Inject a solution of the fluoride source (e.g., CsF or TBAF in the same deuterated solvent) into the NMR tube.
-
Quickly mix the sample and place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
The disappearance of the signals corresponding to the starting material and the appearance of signals for the trapped benzyne product can be monitored.
-
-
Data Analysis:
-
Integrate the signals of the starting material and the product relative to the internal standard at each time point.
-
Plot the concentration of the starting material versus time.
-
From this data, the reaction order and the rate constant can be determined.
-
Caption: Workflow for NMR-based kinetic analysis of benzyne formation.
V. Conclusion
This compound is a valuable precursor for the generation of the corresponding electron-rich benzyne under mild conditions. While direct experimental kinetic data for this specific compound is sparse, a comprehensive understanding of its reactivity can be achieved by considering the well-established mechanism of the Kobayashi benzyne generation, the electronic effects of the methoxy substituent, and by drawing comparisons with related systems.
The ability to tune the rate of benzyne formation through the judicious choice of fluoride source and solvent provides a high degree of control, making this methodology adaptable to a wide range of synthetic applications. Compared to other benzyne generation methods, the use of silylaryl triflates offers a superior combination of mild conditions, functional group tolerance, and safety. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own kinetic analyses, leading to a deeper understanding and more effective utilization of this powerful synthetic tool.
VI. References
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Exploring Possible Surrogates for Kobayashi's Aryne Precursors. ACS Omega, 2020.
-
The reaction of 2-(trimethylsilyl)aryl triflates and benzyl triflones. ResearchGate, 2021.
-
Benzyne Precursors. Tokyo Chemical Industry Co., Ltd.
-
Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. PMC, 2012.
-
Improved Synthesis of the Benzyne Precursor 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate. ResearchGate, 2008.
-
Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor. PMC, 2020.
-
O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. ResearchGate, 2021.
-
Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins. Chemical Science, 2016.
-
Formation and Trapping of Benzyne. ResearchGate, 2011.
-
Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Mastering Organic Chemistry, 2018.
-
Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor. PubMed, 2020.
-
o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors. PubMed, 2021.
-
Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne. PMC, 2014.
-
How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate? ChemicalBook, 2020.
-
Integrating reaction and analysis: investigation of higher-order reactions by cryogenic trapping. Beilstein Journal of Organic Chemistry, 2014.
-
The relative rates of electron-rich and electron-deficient alkene cycloadditions to benzyne. Enhanced electrophilicity as a consequence of alkyne bending distortions. Semantic Scholar, 1979.
-
Trapping of the benzyne intermediate by aromatic solvents. ResearchGate, 2021.
-
Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4 dinitrobenzaldehyd. ChemRxiv, 2022.
-
3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy. PMC, 2023.
-
Remote Formation of Arynes via Formal Dehydrogenation of Arenes. ChemRxiv, 2022.
-
In Situ Quantitative Monitoring of Adsorption from Aqueous Phase by UV–vis Spectroscopy: Implication for Understanding of Heterogeneous Processes. PMC, 2021.
-
Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry, 2020.
-
Benzyne, Arynes & Nucleophilic Aromatic Substitution. Making Molecules, 2021.
-
Formation and Trapping of Benzyne. Semantic Scholar, 2011.
-
Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne. ResearchGate, 2008.
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A Researcher's Guide to the Spectroscopic Validation of 4-Methoxybenzyne Intermediates
For researchers, scientists, and professionals in drug development, the unequivocal identification of transient intermediates is a cornerstone of mechanistic understanding and reaction optimization. Among these fleeting species, arynes, and specifically 4-methoxybenzyne, present a significant analytical challenge due to their high reactivity. This guide provides an in-depth comparison of spectroscopic methodologies for the validation of 4-methoxybenzyne, grounded in established experimental techniques and computational predictions. We will explore both direct and indirect methods of characterization, offering a pragmatic approach for those working at the frontiers of organic synthesis.
The Elusive Nature of 4-Methoxybenzyne: A Spectroscopic Overview
4-Methoxybenzyne is a neutral, highly strained intermediate derived from the formal removal of two adjacent substituents from a benzene ring. The presence of the electron-donating methoxy group influences its electronic structure and reactivity, making its spectroscopic fingerprint of particular interest. Direct observation of such a transient species is exceptionally challenging and often requires specialized techniques such as matrix isolation spectroscopy.[1][2][3] More commonly, its existence is inferred through trapping experiments, where the aryne reacts with a known trapping agent to form a stable adduct that can be readily characterized by conventional spectroscopic methods.
This guide will focus on a multi-pronged approach to validation, integrating:
-
In-situ Generation and Trapping: A practical and widely used method to indirectly confirm the presence of 4-methoxybenzyne.
-
Computational Spectroscopy: The use of Density Functional Theory (DFT) to predict the spectroscopic properties of the intermediate, providing a theoretical benchmark.
-
Direct Spectroscopic Techniques (Matrix Isolation): A discussion of the specialized methods required for the direct observation of highly reactive species.
-
Mass Spectrometry: A powerful tool for the analysis of both the intermediate and its adducts.
In-Situ Generation and Trapping: An Indirect but Powerful Validation Strategy
A robust method for confirming the generation of 4-methoxybenzyne is to trap it in-situ with a diene, such as furan, via a [4+2] cycloaddition reaction. The resulting adduct is a stable compound whose structure can be unequivocally determined using standard spectroscopic techniques, thereby providing compelling evidence for the transient existence of the aryne intermediate.[4][5][6]
Experimental Workflow: Generation and Trapping
The following workflow outlines a general procedure for the generation of 4-methoxybenzyne from a suitable precursor, such as 2-(trimethylsilyl)-5-methoxyphenyl triflate, and its subsequent trapping with furan.
Caption: Workflow for the in-situ generation and trapping of 4-methoxybenzyne.
Spectroscopic Analysis of the 4-Methoxybenzyne-Furan Adduct
The structure of the resulting cycloadduct provides crucial information about the regiochemistry of the benzyne intermediate. The analysis of its NMR and mass spectra is paramount.
Table 1: Predicted vs. Expected Experimental Data for the 4-Methoxybenzyne-Furan Adduct
| Spectroscopic Technique | Predicted Data (DFT) | Expected Experimental Data | Key Features for Validation |
| ¹H NMR | Chemical shifts and coupling constants for aromatic, olefinic, bridgehead, and methoxy protons. | A complex spectrum with distinct signals for the different proton environments. | - Presence of signals for the methoxy group.- Characteristic shifts and couplings for the olefinic and bridgehead protons of the Diels-Alder adduct. |
| ¹³C NMR | Chemical shifts for all carbon atoms, including the quaternary carbons of the aryne moiety.[7][8] | Signals corresponding to all carbon atoms in the adduct.[9] | - Identification of the two new quaternary carbon signals from the original benzyne triple bond.- Characteristic shifts for the methoxy carbon and the carbons of the furan-derived portion. |
| Mass Spectrometry (HRMS) | Calculated exact mass of the protonated molecule [M+H]⁺. | Measured exact mass consistent with the molecular formula of the adduct. | - Confirmation of the molecular formula of the trapping product, which is the sum of 4-methoxybenzyne and furan. |
Computational Spectroscopy: A Predictive Approach
In the absence of direct experimental data for 4-methoxybenzyne, computational chemistry, particularly DFT, serves as an invaluable tool for predicting its spectroscopic properties.[10][11][12][13] These predictions can then be compared with data from matrix isolation experiments or used to rationalize the reactivity observed in trapping experiments.
Table 2: Predicted Spectroscopic Data for 4-Methoxybenzyne
| Spectroscopic Technique | Predicted Data (DFT) | Rationale and Key Features |
| IR Spectroscopy | A strong absorption band is predicted in the range of 1850-1950 cm⁻¹ for the strained triple bond.[14][15] | The highly strained C≡C bond in arynes exhibits a characteristic vibrational frequency that is significantly lower than that of a typical alkyne. |
| ¹³C NMR Spectroscopy | The carbons of the triple bond are predicted to be highly deshielded, with chemical shifts in the range of 180-200 ppm.[16] | The sp-hybridized carbons of the strained triple bond are in a unique electronic environment, leading to significant deshielding. |
| UV-Vis Spectroscopy | Predictions suggest absorption maxima in the UV region, characteristic of highly reactive, conjugated systems.[17][18][19] | The electronic transitions of the strained π-system are expected to give rise to distinct UV-Vis absorption bands. |
Direct Spectroscopic Observation: Matrix Isolation
The direct spectroscopic characterization of highly reactive intermediates like 4-methoxybenzyne can be achieved using matrix isolation techniques.[1][2][3][20] This involves generating the benzyne in the gas phase and co-depositing it with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface. At these low temperatures, the benzyne is trapped and stabilized, allowing for its spectroscopic analysis.
Experimental Protocol: Matrix Isolation Spectroscopy
-
Precursor Sublimation: A suitable precursor, such as 4-methoxyphthalic anhydride, is heated under vacuum to induce sublimation.
-
Photolysis: The gaseous precursor is subjected to UV photolysis to induce the extrusion of CO and CO₂, generating 4-methoxybenzyne.[21]
-
Co-deposition: The photoproducts are co-deposited with a large excess of an inert matrix gas (e.g., argon) onto a cryogenic window (typically at ~10 K).
-
Spectroscopic Analysis: The matrix is then analyzed by IR and UV-Vis spectroscopy to identify the trapped species.
Caption: Workflow for matrix isolation spectroscopy of 4-methoxybenzyne.
Mass Spectrometry: A Tool for Adduct Characterization and Fragmentation Analysis
Mass spectrometry is a highly sensitive technique that can be used to identify the 4-methoxybenzyne intermediate, either directly or through the analysis of its trapping adducts. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and elemental composition.
Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) can be employed to fragment the protonated adduct.[22][23][24][25][26] The fragmentation pattern provides valuable structural information, further confirming the identity of the trapped intermediate.
Table 3: Mass Spectrometric Analysis of 4-Methoxybenzyne and its Adducts
| Analysis Type | Expected Results | Significance |
| HRMS of Trapping Adduct | Accurate mass measurement confirming the elemental composition of the adduct (C₁₁H₁₀O₂ for the furan adduct). | Provides definitive evidence for the formation of the trapping product and, by inference, the 4-methoxybenzyne intermediate. |
| CID of Trapping Adduct | Fragmentation pattern consistent with the structure of the Diels-Alder adduct. Key fragments may include the loss of CO or the methoxy group. | Elucidates the connectivity of the adduct, confirming the regiochemistry of the cycloaddition and the structure of the benzyne. |
Conclusion: A Weight-of-Evidence Approach
The spectroscopic validation of a transient intermediate like 4-methoxybenzyne rarely relies on a single piece of evidence. Instead, a comprehensive, weight-of-evidence approach is required. By combining the practical insights from in-situ trapping experiments with the predictive power of computational chemistry and, where possible, the definitive data from direct observation techniques like matrix isolation spectroscopy, researchers can build a robust and compelling case for the existence and reactivity of this important intermediate. This multi-faceted strategy not only provides a higher degree of confidence in the proposed reaction mechanism but also paves the way for the rational design of new synthetic methodologies.
References
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Lee, J. C., & Lee, J. Y. (n.d.). An NMR Study of The Reaction of Furan With Maleic Anhydride and Maleic Acid. Scribd. [Link]
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Mary, Y. S., & Balachandran, V. (2015). Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. ResearchGate. [Link]
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Van der Eycken, E. V. (n.d.). (a) Furan trapping of the in situ-generated benzyne 12 derived from... ResearchGate. [Link]
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HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). HMDB. [Link]
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Engle, K. M. (2015). Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions. PMC. [Link]
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Govindarajan, M., & Nagabalasubramanian, P. B. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. ResearchGate. [Link]
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Aslan, H. G., & Aydin, L. (2021). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC. [Link]
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Reva, I., & Fausto, R. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. PMC. [Link]
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Felix, V., & Gavezzotti, A. (2012). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. PMC. [Link]
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ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. [Link]
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Houk, K. N., & Wheeler, S. E. (2010). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. PMC. [Link]
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Laskin, J., & Futrell, J. H. (2011). Chemical mass shifts of cluster ions and adduct ions in quadrupolar ion traps revisited and extended. PMC. [Link]
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Hwang, M.-L., & Lee, Y.-P. (2013). FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen. The International Journal of Engineering and Science (IJES), 2(1), 227-231. [Link]
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Zhang, B., et al. (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Kumar, V., et al. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. SciRP.org. [Link]
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Maier, G., & Reisenauer, H. P. (2001). Photochemistry of Matrix-Isolated 4-Diazo-4H-imidazole: IR-Spectroscopic Identification of 4H-Imidazol-4-ylidene. ResearchGate. [Link]
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Pecul, M., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
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Esteves, C. I. C., et al. (2020). Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers. Semantic Scholar. [Link]
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Wang, H., et al. (2021). a–d) Transient absorption spectra of 4, 9, M1 and M2 in MeOH.... ResearchGate. [Link]
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Kandaz, M., & Koca, A. (2019). Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. SciSpace. [Link]
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Borho, N., & Suhm, M. A. (2003). The ab initio assigning of the vibrational probing modes of tryptophan: linear shifting of approximate anharmonic frequencies vs. multiplicative scaling of harmonic frequencies. Physical Chemistry Chemical Physics, 5(21), 4814-4818. [Link]
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Al-Majiden, A. H. K., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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Cîrdei, I., et al. (2014). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PMC. [Link]
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Zhang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. MDPI. [Link]
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Dorohoi, D. O., & Dorohoi, D. (2012). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. ResearchGate. [Link]
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A Researcher's Guide to Benzyne Generation: A Cost-Benefit Analysis
Benzyne, a fleeting yet powerful intermediate, has carved a significant niche in the landscape of modern organic synthesis. Its ability to undergo a variety of transformations, including pericyclic reactions and nucleophilic additions, makes it an invaluable tool for the construction of complex aromatic and polycyclic frameworks, which are often key scaffolds in pharmaceuticals and functional materials. However, the high reactivity that makes benzyne so useful also presents significant challenges in its generation.
This guide provides a comprehensive cost-benefit analysis of the most common methods for generating benzyne. We will delve into the underlying mechanisms, practical experimental considerations, and critically, the economic and safety factors that researchers, scientists, and drug development professionals must weigh when choosing the optimal method for their specific application.
The Contenders: An Overview of Benzyne Generation Methods
The choice of a benzyne generation method is a critical decision that impacts not only the success of a reaction but also its safety, scalability, and overall cost. Here, we compare four of the most prevalent strategies:
-
The Classical Diazonium Salt Method: A historical approach involving the thermal decomposition of benzenediazonium-2-carboxylate.
-
Generation from Halobenzenes: A versatile method that utilizes strong bases to dehydrohalogenate an aryl halide.
-
The Kobayashi Method (Silyl Triflate Precursors): A modern and widely adopted method that employs silyl triflates as stable, mild precursors.
-
The Hexadehydro-Diels-Alder (HDDA) Reaction: An elegant, atom-economical thermal method that generates benzyne from triyne precursors.
The Classical Diazonium Salt Method: A Legacy of Power and Peril
The generation of benzyne from anthranilic acid via a diazonium salt intermediate is one of the oldest methods and remains a staple in some academic laboratories for its simplicity and readily available starting materials.
Mechanism
The process begins with the diazotization of anthranilic acid with a nitrite source, such as isoamyl nitrite, to form the unstable benzenediazonium-2-carboxylate. This intermediate readily decomposes upon gentle heating, releasing nitrogen and carbon dioxide gas to generate benzyne.
Figure 1: Mechanism of benzyne generation from anthranilic acid.
Cost Analysis
The primary appeal of this method lies in the low cost of its precursors. Anthranilic acid and isoamyl nitrite are commodity chemicals, making this a budget-friendly option for small-scale synthesis.
| Reagent | Typical Cost (per mole) |
| Anthranilic Acid | ~$20 - $50 |
| Isoamyl Nitrite | ~$30 - $60 |
Note: Costs are estimates and can vary based on supplier and purity.
Benefit Analysis
-
Low Precursor Cost: The most significant advantage.
-
Simple Procedure: The reaction setup is straightforward.
Drawback Analysis
-
Safety Hazard: Benzenediazonium-2-carboxylate is notoriously explosive when isolated and dry, posing a significant safety risk.[1][2] Extreme caution is required, and the intermediate should always be kept wet with solvent.[2]
-
Scalability Issues: The explosive nature of the intermediate makes this method unsuitable for large-scale industrial applications. Efforts to scale up this process require extensive calorimetric analysis and tightly controlled addition sequences to manage the inherent hazards.[2]
-
Gaseous Byproducts: The evolution of nitrogen and carbon dioxide can lead to pressure buildup in a closed system.
Experimental Protocol: Generation of Benzyne and Trapping with Furan
This protocol describes the in-situ generation of benzyne from anthranilic acid and its subsequent trapping in a Diels-Alder reaction with furan.[3]
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthracene (1.0 eq) in 1,2-dimethoxyethane.
-
Heat the solution to a gentle reflux.
-
In a separate flask, dissolve anthranilic acid (1.2 eq) in 1,2-dimethoxyethane.
-
In another flask, dilute isoamyl nitrite (1.5 eq) with 1,2-dimethoxyethane.
-
Slowly and simultaneously add the anthranilic acid and isoamyl nitrite solutions to the refluxing anthracene solution over a period of 20-30 minutes.
-
After the addition is complete, continue to reflux for an additional 30 minutes.
-
Cool the reaction mixture and proceed with the workup and purification to isolate the triptycene product.
Generation from Halobenzenes: The Power of Strong Bases
The dehydrohalogenation of aryl halides using strong bases is a versatile and widely used method for generating benzyne, particularly in academic research.
Mechanism
A strong, non-nucleophilic base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), abstracts a proton ortho to the halogen atom. The resulting aryl anion then expels the halide ion to form the benzyne intermediate.
Figure 3: Mechanism of benzyne generation via the Kobayashi method.
Cost Analysis
The primary drawback of the Kobayashi method is the higher cost of the silyl triflate precursors compared to the classical methods.
| Reagent | Typical Cost (per gram) |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | ~$30 - $50 |
| Cesium Fluoride | ~$2 - $5 |
Note: Costs are estimates and can vary based on supplier and quantity.
Benefit Analysis
-
Mild Conditions: Reactions are typically run at or slightly above room temperature, avoiding the need for cryogenic setups.
-
High Functional Group Tolerance: The mild conditions allow for the presence of a wide variety of functional groups that would be incompatible with strong bases.
-
Safety: The precursors are stable, and the reaction does not generate explosive intermediates or large volumes of gas. Calorimetric studies have shown that this method has a much lower risk of a runaway reaction compared to the diazonium salt method. [1]* Scalability: The enhanced safety profile and milder conditions make this method more amenable to scale-up in industrial settings. [1]
Experimental Protocol: Generation of Benzyne and Trapping with Furan
This protocol is a representative example of a Kobayashi-type benzyne generation and trapping. [1]
-
To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and furan (3.0 eq) in acetonitrile (0.1 M) is added cesium fluoride (1.5 eq).
-
The reaction mixture is stirred at 60 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography. A typical yield for this reaction is high, often exceeding 90%. [1]
The Hexadehydro-Diels-Alder (HDDA) Reaction: An Atom-Economical Approach
The HDDA reaction is a thermal cycloisomerization of a triyne to generate a benzyne intermediate. This method is notable for its elegance and high atom economy, as no reagents are required for the benzyne generation step itself.
Mechanism
Upon heating, the triyne undergoes a [4+2] cycloaddition, where one alkyne acts as the dienophile and the conjugated diyne acts as the diene, to form the benzyne intermediate.
Figure 4: Mechanism of benzyne generation via the HDDA reaction.
Cost Analysis
Benefit Analysis
-
High Atom Economy: All atoms of the triyne precursor are incorporated into the benzyne intermediate.
-
Reagent-Free Generation: Benzyne is generated simply by heating, avoiding the need for potentially reactive or hazardous reagents.
-
Mild Conditions (for some substrates): Some highly activated triynes can undergo the HDDA reaction at or near room temperature.
Drawback Analysis
-
Precursor Synthesis: The synthesis of the triyne precursors can be complex and time-consuming, which can be a significant barrier. [4]* High Temperatures: Many HDDA reactions require elevated temperatures, which may not be compatible with all functional groups.
-
Limited Availability of Precursors: Triyne precursors are generally not commercially available and must be synthesized in-house.
Experimental Protocol: A Representative HDDA Reaction
A typical HDDA protocol involves heating a solution of the triyne precursor in a suitable high-boiling solvent, often in the presence of a trapping agent. The reaction time and temperature are highly dependent on the specific structure of the triyne. [4]
-
A solution of the triyne precursor and a trapping agent (e.g., furan) in a high-boiling solvent (e.g., toluene, xylenes) is prepared in a sealed tube.
-
The mixture is heated to the required temperature (ranging from room temperature to >150 °C) for several hours to days.
-
The reaction is monitored by TLC or GC-MS for the consumption of the starting material and the formation of the product.
-
Upon completion, the solvent is removed, and the product is purified by chromatography.
Comparative Summary and Conclusion
The choice of a benzyne generation method is a multifaceted decision that requires careful consideration of cost, safety, scalability, and experimental convenience.
| Method | Precursor Cost | Safety | Scalability | Key Advantages | Key Disadvantages |
| Diazonium Salt | Low | Very Poor (Explosive intermediate) | Poor | Inexpensive precursors | Extreme safety hazard, not scalable |
| Halobenzene | Moderate | Poor (Pyrophoric bases) | Moderate | Versatile | Harsh conditions, functional group incompatibility |
| Kobayashi (Silyl Triflate) | High | Excellent | Good | Mild conditions, high functional group tolerance, safe | Expensive precursors |
| HDDA | Variable (High for custom synthesis) | Good | Moderate | High atom economy, reagent-free generation | Complex precursor synthesis, often high temperatures |
For academic research on a small scale where cost is a primary concern and appropriate safety precautions can be strictly enforced, the classical diazonium salt method may be considered. However, its inherent dangers cannot be overstated. The use of halobenzenes with strong bases offers greater versatility but comes with its own set of safety and handling challenges.
For most modern synthetic applications, particularly in the context of drug discovery and development where safety, reliability, and functional group tolerance are paramount, the Kobayashi method is the clear frontrunner. Despite the higher initial cost of the precursors, the benefits of mild reaction conditions, enhanced safety, and greater scalability often outweigh the expense.
The HDDA reaction represents an elegant and atom-economical approach that is particularly well-suited for the synthesis of complex polycyclic aromatic compounds. While the synthesis of the required triyne precursors can be a significant hurdle, for certain target molecules, the efficiency of the cascade reaction can make it a compelling option.
Ultimately, the optimal method for benzyne generation will depend on the specific goals of the project, the available resources, and the risk tolerance of the research environment. By carefully weighing the costs and benefits outlined in this guide, researchers can make an informed decision that best suits their synthetic needs.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Benzyne Trapping Experiment Efficiency. BenchChem.
- Kelleghan, A. V., Busacca, C. A., Sarvestani, M., Volchkov, I., Medina, J. M., & Garg, N. K. (2020). Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor. Organic Letters, 22(4), 1665–1669.
- Hoye, T. R., Baire, B., Niu, D., Willoughby, P. H., & Woods, B. P. (2012). The hexadehydro-Diels–Alder reaction.
- Logullo, F. M., Seitz, A. H., & Friedman, L. (1968). Benzenediazonium-2-carboxylate and Biphenylene. Organic Syntheses, 48, 12.
- Gilman, H., & Avakian, S. (1945). The Reaction of Organolithium Compounds with Aryl Halides. Journal of the American Chemical Society, 67(2), 349–351.
- Kobayashi, Y., Himeshima, Y., & Sonoda, T. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211-1214.
- Baire, B., Niu, D., Willoughby, P. H., Woods, B. P., & Hoye, T. R. (2013). Synthesis of complex benzenoids via the intermediate generation of o-benzynes through the hexadehydro-Diels-Alder reaction.
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A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of 4-Methoxy-2-(trimethylsilyl)phenyl Derivatives
A Senior Application Scientist's Perspective on Selecting the Optimal Cross-Coupling Strategy
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. Among these, the Stille and Suzuki-Miyaura couplings have emerged as robust and versatile methods. This guide provides a detailed comparison of these two powerful reactions, specifically focusing on their application to the synthesis of derivatives using 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate as the electrophilic partner. This substrate, with its electron-donating methoxy group, sterically demanding trimethylsilyl group, and highly reactive triflate leaving group, presents a unique case study for evaluating the nuances of each method.
Introduction: The Core of C-C Bond Formation
Both the Stille and Suzuki reactions operate via a similar catalytic cycle involving a palladium catalyst.[1][2] This cycle fundamentally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the aryl triflate, forming a Pd(II) intermediate.[1][3]
-
Transmetalation: The organic group from the nucleophilic coupling partner (an organostannane in Stille, an organoboron compound in Suzuki) is transferred to the palladium center.[1][2][3] This is often the rate-determining step and a key point of divergence between the two reactions.[5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][2][3]
While sharing this common mechanistic framework, the choice between Stille and Suzuki coupling hinges on critical differences in their reagents, reaction conditions, and overall performance.
Visualizing the Catalytic Cycles
To better understand the mechanistic pathways, the following diagram illustrates the catalytic cycles for both Stille and Suzuki couplings.
Caption: Catalytic cycles of Stille and Suzuki couplings.
Head-to-Head Comparison: Stille vs. Suzuki
The selection of the appropriate coupling method requires a careful evaluation of several factors. Below is a detailed comparison based on key performance and practical metrics.
Reagent Toxicity and Environmental Impact
-
Stille Coupling: The primary drawback of the Stille reaction is the high toxicity of the organotin (organostannane) reagents and their byproducts.[2][6][7][8] Organotins are neurotoxic, can cause skin irritation, and pose significant environmental hazards.[6][7][9][10] Their removal from the final product can be challenging, which is a major concern in pharmaceutical and materials science applications.[11][12]
-
Suzuki Coupling: In contrast, the organoboron reagents (boronic acids and esters) used in Suzuki couplings are generally considered to have low toxicity and are more environmentally benign.[1][13][14][15] The inorganic byproducts are typically easier to remove during workup.[13] This "greener" profile is a significant advantage, particularly for industrial-scale synthesis.[1][13][16]
Reaction Conditions and Functional Group Tolerance
-
Stille Coupling: A major strength of the Stille reaction is its exceptional functional group tolerance.[17][18][19] The reaction is typically performed under neutral or mild conditions and does not require a base, making it compatible with base-sensitive functional groups like esters and amides.[20] The organostannane reagents are also notably stable to air and moisture.[2][12][19]
-
Suzuki Coupling: The Suzuki reaction requires the presence of a base to activate the organoboron species for transmetalation.[1][3][21] While a wide variety of bases can be used (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), this requirement can be a limitation when working with base-sensitive substrates.[11][21] However, advancements have led to the development of milder conditions, and the use of boronate esters can sometimes circumvent issues seen with boronic acids.[22]
Substrate Scope and Reactivity
-
Stille Coupling: The Stille reaction has a very broad substrate scope.[17][18] A wide variety of organic groups can be transferred from the tin reagent. However, the transfer rate of different groups varies, which can be exploited for selective couplings.
-
Suzuki Coupling: The Suzuki reaction also boasts a wide scope, with a vast number of boronic acids and esters being commercially available or readily synthesized.[13][23] While generally robust, some boronic acids can be prone to side reactions like protodeboronation, especially with electron-deficient or certain heterocyclic derivatives.[14][24] Using more stable boronate esters, such as pinacol esters, can mitigate this issue.[14][22]
Performance Data Summary
The following table summarizes the key differences between the two methods.
| Feature | Stille Coupling | Suzuki Coupling |
| Nucleophile | Organostannane (R-SnBu₃) | Organoboron (R-B(OH)₂ or R-B(OR)₂) |
| Toxicity | High (neurotoxic tin byproducts)[6][7][9] | Low (environmentally benign)[13][14][15] |
| Base Requirement | Not generally required | Essential for transmetalation[1][3][21] |
| Functional Group Tolerance | Excellent, especially for base-sensitive groups[17][19] | Good, but can be limited by base sensitivity[11] |
| Moisture/Air Stability | Reagents are generally stable[2][12][19] | Boronic acids can be sensitive; esters are more stable[14] |
| Byproduct Removal | Often difficult and requires specific procedures[11][12] | Generally straightforward (aqueous extraction)[13] |
| Commercial Availability | Good | Excellent, vast library of reagents[13] |
Experimental Protocols
Here are representative, detailed protocols for performing both Stille and Suzuki couplings with this compound.
Protocol 1: Stille Coupling
Objective: To couple this compound with an organostannane reagent.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., vinyltributyltin) (1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane)
-
Lithium Chloride (LiCl) (3.0 equiv)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, LiCl, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to remove tin byproducts.[12]
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Note: The addition of LiCl is often crucial in Stille couplings involving triflates. The chloride ion is believed to displace the triflate from the palladium center, forming a more reactive intermediate that facilitates the transmetalation step.
Protocol 2: Suzuki-Miyaura Coupling
Objective: To couple this compound with an organoboron reagent.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.02 equiv)
-
Bulky phosphine ligand (e.g., SPhos or XPhos) (0.04 equiv)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent system (e.g., Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid/ester, the phosphine ligand, and the base.
-
Add the Pd(OAc)₂ catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Note: The use of a bulky, electron-rich phosphine ligand like SPhos is critical. It stabilizes the Pd(0) species, promotes the rate-limiting oxidative addition step with the aryl triflate, and facilitates the final reductive elimination to release the product.[1]
Decision-Making Workflow
Choosing the right reaction is a critical step in synthetic planning. The following workflow provides a logical guide for making an informed decision.
Caption: Decision workflow for selecting a coupling method.
Conclusion and Recommendation
For the specific case of derivatives of this compound, both Stille and Suzuki couplings are viable and powerful options.
-
The Stille coupling offers a distinct advantage if the coupling partner contains highly base-sensitive functional groups. Its operational simplicity under neutral conditions and the stability of its reagents are compelling features.[19][20] However, the inherent toxicity of organotin compounds is a significant barrier, particularly in drug development and large-scale synthesis, where safety and purification are paramount.[6][7][8]
-
The Suzuki-Miyaura coupling is, in most scenarios, the superior choice. The low toxicity of boronic acids and esters, the vast commercial availability of reagents, and the relative ease of byproduct removal make it a more practical, economical, and environmentally friendly option.[1][13][16] While the requirement for a base necessitates careful planning for sensitive substrates, modern catalyst systems and the use of boronate esters have significantly broadened its applicability.[22]
For researchers and drug development professionals, the Suzuki coupling should be the default method to investigate first. Its advantages in safety, cost, and environmental impact align better with the goals of modern chemical synthesis. The Stille reaction remains a valuable alternative, reserved for specific cases where the substrate's incompatibility with basic conditions outweighs the significant drawbacks of using toxic organotin reagents.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]
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Casanova, J., & Calat, Y. (1995). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 117(46), 11573–11583. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
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Reddit. (2023, March 7). How toxic organotin compounds really are?[Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1464–1478. [Link]
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Borates Today. (2021, December 17). Boron Suzuki Coupling. [Link]
-
Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2019). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Malaysian Journal of Chemistry, 21(2), 128-137. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
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Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling. [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Royal Society of Chemistry. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
Pediaa.com. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. [Link]
-
Franzén, R. G. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. Journal für praktische Chemie, 342(7), 790-800. [Link]
-
ResearchGate. (2025, August 10). The Stille Reaction, 38 Years Later. [Link]
-
Danishefsky, S. J., & appendages. (2005). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 82, 125. [Link]
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
-
ResearchGate. (2023, November 1). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
-
Thompson, A. E., Hughes, G., & Taylor, R. J. (2005). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Organic & Biomolecular Chemistry, 3(20), 3740-3743. [Link]
-
Szostak, M., & Szostak, R. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)Cl2(py)]2 Precatalyst. The Journal of Organic Chemistry, 83(15), 8493-8500. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
For researchers and professionals in drug development, the synthesis and handling of complex chemical reagents are daily realities. With this comes the critical responsibility of ensuring that all waste materials are managed and disposed of in a manner that guarantees the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate, a reactive intermediate commonly used in organic synthesis. Our focus extends beyond mere procedure to elucidate the chemical principles that underpin these essential safety measures.
Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the compound's reactivity and hazards is paramount. This compound (CAS 556812-41-0) possesses distinct reactive sites that dictate its handling and disposal requirements.[1]
-
Corrosivity: The primary hazard associated with this compound is its corrosivity. It is designated with the GHS hazard statement H314, indicating that it "Causes severe skin burns and eye damage".[2] This is a critical consideration for the selection of Personal Protective Equipment (PPE) and for the immediate actions required in the event of a spill. The compound may also be corrosive to metals (H290).[2]
-
Reactivity with Water: The molecule contains two key functional groups susceptible to hydrolysis:
-
Trimethylsilyl (TMS) Ether: The trimethylsilyl group is a protecting group known for its lability, particularly its susceptibility to cleavage by water, which can be accelerated by acidic or basic conditions.[3][4][5]
-
Trifluoromethanesulfonate (Triflate) Group: The triflate anion is an exceptionally stable leaving group, making the triflate ester prone to nucleophilic attack.[6][7] Hydrolysis of the aryl triflate can occur, particularly under basic conditions.[8]
-
The reaction with water is likely to yield trifluoromethanesulfonic acid, a superacid, and 4-methoxy-2-(trimethylsilyl)phenol, which can further hydrolyze. The generation of a strong acid upon contact with moisture underscores the need for careful handling and storage.[6][9]
Summary of Critical Safety & Disposal Data
| Parameter | Information | Source |
| GHS Pictogram | Corrosion | TCI Chemicals SDS[2] |
| Signal Word | Danger | TCI Chemicals SDS[2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | TCI Chemicals SDS[2] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | TCI Chemicals SDS[2][10] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[11] Reacts violently with water.[11] | Fisher Scientific SDS[11] |
Personnel Protection: Your First Line of Defense
Given the corrosive nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][12]
-
Body Protection: A lab coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[11][12]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, managed through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[13][14][15] Direct disposal down the drain is strictly prohibited.[12][16]
Step 1: Containment and Labeling
-
Designated Waste Container: All waste containing this compound, including residual amounts in original containers, contaminated materials (e.g., pipette tips, weighing paper), and spill cleanup debris, must be placed in a designated, leak-proof, and chemically compatible container.[14] A high-density polyethylene (HDPE) or glass container with a secure, corrosion-resistant liner is recommended.[2][10] Do not use metal containers.[14][16]
-
Clear Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The associated hazards (Corrosive) must also be clearly indicated on the label.[13][14]
Step 2: Segregation and Storage
-
Incompatible Materials: This waste must be segregated from incompatible materials. Specifically, store it away from:
-
Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA).[16] This area must be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Clearly marked with appropriate signage.
-
Subject to weekly inspection for leaks or degradation of the container.[16]
-
-
Container Management: Keep the waste container securely closed except when adding waste. Do not overfill the container; a general rule is to fill to no more than 90% capacity.[14]
Step 3: Professional Disposal
-
Engage a Licensed Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][14][17] These professionals are equipped to handle, transport, and dispose of chemical waste in compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][15][18][19]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, as required by your institution and regulatory agencies.[14][17]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial.[18][20]
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand, earth, or vermiculite.[9] Do not use combustible materials.
-
Carefully collect the contaminated absorbent material into the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash. All cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
If safe to do so, increase ventilation to the area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Remove all contaminated clothing. Seek immediate medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][11]
-
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these scientifically grounded procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe research environment and responsible chemical stewardship.
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Personal protective equipment for handling 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
As a Senior Application Scientist, I understand that working with highly reactive and specialized reagents like 4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate requires more than just a set of instructions; it demands a deep understanding of the material's properties to ensure both experimental success and, more importantly, personal safety. This guide is structured to provide you with the essential, immediate safety and logistical information needed to handle this compound confidently and responsibly.
Hazard Assessment and Triage
Before any container is opened, a thorough understanding of the risks is paramount. This compound, a member of the organosilicon and triflate families, presents a multi-faceted hazard profile.
Primary Hazards:
-
Corrosivity: The compound is classified as corrosive to metals and, more critically, to biological tissues.[1] It causes severe skin burns and serious eye damage. This is the most immediate and significant risk during handling.
-
Reactivity: Trifluoromethanesulfonates (triflates) are powerful leaving groups, making them highly useful in synthesis but also indicating a high degree of reactivity. Organosilicon compounds may also have unique reactivity profiles, including potential flammability.[2]
Secondary Hazards:
-
Inhalation: While specific data on inhalation toxicity is limited, the corrosive nature of the compound means that any generated aerosols or vapors are likely to be harmful to the respiratory tract.[3] Therefore, all handling must be performed in a well-ventilated area, preferably a certified chemical fume hood.[2][4]
| Hazard Statement | GHS Code | Source(s) |
| May be corrosive to metals. | H290 | |
| Causes severe skin burns and eye damage. | H314 | |
| Causes serious eye damage. | H318 | [5] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, a multi-layered approach to exposure prevention is mandatory. Engineering controls are the first line of defense, supplemented by a robust selection of PPE.[6]
Engineering Controls:
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and adding to a reaction, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7][8]
-
Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station. In case of exposure, a 15-minute flush is the standard minimum protocol.[4][8]
Personal Protective Equipment (PPE): Your choice of PPE is your last and most personal line of defense. It should be selected based on the highest potential risk.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards, worn in conjunction with a full-face shield.[9][10] | Protects against splashes that can cause severe, irreversible eye damage (H314/H318). A face shield protects the rest of the face from corrosive splashes.[11] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene). Check manufacturer's compatibility data. | Standard disposable nitrile gloves offer minimal protection and should be avoided. Double-gloving may be appropriate. Inspect gloves for integrity before each use.[4][9] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) over long pants and closed-toe, chemical-resistant shoes.[9] An acid-resistant apron is also recommended.[8] | Protects skin from potential spills and splashes. Avoid synthetic fabrics like polyester that can melt and adhere to skin upon chemical contact.[9] |
| Respiratory Protection | Not typically required if all work is performed within a certified chemical fume hood.[7] | A respirator program should be in place for non-routine tasks like large-scale spill cleanup, where vapor concentrations may exceed exposure limits.[12] |
Standard Operating Procedure: Handling and Use
This protocol is designed to minimize exposure and ensure safe handling from container to reaction vessel.
Preparation
-
Designate Area: Cordon off a specific area within the chemical fume hood for the handling procedure. Cover the work surface with absorbent, plastic-backed paper.[8]
-
Assemble Equipment: Ensure all necessary glassware, spatulas, and syringes are clean, dry, and readily available within the hood.
-
Don PPE: Put on all required PPE as specified in the table above before approaching the chemical storage area.
Aliquoting and Transfer
-
Inert Atmosphere: The compound should be stored under an inert gas. When opening, it is best practice to maintain an inert atmosphere to prevent degradation from moisture.
-
Transfer: Use clean, dry equipment for transfers. If the compound is a liquid, use a syringe. If it is a solid, use a clean spatula.
-
Weighing: If weighing is required, perform it within the fume hood. Tare a sealed container, add the chemical, and seal it before removing it from the hood to the balance, if necessary. The best practice is to have a balance inside the hood.
-
Container Sealing: Securely close the main container immediately after aliquoting. Ensure the cap is tight and check for any external contamination before returning it to its designated storage location.
Emergency Procedures
Skin Contact:
-
Immediately go to the nearest safety shower.[8]
-
Remove all contaminated clothing while under the shower.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
Eye Contact:
-
Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Spill Cleanup:
-
For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[5][13]
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
-
For large spills, evacuate the laboratory, alert others, and contact your institution's environmental health and safety office immediately.
Disposal and Decontamination Plan
Waste generated from the use of this compound is considered hazardous and must be managed accordingly.[14] Do not dispose of this chemical or its waste down the drain.[13]
Waste Segregation:
-
Solid Waste: Contaminated gloves, absorbent paper, and other solid materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused material and reaction quenching solutions should be collected in a separate, sealed, and labeled corrosive waste container. Do not mix with incompatible waste streams.[13]
Decontamination:
-
Glassware/Equipment: Rinse equipment with a suitable organic solvent to remove residual compound. This solvent rinse must be collected as hazardous waste. Follow with a standard wash using detergent and water.
-
Work Surfaces: Wipe down all surfaces inside the fume hood where the compound was handled. The cleaning materials (e.g., wipes) must be disposed of as solid hazardous waste.[8]
By adhering to these stringent protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

